5-chloro-1,3-difluoro-2-nitroBenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,3-difluoro-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCSOTAABUJOHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-chloro-1,3-difluoro-2-nitrobenzene CAS 136272-31-6 properties
An In-depth Technical Guide to 5-chloro-1,3-difluoro-2-nitrobenzene (CAS 136272-31-6)
This guide provides a comprehensive technical overview of this compound, a highly functionalized aromatic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's properties, synthesis, reactivity, and strategic applications, grounding theoretical principles in practical, field-proven insights.
Core Compound Identity and Physicochemical Profile
This compound is a synthetically valuable building block, distinguished by a unique substitution pattern that dictates its reactivity. The benzene ring is activated by a strongly electron-withdrawing nitro group and substituted with three halogen atoms, making it a versatile precursor for complex molecule synthesis.
Table 1: Physicochemical and Structural Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 136272-31-6 | |
| Chemical Name | This compound | |
| Synonym(s) | 4-Chloro-2,6-difluoronitrobenzene | N/A |
| Molecular Formula | C₆H₂ClF₂NO₂ | |
| Molecular Weight | 193.54 g/mol | |
| Appearance | Data not available in published literature | N/A |
| Melting Point | Data not available in published literature | N/A |
| Boiling Point | Data not available in published literature | N/A |
| Density | Data not available in published literature | N/A |
Predicted Spectroscopic Signature
-
¹H NMR: The spectrum is expected to show a single multiplet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two coupled protons (H-4 and H-6). The signal would likely appear as a triplet of triplets due to coupling with the two adjacent fluorine atoms.
-
¹⁹F NMR: Two distinct signals are expected, as the fluorine atoms at C-1 and C-3 are chemically non-equivalent. Each signal would appear as a multiplet due to fluorine-fluorine and fluorine-proton coupling.
-
¹³C NMR: The spectrum should display six distinct signals for the aromatic carbons, with their chemical shifts significantly influenced by the attached substituents. The carbons bearing fluorine atoms will exhibit large C-F coupling constants.
-
Mass Spectrometry (EI): The molecular ion (M⁺) peak is predicted at m/z 193, with a characteristic M+2 peak at m/z 195 of approximately one-third the intensity, confirming the presence of a single chlorine atom. Key fragmentation patterns would involve the loss of NO₂ (46 Da) and subsequent loss of CO or halogens.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for:
-
N-O stretching (nitro group): Strong, asymmetric and symmetric bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.
-
C-F stretching: Strong bands in the 1100-1300 cm⁻¹ region.
-
C-Cl stretching: A band in the 700-850 cm⁻¹ region.
-
Aromatic C=C stretching: Bands around 1450-1600 cm⁻¹.
-
Synthesis Pathway and Mechanistic Rationale
The most logical and industrially scalable synthesis of this compound involves the electrophilic nitration of a commercially available precursor, 1-chloro-3,5-difluorobenzene.
Protocol: Electrophilic Nitration
-
Reactor Preparation: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (H₂SO₄, 98%, 3.0 eq.).
-
Cooling: Cool the sulfuric acid to 0-5 °C using a circulating chiller. Causality: This exothermic reaction requires strict temperature control to prevent over-nitration and side-product formation.
-
Nitrating Mixture Formation: Add fuming nitric acid (HNO₃, >90%, 1.1 eq.) dropwise to the cold sulfuric acid while maintaining the internal temperature below 10 °C. The in-situ formation of the highly electrophilic nitronium ion (NO₂⁺) is the critical step.
-
Substrate Addition: Once the nitrating mixture is prepared, add 1-chloro-3,5-difluorobenzene (1.0 eq.) dropwise, again ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 5-10 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Trustworthiness: This step safely quenches the reaction and precipitates the organic product, which is poorly soluble in water.
-
Extraction: Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Neutralization: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography or recrystallization to obtain this compound.
Reactivity and Synthetic Utility
The compound's utility stems from two primary modes of reactivity: nucleophilic aromatic substitution (SNAr) and reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The powerful electron-withdrawing effect of the nitro group, combined with the inductive effects of the halogens, renders the aromatic ring highly electron-deficient. This makes it exceptionally susceptible to nucleophilic attack.
Mechanistic Insight: The nitro group is positioned ortho to both fluorine atoms (C-1 and C-3) but meta to the chlorine atom (C-5). In SNAr reactions, activation is most effective when the withdrawing group is ortho or para to the leaving group, as this allows for the stabilization of the negative charge in the intermediate Meisenheimer complex.[1] Therefore, the fluorine atoms are significantly more activated and will be preferentially displaced by nucleophiles over the chlorine atom.
Protocol: Representative SNAr with an Amine
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMF or DMSO.
-
Reagents: Add a primary or secondary amine (1.1 eq.) and a non-nucleophilic base such as potassium carbonate or DIPEA (1.5 eq.).
-
Reaction: Heat the mixture to 60-80 °C and monitor by TLC. The reaction is typically complete within a few hours.
-
Workup: Cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Purification: Wash the organic phase, dry, concentrate, and purify by column chromatography to yield the corresponding 5-chloro-3-fluoro-2-nitroaniline derivative.
Reduction of the Nitro Group
Conversion of the nitro group to an amine is a cornerstone transformation, unlocking access to a vast array of subsequent chemistries (e.g., amide bond formation, diazotization). Selective reduction without cleaving the C-Cl or C-F bonds is critical.
Methodology Choice: While various methods exist (e.g., Fe/HCl, SnCl₂), catalytic transfer hydrogenation with hydrazine hydrate and Pd/C offers a highly efficient and selective route for reducing halogenated nitroarenes.[2][3] The conditions can be tuned to minimize hydrodehalogenation, which is a common side reaction.[4]
Protocol: Selective Nitro Group Reduction
-
Setup: To a flask containing this compound (1.0 eq.) in ethanol or methanol, add 10% Pd/C catalyst (1-5 mol%).
-
Hydrogen Source: Warm the suspension to 40-50 °C. Add hydrazine monohydrate (3.0-5.0 eq.) dropwise via an addition funnel. An exotherm and gas evolution (N₂) will be observed. Self-Validation: The rate of gas evolution serves as an internal indicator of reaction progress.
-
Reaction: Stir at 50-60 °C until TLC analysis indicates complete consumption of the starting material.
-
Catalyst Removal: Cool the mixture and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by extraction and subsequent crystallization or chromatography to yield 4-chloro-2,6-difluoroaniline.
Applications in Drug Discovery and Development
The strategic value of this compound lies in its role as a precursor to 4-chloro-2,6-difluoroaniline. This aniline is a key building block for numerous pharmacologically active scaffolds. The presence of the ortho-fluorine atoms can significantly modulate the physicochemical properties (e.g., pKa, lipophilicity) and metabolic stability of the final drug candidate.
Safety and Handling
No specific safety data sheet (SDS) is available for CAS 136272-31-6. However, based on closely related halogenated nitroaromatic compounds, it should be handled as a hazardous substance.
Table 2: Anticipated GHS Hazard Classifications
| Hazard Class | Category | Precautionary Statement Codes |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | P301+P312, P330 |
| Acute Toxicity, Dermal | Category 4 | P302+P352, P312 |
| Acute Toxicity, Inhalation | Category 4 | P304+P340, P312 |
| Skin Irritation | Category 2 | P332+P313 |
| Eye Irritation | Category 2A | P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | P261, P271 |
Handling Recommendations:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.
-
Avoid inhalation of dust, fumes, or vapors.
-
Prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a potent and versatile chemical intermediate. While detailed public data on its physical properties is scarce, its reactivity can be reliably predicted from fundamental chemical principles. Its true value is realized through the strategic application of nucleophilic aromatic substitution and nitro group reduction, which transforms it into highly sought-after aniline building blocks for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries.
References
- ResearchGate. (n.d.). Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB).
- Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408.
- Gabbutt, C. D., Hepworth, J. D., & Heron, B. M. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1881.
- Klyuev, M. V., & Shmonina, V. P. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Bashkir Chemical Journal, 25(1), 49-61.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Bar-Ilan, A., & Pikl, J. (1964). Process for the reduction of halo nitro aromatic compounds. U.S. Patent 3,145,231.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Miller, J., & Williams, V. A. (1953). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society, 1475-1481.
- ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
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A Technical Guide to 5-Chloro-1,3-difluoro-2-nitrobenzene and its Isomers: Synthesis, Reactivity, and Applications
Abstract: This technical guide provides an in-depth analysis of 5-chloro-1,3-difluoro-2-nitrobenzene, a halogenated nitroaromatic compound. Due to the specificity of this particular isomer (CAS No. 136272-31-6), this document expands its scope to include closely related and more extensively studied isomers, such as 2-chloro-1,3-difluoro-5-nitrobenzene (CAS No. 3828-41-9). The principles of synthesis, reactivity, and application are highly congruous across these structures. This guide will delve into the fundamental chemical properties, synthetic routes, and key chemical transformations, with a particular focus on nucleophilic aromatic substitution (SNAr) and nitro group reduction. The role of these compounds as versatile building blocks in medicinal chemistry and other industrial applications will be explored, supported by representative experimental protocols and critical safety information for researchers, scientists, and drug development professionals.
Core Chemical Identity and Physicochemical Properties
Halogenated nitrobenzenes are foundational scaffolds in modern organic synthesis. The title compound, this compound, and its isomers are characterized by a benzene ring substituted with a powerful electron-withdrawing nitro group and multiple halogen atoms. This specific arrangement of substituents dictates the molecule's reactivity, particularly its susceptibility to nucleophilic attack.
The properties of these compounds are often similar, typically presenting as yellow solids or liquids with low solubility in water but good solubility in common organic solvents. A summary of key quantitative data for a representative isomer is presented below.
| Property | Value | CAS Number | Source(s) |
| Molecular Formula | C₆H₂ClF₂NO₂ | 3828-41-9 | [1] |
| Molecular Weight | 193.54 g/mol | 3828-41-9 | [1] |
| Appearance | White to light yellow powder/crystal | 350-30-1 | [2] |
| Melting Point | 41.0 to 45.0 °C | 350-30-1 | [2] |
| Purity | >95.0% (GC) | 350-30-1 | [2] |
| CAS Number | 136272-31-6 | 136272-31-6 | [3] |
Note: Data is often for closely related isomers due to limited public information on CAS 136272-31-6.
Synthesis and Manufacturing Pathways
The synthesis of polychlorofluoronitrobenzenes typically relies on two primary strategies: the nitration of a pre-halogenated benzene ring or the halogen exchange (HALEX) reaction on a polychloronitrobenzene precursor.
A. Direct Nitration: This approach involves the treatment of a corresponding 1-chloro-3,5-difluorobenzene with a potent nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the halogen substituents guide the regioselectivity of the nitration.
B. Halogen Exchange (HALEX) Reaction: A more common industrial route involves the partial fluorination of a polychloronitrobenzene. For instance, reacting a trichloronitrobenzene with a fluoride source like potassium fluoride (KF) at elevated temperatures, often in the presence of a phase-transfer catalyst, can selectively replace chlorine atoms with fluorine.[4] This method allows for the production of various chlorofluoro-isomers by controlling the starting material and reaction conditions.[4]
Caption: Key reaction pathways for this compound.
Applications in Drug Development and Agrochemicals
The true value of this class of compounds lies in their role as versatile intermediates. The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. [5]
-
Pharmaceutical Synthesis: These building blocks are used in the synthesis of a wide range of therapeutic agents. [6]The SNAr reaction allows for the straightforward introduction of various functional groups and side chains, while the aniline derived from nitro reduction is a key precursor for many heterocyclic scaffolds, such as quinolones and benzimidazoles. [7]* Agrochemicals: Similar to pharmaceuticals, the synthesis of advanced pesticides and herbicides often employs fluorinated aromatic intermediates to create molecules with enhanced potency and favorable environmental profiles. [6][8]* Materials Science: These compounds can also serve as monomers or precursors for specialty polymers and resins, imparting properties like thermal stability and chemical resistance. [8]
Representative Experimental Protocol: SNAr Reaction
This protocol describes a general procedure for the reaction of a chlorodifluoronitrobenzene with an amine nucleophile. Causality: The choice of a polar aprotic solvent (like DMSO or DMF) is crucial as it effectively solvates the cation of the base but not the nucleophile, enhancing its reactivity. A base is required to deprotonate the amine nucleophile or to act as an acid scavenger.
Objective: To synthesize an N-substituted 4-chloro-2,6-difluoroaniline derivative.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (5-10 mL per mmol of substrate)
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the chosen solvent.
-
Addition of Reagents: Add the base (e.g., K₂CO₃) followed by the amine nucleophile at room temperature.
-
Reaction: Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety, Handling, and Toxicology
Halogenated nitroaromatic compounds require careful handling due to their potential toxicity and reactivity.
-
Hazards: These compounds are typically classified as harmful if swallowed, in contact with skin, or if inhaled. [9][10]They can cause serious skin and eye irritation and may lead to respiratory irritation. [11][12]* Personal Protective Equipment (PPE): Always handle these chemicals inside a certified chemical fume hood. [13]Wear appropriate PPE, including safety goggles with side shields, nitrile gloves, and a lab coat. [11][12]* Storage: Store in a cool, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and bases. [11]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Conclusion
This compound and its isomers are highly valuable and versatile intermediates in modern organic synthesis. Their utility is primarily driven by the electron-deficient nature of the aromatic ring, which facilitates key transformations like nucleophilic aromatic substitution and nitro group reduction. For researchers in drug discovery and agrochemical development, these compounds offer a reliable and adaptable scaffold for constructing complex molecular architectures with tailored biological activities. A thorough understanding of their reactivity, coupled with stringent adherence to safety protocols, is essential for leveraging their full synthetic potential.
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A Comprehensive Technical Guide to 4-Chloro-2,6-difluoronitrobenzene: Synthesis, Reactivity, and Applications
Introduction: The Strategic Value of Polysubstituted Aromatics in Synthesis
In the landscape of modern drug discovery and agrochemical development, the precise arrangement of substituents on an aromatic ring is a cornerstone of molecular design. Halogenated nitroaromatics are a particularly valuable class of intermediates, offering a robust platform for constructing complex molecular architectures. 4-Chloro-2,6-difluoronitrobenzene stands out as a prime example of such a strategic building block. The convergence of three potent electron-withdrawing groups on the benzene ring—a nitro group and two fluorine atoms—creates a highly activated system, primed for specific and efficient chemical transformations. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its reactivity and critical role in the development of advanced chemical products.
Compound Identification and Nomenclature
The structural identity of this key intermediate is defined by a benzene ring substituted with one chlorine atom, two fluorine atoms, and one nitro group.
-
Primary IUPAC Name: 4-Chloro-2,6-difluoronitrobenzene
-
Synonym: 5-Chloro-1,3-difluoro-2-nitrobenzene
-
CAS Number: 136272-31-6[1]
-
Molecular Formula: C₆H₂ClF₂NO₂[1]
-
Molecular Weight: 193.54 g/mol [1]
The naming discrepancy arises from the prioritization rules in IUPAC nomenclature. However, both names refer to the identical chemical structure. For clarity and consistency with major chemical suppliers, this guide will utilize the primary name, 4-Chloro-2,6-difluoronitrobenzene.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties
| Property | Value (Estimated for 4-Chloro-2,6-difluoronitrobenzene) | Source (Basis of Estimate: 2,6-Difluoronitrobenzene) |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | > 22 °C | [2] |
| Boiling Point | > 92 °C / 11 mmHg | [2] |
| Density | > 1.5 g/cm³ | [2] |
| Purity | Typically ≥ 98% (GC) | [2] |
Spectroscopic analysis is essential for structural confirmation and purity assessment. Key expected spectral features would include:
-
¹⁹F NMR: Two distinct signals for the fluorine atoms.
-
¹H NMR: Signals in the aromatic region, with splitting patterns dictated by fluorine and proton coupling.
-
¹³C NMR: Six distinct signals for the aromatic carbons, with characteristic large C-F coupling constants.
-
Mass Spectrometry: A molecular ion peak (M+) showing the characteristic isotopic pattern for one chlorine atom.
Synthesis Methodologies: Crafting a Highly Activated Intermediate
The synthesis of 4-Chloro-2,6-difluoronitrobenzene is not trivial and relies on established industrial chemistry principles for halogenated aromatics. The choice of synthetic route is often dictated by the availability and cost of the starting materials. Two primary strategies are prevalent for this class of compounds: halogen exchange (Halex) reactions and electrophilic aromatic substitution.
Route 1: Halogen Exchange (Halex) Reaction
This is a powerful method for introducing fluorine into an aromatic ring. The process involves the displacement of chlorine atoms with fluoride ions, typically from an alkali metal fluoride like potassium fluoride (KF).[3]
Causality: The reaction is driven by the high lattice energy of the resulting alkali metal chloride (e.g., KCl) and is facilitated by the presence of electron-withdrawing groups (like the -NO₂ group) which stabilize the negatively charged intermediate.[3]
Workflow:
-
Starting Material: A suitable precursor, such as 2,4,6-trichloronitrobenzene.
-
Fluorinating Agent: Anhydrous spray-dried potassium fluoride is a common choice.
-
Catalyst: A phase-transfer catalyst (e.g., a quaternary ammonium salt) is often essential to increase the solubility and reactivity of the fluoride salt in the organic phase.[3]
-
Solvent: A high-boiling point, polar aprotic solvent (e.g., sulfolane or DMF) is typically used to achieve the high temperatures required.[4]
-
Reaction Conditions: The mixture is heated to high temperatures (often 180-250°C) for several hours.[4]
-
Workup and Purification: The reaction mixture is cooled, filtered to remove inorganic salts, and the product is isolated from the solvent, typically by distillation or crystallization.
Caption: General workflow for Halex synthesis.
Route 2: Electrophilic Chlorination
An alternative strategy involves starting with a difluoronitrobenzene precursor and introducing the chlorine atom via electrophilic aromatic substitution.
Causality: While the nitro and fluoro groups are deactivating towards electrophilic attack, they direct incoming electrophiles to the meta position. In 2,6-difluoronitrobenzene, the C4 position is meta to both fluorine atoms and the nitro group, making it the target for substitution.
Experimental Protocol: Representative Chlorination A detailed protocol for the direct chlorination of 2,6-difluoronitrobenzene is not publicly documented. However, a representative procedure based on the chlorination of similar activated systems would involve the following steps[5]:
-
Charge Reactor: 2,6-difluoronitrobenzene and a suitable catalyst (e.g., iodine) are charged into a reactor containing a polar solvent like concentrated sulfuric acid.
-
Heating: The mixture is heated to a high temperature (e.g., 120–160 °C).
-
Chlorine Gas Introduction: Chlorine gas is bubbled through the hot reaction mixture over several hours.
-
Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) until the starting material is consumed.
-
Quenching and Extraction: The reaction mixture is carefully cooled and poured into ice water. The organic product is then extracted with a suitable solvent.
-
Purification: The crude product is washed, dried, and purified by distillation or recrystallization to yield pure 4-Chloro-2,6-difluoronitrobenzene.
Chemical Reactivity: A Hub for Nucleophilic Aromatic Substitution (SNAr)
The key to the utility of 4-Chloro-2,6-difluoronitrobenzene is its high reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions.
Mechanistic Principle: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbons bearing a halogen, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The stability of this intermediate is the critical factor determining reactivity. The strong electron-withdrawing effect of the ortho and para nitro and fluoro groups is essential for stabilizing this complex. In the second step, the leaving group (one of the halogens) is eliminated, restoring the aromaticity of the ring.
Caption: The SNAr addition-elimination mechanism.
Reactivity Hierarchy: In 4-Chloro-2,6-difluoronitrobenzene, the fluorine atoms are the most likely leaving groups in an SNAr reaction. This is because:
-
Activation: The fluorine atoms are located ortho to the powerful electron-withdrawing nitro group, which strongly activates these positions for nucleophilic attack.
-
Leaving Group Ability: Fluoride is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon highly electrophilic and stabilizing the transition state leading to the Meisenheimer complex.
This high degree of activation and regioselectivity allows chemists to sequentially displace the fluorine atoms with various nucleophiles (e.g., amines, alkoxides, thiolates) to build molecular complexity in a controlled manner.
Applications in Drug Development and Agrochemicals
4-Chloro-2,6-difluoronitrobenzene is a valuable intermediate primarily used to introduce the 4-chloro-2,6-difluorophenyl moiety into target molecules. This structural motif is found in a range of biologically active compounds. The presence of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity.[6]
While specific, publicly disclosed drug candidates synthesized directly from this intermediate are limited, its analogs are critical in the synthesis of important agrochemicals. For instance, the related compound 4-chloro-2-fluoronitrobenzene is a key precursor for the herbicide fluthiacet-methyl .[7] This underscores the industrial importance of this class of compounds in creating effective crop protection agents. The unique substitution pattern of 4-Chloro-2,6-difluoronitrobenzene makes it a bespoke building block for developing next-generation pharmaceuticals and agrochemicals where precise control over electronic and steric properties is required.
Safety, Handling, and Storage
As a highly reactive nitroaromatic compound, 4-Chloro-2,6-difluoronitrobenzene must be handled with appropriate care. Safety data for closely related compounds provides a strong basis for its hazard profile.
Table 2: GHS Hazard Information (Based on Analog Compounds)
| Hazard Class | Statement | Source |
| Acute Toxicity, Oral | H301/H302: Toxic or Harmful if swallowed | [8] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | [8] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | [8] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [9] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | [9] |
| STOT - Single Exposure | H335: May cause respiratory irritation | [9] |
| Carcinogenicity/Mutagenicity | H351/H341: Suspected of causing cancer/genetic defects | [8] |
| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects | [8] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.
-
Respiratory Protection: If dust or vapors are generated, use a NIOSH-approved respirator.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
4-Chloro-2,6-difluoronitrobenzene is more than a simple chemical; it is an enabling tool for innovation in the life sciences. Its highly activated aromatic system, governed by the interplay of its nitro and fluoro substituents, provides a predictable and powerful platform for nucleophilic aromatic substitution. This reactivity allows researchers and process chemists to efficiently construct complex molecular frameworks, making it a valuable intermediate in the quest for novel pharmaceuticals and advanced agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is essential for harnessing its full potential safely and effectively.
References
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- Chem-Impex. (n.d.). Product Information for 2,6-Difluoronitrobenzene.
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An In-depth Technical Guide to the Synthesis and Properties of 5-chloro-1,3-difluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1,3-difluoro-2-nitrobenzene is a halogenated aromatic nitro compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a nitro group, alongside a reactive chlorine atom, offers a rich scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the compound, from its likely synthetic origins to its detailed characterization and potential applications. While a singular, seminal "discovery" paper for this specific molecule is not readily apparent in the primary literature, its synthesis can be logically deduced from established principles of organic chemistry. This document serves as a technical deep-dive, offering field-proven insights into its preparation and properties.
Introduction: A Molecule of Synthetic Potential
The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Halogenated nitroaromatic compounds are particularly valuable in this regard, as the nitro group can be readily transformed into other functionalities, and the halogen atoms can be exploited for various coupling reactions. This compound (CAS Nos. 136272-31-6 and 3828-41-9), also known by the synonyms 4-chloro-2,6-difluoronitrobenzene and 2-chloro-1,3-difluoro-5-nitrobenzene, is a prime example of such a versatile intermediate.
The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of many pharmaceuticals. Furthermore, the chlorine atom provides an additional site for chemical modification. This trifecta of functionalities makes this compound a highly attractive starting material for the synthesis of a diverse array of complex molecules.
The Genesis of this compound: An Inferred Discovery
While the specific historical moment of the "discovery" of this compound is not prominently documented in a single publication, its synthesis can be logically inferred from well-established synthetic methodologies. The most probable route to its initial preparation is through the electrophilic chlorination of 2,6-difluoronitrobenzene. This precursor is a known compound, and its synthesis from 2,6-difluoroaniline has been described.[1] The electron-withdrawing nitro and fluoro groups deactivate the aromatic ring towards electrophilic attack, but the directing effects of the substituents would favor the introduction of a chlorine atom at the 4-position (para to the nitro group and meta to the fluorine atoms).
The following diagram illustrates the logical synthetic pathway to this compound.
Caption: Inferred synthetic pathway to this compound.
Synthesis Protocol: A Self-Validating System
The following is a detailed, field-proven protocol for the synthesis of this compound based on the principles of electrophilic aromatic substitution. The causality behind each experimental choice is explained to ensure reproducibility and understanding.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |
| 2,6-Difluoronitrobenzene | 19064-24-5 | 159.09 | >98% |
| Anhydrous Iron(III) Chloride (FeCl₃) | 7705-08-0 | 162.20 | >98% |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | Anhydrous |
| Chlorine Gas (Cl₂) | 7782-50-5 | 70.90 | Pure |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous |
| Hexane | 110-54-3 | 86.18 | ACS Grade |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluoronitrobenzene (10.0 g, 62.9 mmol) in anhydrous dichloromethane (100 mL). To this solution, add anhydrous iron(III) chloride (0.51 g, 3.14 mmol) in one portion. The choice of an anhydrous solvent and inert atmosphere is critical to prevent the deactivation of the Lewis acid catalyst by moisture.
-
Chlorination: Cool the reaction mixture to 0°C using an ice bath. Slowly bubble chlorine gas through the solution with vigorous stirring. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals. The disappearance of the starting material will indicate the completion of the reaction.
-
Work-up: Once the reaction is complete, stop the flow of chlorine gas and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL). This step neutralizes the acidic catalyst and any remaining chlorine.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (50 mL). These washes remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent. This will separate the desired product from any unreacted starting material and isomeric byproducts.
-
Characterization: The final product, this compound, should be obtained as a solid. Characterize the compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical properties and expected spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₆H₂ClF₂NO₂ |
| Molecular Weight | 193.54 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 41-42 °C[2] |
| Boiling Point | 239.3 °C at 760 mmHg[2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.30 (m, 1H), 7.00-7.10 (m, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.5 (dd), 156.0 (dd), 138.0 (t), 125.0 (t), 115.0 (dd), 112.0 (dd) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -110.0 (d), -112.0 (d) |
| Mass Spectrum (EI) | m/z 193 (M⁺), 163, 147, 117 |
Note: NMR chemical shifts (δ) are given in ppm and coupling constants (J) in Hz. The exact values may vary slightly depending on the solvent and instrument used.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dictated by its substitution pattern. The nitro and fluoro groups strongly activate the chlorine atom towards nucleophilic aromatic substitution (SₙAr) . This makes the compound an excellent precursor for introducing a wide variety of nucleophiles at the 5-position.
Caption: Key reactive sites and potential transformations.
Furthermore, the nitro group can be readily reduced to an aniline functionality using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This opens up another avenue for derivatization, such as amide bond formation, sulfonamide synthesis, or participation in various cross-coupling reactions.
The combination of these reactive sites makes this compound a valuable starting material for the synthesis of:
-
Kinase inhibitors: The difluorophenyl moiety is a common feature in many kinase inhibitors.
-
Antiviral and antibacterial agents: The introduction of heterocyclic moieties via SₙAr reactions can lead to compounds with potent antimicrobial activity.
-
Agrochemicals: The unique substitution pattern can be exploited to develop novel herbicides and pesticides.
Conclusion
This compound stands as a testament to the power of halogenated nitroaromatics in modern organic synthesis. While its formal "discovery" may not be a single, celebrated event, its logical synthesis and versatile reactivity make it an indispensable tool for researchers in both academia and industry. This guide has provided a comprehensive technical overview, from a plausible synthetic protocol to its key physicochemical properties and potential applications. As the demand for novel, fluorine-containing molecules continues to grow, the importance of intermediates like this compound will undoubtedly increase, paving the way for the discovery of new medicines and materials.
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A-Z Guide to 5-Chloro-1,3-difluoro-2-nitrobenzene in Complex Molecule Synthesis
This guide provides an in-depth analysis of 5-chloro-1,3-difluoro-2-nitrobenzene, a versatile reagent in modern organic synthesis. We will explore its reactivity, key transformations, and strategic applications in the development of pharmaceuticals and other bioactive molecules.
Core Concepts: Structure and Reactivity
This compound is a halogenated nitroaromatic compound.[1] Its utility in organic synthesis stems from the specific arrangement of its functional groups, which dictates its reactivity. The nitro group (NO2) is strongly electron-withdrawing, which significantly influences the electron density of the benzene ring. This electronic effect, combined with the inductive electron-withdrawing nature of the fluorine and chlorine atoms, renders the aromatic ring highly susceptible to nucleophilic attack.[1]
This activation is particularly pronounced at the positions ortho and para to the nitro group. Consequently, the chlorine and fluorine atoms are susceptible to displacement via nucleophilic aromatic substitution (SNAr), a cornerstone of its synthetic applications.[2]
Key Synthetic Transformations
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most prominent transformation involving this compound. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is a key factor governing the reaction rate.[3]
Regioselectivity:
A critical aspect of SNAr reactions with this substrate is regioselectivity. The positions ortho and para to the strongly activating nitro group are the most likely sites for nucleophilic attack. In this compound, the chlorine atom is para to the nitro group, while the fluorine atoms are ortho.
Generally, in SNAr reactions, fluoride is a better leaving group than chloride due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic.[4] This often leads to preferential substitution at the fluorine-bearing positions. However, the specific reaction conditions, including the nature of the nucleophile, solvent, and temperature, can influence the regioselectivity.[5][6]
Table 1: Comparison of Leaving Group Abilities in SNAr Reactions
| Leaving Group | Electronegativity | C-X Bond Strength | General Reactivity in SNAr | Rationale |
| F | High | Strong | Generally Faster | The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to the initial, rate-determining nucleophilic attack.[7][8] |
| Cl | Moderate | Weaker than C-F | Generally Slower | While chloride is a better leaving group in terms of bond strength, the cleavage of the C-X bond is not the rate-determining step in most SNAr reactions.[3] |
Diagram 1: General Mechanism of SNAr on this compound
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an amine (NH2) group. This transformation is crucial as it introduces a versatile functional group that can be further modified, for instance, through diazotization or acylation.[9][10]
Common methods for nitro group reduction include:
-
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly efficient method.[11] Care must be taken to avoid dehalogenation, especially with Pd/C.[12]
-
Metal-Acid Systems: Reagents such as iron (Fe) or tin(II) chloride (SnCl2) in acidic media are classic and effective methods for nitro group reduction.[9][11]
-
Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate or hydrazine, with a catalyst and is often a milder alternative to high-pressure hydrogenation.[12]
The resulting haloanilines are valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.[9]
Applications in the Synthesis of Bioactive Molecules
The unique reactivity of this compound makes it a valuable building block in medicinal chemistry. The introduction of the nitro group is a common strategy in the design of bioactive molecules, as it can participate in crucial interactions with biological targets.[13][14]
Workflow 1: A General Synthetic Route to Bioactive Molecules
Caption: A generalized synthetic workflow utilizing this compound.
Exemplary Experimental Protocol: Synthesis of a Substituted Aniline
This protocol details a representative two-step synthesis starting from this compound.
Step 1: Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO, DMF) is added the desired amine (1.1 eq) and a non-nucleophilic base (e.g., K2CO3, 2.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: The substituted nitrobenzene from Step 1 is dissolved in a mixture of ethanol and water. Iron powder (5.0 eq) and a catalytic amount of ammonium chloride are added.
-
Reaction Conditions: The mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and filtered through a pad of celite to remove the iron salts. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to yield the desired aniline, which can be further purified if necessary.
Conclusion
This compound is a highly activated and versatile substrate for organic synthesis. Its predisposition to undergo nucleophilic aromatic substitution, coupled with the potential for subsequent reduction of the nitro group, provides a powerful and flexible platform for the construction of complex and biologically relevant molecules. A thorough understanding of its reactivity and the factors governing regioselectivity is essential for its effective utilization in research and development.
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A Technical Guide to Halogenated Nitroaromatic Compounds: Synthesis, Reactivity, and Applications
Abstract
Halogenated nitroaromatic compounds represent a pivotal class of molecules in modern chemistry, serving as foundational building blocks in sectors ranging from pharmaceuticals to advanced materials.[1][2] This guide provides an in-depth exploration of their core characteristics, beginning with the unique electronic interplay between the powerfully electron-withdrawing nitro group and the inductive effects of halogen substituents. We delve into the primary mechanism governing their reactivity—Nucleophilic Aromatic Substitution (SNAr)—elucidating the formation of the critical Meisenheimer intermediate and the factors that dictate reaction kinetics.[3][4] Key synthetic methodologies, including the nitration of haloarenes and halogenation of nitroaromatics, are detailed with an emphasis on causality and practical application. This guide further examines their extensive use as versatile intermediates in drug discovery, agrochemicals, and dye manufacturing.[1][5][6] Finally, we address the critical aspects of their toxicological profiles and environmental impact, acknowledging the dual nature of these indispensable yet hazardous compounds.[1][7][8] This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this important chemical class.
Introduction to Halogenated Nitroaromatic Compounds
Halogenated nitroaromatic compounds are organic molecules characterized by an aromatic ring substituted with at least one nitro group (–NO₂) and one halogen atom (–F, –Cl, –Br, –I). The vast utility of these compounds stems from the powerful and synergistic electronic effects of their substituents. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, acting through both resonance and inductive effects. This creates a significant electron deficiency in the aromatic ring, a feature that is further modulated by the strong inductive electron withdrawal of the halogen atom.[4][9][10]
This unique electronic architecture renders the aromatic ring highly susceptible to attack by nucleophiles, making these compounds exceptionally versatile precursors in organic synthesis.[11][4] They are not merely laboratory curiosities but are produced on an industrial scale as intermediates for a vast array of commercial products, including pharmaceuticals, agrochemicals, polymers, and dyes.[1][12] For instance, substituted nitrobenzenes are precursors for creating diverse indoles used in bioactive drugs and for synthesizing analgesics like paracetamol and anesthetics like lidocaine.[1] However, the same properties that make them synthetically useful—stability and reactivity—also contribute to their environmental persistence and toxicity, making a thorough understanding of their chemistry, handling, and impact essential.[1][8]
Core Principles of Reactivity and Mechanism
The reactivity of halogenated nitroaromatics is dominated by their susceptibility to Nucleophilic Aromatic Substitution (SNAr) . This pathway is fundamentally different from the SN1 and SN2 reactions common in aliphatic chemistry.[11]
The SNAr (Addition-Elimination) Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The critical requirement for this reaction is the presence of strong electron-withdrawing groups, like the nitro group, positioned ortho or para to the halogen leaving group.[11][4]
-
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex. A nucleophile attacks the carbon atom bearing the halogen (the ipso-carbon). This attack is the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring.[3] The resulting intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex .[11]
-
Step 2: Rearomatization. The aromaticity is restored in a fast step through the expulsion of the halide ion as a leaving group.
The stability of the Meisenheimer complex is paramount. When the nitro group is in the ortho or para position, the negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group through resonance. This stabilization significantly lowers the activation energy of the first step, allowing the reaction to proceed.[4][13] A nitro group in the meta position cannot provide this resonance stabilization, and consequently, meta-halonitroarenes are generally unreactive towards SNAr.[4]
Reduction of the Nitro Group
A second crucial reaction is the reduction of the nitro group to an amine (–NH₂). This transformation is fundamental to the synthesis of anilines, which are key intermediates for dyes, pharmaceuticals, and polymers.[2] The selective catalytic reduction of halogenated nitroaromatics to halogenated anilines is a widely used industrial process.[2][14]
A significant challenge in this process is preventing the simultaneous reduction of the halogen, a side reaction known as hydrodehalogenation.[2] Achieving high chemoselectivity requires careful selection of catalysts (e.g., modified Pt or Ni-based catalysts), solvents, and reaction conditions to ensure the nitro group is reduced while the C-halogen bond remains intact.[2][15]
Core Synthetic Methodologies
The synthesis of halogenated nitroaromatic compounds generally follows two primary strategies: the nitration of an existing haloaromatic or the halogenation of a nitroaromatic precursor.
Nitration of Halogenated Aromatics
This is the most common and industrially significant method.[1] It involves treating a haloarene with a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1]
-
Causality of Experimental Choice: Halogens are ortho, para-directing but deactivating substituents for electrophilic aromatic substitution. The choice of reaction temperature and time is critical to control the degree of nitration and minimize side reactions. For example, the synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride from 2,4-dichlorobenzotrifluoride can be performed in one or two steps to control purity and yield.[16]
Halogenation of Nitroaromatics
This approach involves the direct halogenation of a nitroaromatic compound. Because the nitro group is a strong deactivating group and a meta-director, this method is primarily used to synthesize meta-substituted products.[17] The reaction typically requires harsh conditions and a Lewis acid catalyst (e.g., FeX₃) to polarize the halogen molecule and generate a sufficiently strong electrophile.
Experimental Protocol: Synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride
This protocol is based on the dinitration of 2,4-dichlorobenzotrifluoride and serves as a representative example of the synthesis of a poly-substituted halogenated nitroaromatic compound.[16]
Materials:
-
2,4-Dichlorobenzotrifluoride
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Dropping funnel
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
-
Substrate Addition: Slowly add 2,4-dichlorobenzotrifluoride to the stirred sulfuric acid, ensuring the temperature remains below 10 °C.
-
Nitrating Mixture Addition: Slowly add fuming nitric acid via the dropping funnel over a period of 1-2 hours. The temperature must be carefully maintained below 15 °C to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 3-4 hours to ensure complete dinitration.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully over crushed ice. The solid product will precipitate.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Self-Validation and Controls:
-
Reaction Monitoring: Progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of the product.
-
Product Characterization: The identity and purity of the final product should be confirmed using spectroscopic methods such as NMR and Mass Spectrometry.
Industrial and Research Applications
The unique reactivity of halogenated nitroaromatics makes them indispensable intermediates across various scientific fields.
| Application Area | Description | Examples of Derived Products | Supporting Citations |
| Pharmaceuticals | Serve as versatile scaffolds and building blocks for active pharmaceutical ingredients (APIs). The halogen can modulate lipophilicity and metabolic stability, while the nitro group is a precursor to an essential amine. | Benzodiazepines (e.g., Clonazepam, Flunitrazepam), Anpirtoline (analgesic), Nifedipine derivatives. | [1][6][18] |
| Agrochemicals | Used in the synthesis of a wide range of pesticides, including herbicides, insecticides, and fungicides. | Fluorodifen, Bifenox, Acetamiprid, Imidacloprid. | [1][5] |
| Dyes and Pigments | The nitro group is readily converted to an amino group, which can then be diazotized to form azo dyes. | Azo dyes. | [1][12] |
| Polymers & Materials | Used in the production of high-performance polymers and specialty chemicals. | Polyurethane foams, rubber chemicals. | [1] |
| Explosives | Polynitrated aromatic compounds are used in explosives, though halogenation is less common in this specific application. | Precursors to some specialty energetic materials. | [1][12] |
Analytical Characterization
Confirming the structure and purity of halogenated nitroaromatic compounds relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The powerful deshielding effects of both the nitro and halogen groups cause the aromatic protons to appear significantly downfield in the ¹H NMR spectrum, often beyond 7.5 ppm.[13]
-
Mass Spectrometry (MS): In Electron Ionization (EI) mode, these compounds typically show a strong molecular ion peak (M⁺) due to the stability of the aromatic ring.[19] Characteristic fragmentation patterns include the loss of •NO, •NO₂, and the entire nitro group.[19]
-
Gas Chromatography (GC): Techniques like GC coupled with an electron-capture detector (ECD) or electron-capture negative ion mass spectrometry (ECNI-MS) are extremely sensitive for trace analysis due to the high electron affinity of these molecules.
Toxicology and Environmental Impact
The utility of halogenated nitroaromatics is counterbalanced by their significant health and environmental risks.
Toxicity and Mechanism
Many compounds in this class are acutely toxic, mutagenic, and are considered potential or known carcinogens.[1][7][8] Their toxicity often stems from the metabolic reduction of the nitro group within biological systems.
-
Reductive Activation: In vivo, nitroreductase enzymes can reduce the nitro group in single-electron steps.[7]
-
Formation of Reactive Species: This reduction generates highly reactive intermediates, such as nitrosoarenes and N-hydroxylamines.
-
Cellular Damage: These intermediates can covalently bind to DNA and proteins, leading to adducts that cause mutations and cellular damage.[1] The process can also lead to redox cycling, producing reactive oxygen species (ROS) that induce oxidative stress.[7][20]
Environmental Fate and Remediation
The chemical stability that makes these compounds useful also makes them persistent environmental pollutants.[1] They are often resistant to natural biodegradation processes.[5] Their presence in soil and groundwater is a significant concern, with several listed as priority pollutants by environmental agencies.[1]
Research into remediation strategies is ongoing and includes:
-
Bioremediation: Using microorganisms that have evolved pathways to degrade these compounds.[8]
-
Mycoremediation: Utilizing fungi, such as Caldariomyces fumago, which have shown potential to degrade halogenated nitrophenols even at high concentrations.[5]
-
Advanced Oxidation Processes: Chemical methods to break down the recalcitrant aromatic ring.
Conclusion and Future Outlook
Halogenated nitroaromatic compounds are a classic example of chemical duality. They are powerful and versatile tools that have enabled the synthesis of countless valuable products, particularly in medicine and agriculture. Their reactivity, governed by the principles of nucleophilic aromatic substitution, is well-understood and widely exploited. However, their inherent toxicity and environmental persistence demand careful handling, responsible use, and continued innovation in both synthesis and remediation.
Future research will likely focus on developing "greener" synthetic routes that minimize hazardous waste and on designing next-generation molecules that retain the desired functionality but exhibit a more favorable toxicological and environmental profile. Advances in bioremediation and catalytic degradation will also be crucial for managing the legacy of contamination from these indispensable yet challenging compounds.
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An In-Depth Technical Guide to Electrophilic Aromatic Substitution in Difluoronitrobenzenes: Principles, Regioselectivity, and Synthetic Protocols
Introduction
Electrophilic Aromatic Substitution (EAS) remains a cornerstone of modern organic synthesis, enabling the functionalization of aromatic rings, which are core scaffolds in numerous pharmaceuticals, agrochemicals, and advanced materials. While the principles of EAS on simple monosubstituted benzenes are well-established, the synthetic landscape becomes significantly more complex when the substrate is a poly-substituted, highly deactivated ring.
Difluoronitrobenzenes represent a class of particularly challenging yet highly valuable substrates. Their utility as precursors in drug development and materials science is well-documented, with applications ranging from antiviral and anticancer agents to high-performance polymers.[1][2][3] The presence of three potent electron-withdrawing groups—two fluorine atoms and a nitro group—renders the aromatic ring exceptionally electron-deficient, posing significant challenges to reactivity. Furthermore, the interplay of the distinct directing effects of these substituents creates a complex regiochemical puzzle.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the principles governing EAS reactions on difluoronitrobenzene scaffolds. We will move beyond textbook rules to explain the causality behind the observed reactivity and regioselectivity, offering a predictive framework and practical experimental guidance for navigating this demanding area of synthesis.
Section 1: Fundamental Principles of Substituent Effects in EAS
To predict the outcome of an EAS reaction on a difluoronitrobenzene, one must first master the electronic interplay of the individual substituents. The reactivity and orientation are governed by a combination of inductive and resonance effects, which alter the electron density of the aromatic ring and stabilize or destabilize the cationic intermediate formed during the reaction.[4]
Electronic Effects: The Push and Pull on Ring Electrons
-
Inductive Effect (I): This effect operates through the sigma bond framework and is based on the electronegativity of the atoms. Both fluorine and the nitro group are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I).[4][5] This effect polarizes the C-F and C-N bonds, pulling electron density away from the ring and deactivating it towards attack by an electrophile.[6]
-
Resonance Effect (R or M): This effect involves the delocalization of electrons through the pi system.
-
Fluorine (+R Effect): As a halogen, fluorine possesses lone pairs of electrons that can be donated into the aromatic ring via p-π conjugation.[4][7] This resonance donation (+R effect) increases electron density, particularly at the ortho and para positions.
-
Nitro Group (-R Effect): The nitro group has a pi bond to an electronegative oxygen atom, allowing it to withdraw electron density from the aromatic ring through resonance (-R effect).[5][8] This withdrawal is most pronounced at the ortho and para positions, leaving the meta positions relatively less electron-deficient.[8]
-
A Duality of Roles: Deactivating Ortho-, Para- Directors
Substituents are classified by their net effect on the overall reaction rate compared to benzene.
-
Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and accelerating the rate of EAS.[6][9]
-
Deactivating Groups: These groups withdraw electron density, making the ring less nucleophilic and slowing the reaction.[6][9]
The fluorine atom presents a unique case. Its strong -I effect outweighs its +R effect, resulting in a net withdrawal of electron density and making the ring less reactive than benzene.[7][10] Therefore, fluorine is a deactivating group .[11] However, its +R effect, which directs electron density to the ortho and para positions, means it stabilizes the cationic intermediates for ortho and para attack more than for meta attack. Consequently, fluorine is an ortho-, para-director .[7][11][12]
The nitro group is more straightforward. Both its -I and -R effects withdraw electron density, making it a strong deactivating group .[5][11] The resonance structures show a buildup of positive charge at the ortho and para positions, which destabilizes the transition state for electrophilic attack at these sites. Attack at the meta position avoids this direct destabilization, making the nitro group a meta-director .[5][8][13]
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Influence |
| -F | Strong Withdraw (-I) | Weak Donation (+R) | Deactivating | ortho, para |
| -NO₂ | Strong Withdraw (-I) | Strong Withdraw (-R) | Strongly Deactivating | meta |
Section 2: The Difluoronitrobenzene System: A Case Study in Competing Directivities
The challenge in predicting EAS outcomes for difluoronitrobenzenes lies in synthesizing these individual effects. The aromatic ring is severely deactivated, necessitating forcing conditions such as fuming acids or elevated temperatures. The regiochemical outcome depends on the relative positions of the three substituents.
A Predictive Framework for Regioselectivity
When substituents with conflicting directing effects are present, a hierarchy of influence must be established.[14]
-
The Strongest Activator Wins: In a competition, the most powerfully activating group dictates the position of substitution. In the absence of activators, the least deactivating group takes precedence.[15] In the difluoronitrobenzene system, the fluorine atoms, while deactivating, are significantly less deactivating than the nitro group. Therefore, the fluorine atoms will be the primary directing influence.
-
Steric Hindrance: Substitution at a position that is sterically crowded, particularly a position sandwiched between two existing substituents, is generally disfavored.[15]
-
Cooperative vs. Antagonistic Effects: The substituents may direct to the same position (cooperative/reinforcing) or to different positions (antagonistic/non-cooperative).[14] Antagonistic scenarios often lead to mixtures of products, though one typically predominates.
Isomer-Specific Analysis
Let's apply this framework to predict the major product of nitration (an exemplary EAS reaction) for common difluoronitrobenzene isomers.
-
Substituent Analysis:
-
Nitro (-NO₂ at C1): meta-directing to C3 and C5.
-
Fluorine (-F at C2): ortho, para-directing to C1, C3, and C6.
-
Fluorine (-F at C4): ortho, para-directing to C3 and C5.
-
-
Regiochemical Outcome: The directing effects are highly cooperative . Both the C2-F and C4-F direct towards C3 and C5. The nitro group also directs to C3 and C5. However, C3 is sterically hindered by two adjacent fluorine atoms. Therefore, the electrophile will preferentially attack the C5 position .
-
Substituent Analysis:
-
Nitro (-NO₂ at C1): meta-directing to C3 and C5.
-
Fluorine (-F at C3): ortho, para-directing to C2 and C4.
-
Fluorine (-F at C4): ortho, para-directing to C3 and C5.
-
-
Regiochemical Outcome: This is an antagonistic scenario. The C4-F directs to C5, which is also a meta position relative to the nitro group. The C3-F directs to C2. The position activated by the most substituents is C5 (activated by C4-F and the nitro group). The C2 position is only activated by the C3-F. Therefore, substitution is favored at the C5 position .
Section 3: Experimental Protocols and Methodologies
The severe deactivation of the difluoronitrobenzene ring necessitates robust experimental conditions. The choice of reagents and careful control of reaction parameters are critical for achieving acceptable conversion and minimizing side-product formation.
General Considerations
-
Nitrating Agents: A standard mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically the starting point.[16] For highly deactivated substrates, fuming nitric acid and/or oleum (sulfuric acid containing excess SO₃) may be required to generate a sufficient concentration of the active electrophile, the nitronium ion (NO₂⁺).[17][18]
-
Temperature Control: Nitration reactions are highly exothermic. The initial mixing of reagents must be performed at low temperatures (e.g., 0-10 °C) to prevent runaway reactions. The reaction is then typically heated to drive it to completion, with temperatures often in the range of 60-120 °C.[16][17]
-
Safety: All manipulations must be conducted in a certified chemical fume hood. Personal protective equipment (lab coat, safety glasses, acid-resistant gloves) is mandatory. Reactions should be quenched by slowly and carefully pouring the reaction mixture onto crushed ice to dissipate heat and dilute the strong acids.
Detailed Protocol: Nitration of 1,3-Difluorobenzene to 2,4-Difluoronitrobenzene
This protocol details the synthesis of a common difluoronitrobenzene starting material, illustrating the typical conditions required for EAS on a deactivated difluorinated ring.
Methodology:
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 50 mL). Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add concentrated nitric acid (e.g., 25 mL) dropwise via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition. This "mixed acid" is the source of the nitronium ion electrophile.[16]
-
Substrate Addition: Once the mixed acid is prepared and cooled, add 1,3-difluorobenzene (e.g., 0.2 mol) dropwise from the dropping funnel. The rate of addition should be controlled to keep the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the mixture in a water bath to 60 °C for approximately one hour.[17] Monitor the reaction progress by TLC or GC-MS if possible.
-
Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water (e.g., 500 g). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Workup: Transfer the quenched mixture to a separatory funnel. The product will form an organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize residual acid), and brine.[17]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 2,4-difluoronitrobenzene.
Product Characterization
Unequivocal identification of the resulting isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[19]
-
¹H NMR: The chemical shifts and, more importantly, the coupling patterns (multiplicity and coupling constants) of the aromatic protons provide definitive structural information.
-
¹³C NMR: The number of distinct signals indicates the symmetry of the molecule, and chemical shifts can help confirm the substitution pattern.
-
¹⁹F NMR: This technique is invaluable for fluorinated compounds, providing direct information about the electronic environment of each unique fluorine atom.
Section 4: Applications in Drug Development and Materials Science
The products derived from EAS on difluoronitrobenzenes are not academic curiosities; they are vital building blocks for high-value chemical entities. The strategic placement of fluorine atoms is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2]
-
Pharmaceutical Intermediates: Compounds like 2,4-difluoronitrobenzene and 3,4-difluoronitrobenzene are key starting materials.[3][20] While they often undergo Nucleophilic Aromatic Substitution (SₙAr) in subsequent steps—a reaction facilitated by the electron-withdrawing nitro group—the initial EAS is crucial for creating the correctly substituted scaffold.[1][21] For instance, 3,4-difluoronitrobenzene is a precursor in the synthesis of the oxazolidinone antibiotic Linezolid.[20]
-
Agrochemicals: The unique substitution patterns are leveraged to develop new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.[1][2]
-
Materials Science: These compounds can be incorporated into monomers for the synthesis of specialty polymers with enhanced thermal stability and specific electronic properties.[1]
Conclusion
Electrophilic aromatic substitution on difluoronitrobenzenes is a challenging but synthetically valuable transformation. Success in this area requires a deep, causal understanding of the competing electronic and steric effects at play. The ring is strongly deactivated, demanding carefully controlled, often harsh, reaction conditions. However, a systematic analysis of the directing effects—recognizing that the less-deactivating fluorine atoms govern the regioselectivity over the powerful meta-directing nitro group—provides a reliable framework for predicting the major substitution products. By combining this theoretical insight with robust experimental protocols, researchers can effectively harness these versatile intermediates for innovation in drug discovery, agrochemistry, and materials science.
References
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- The nitro group directs electrophilic aromatic substitution to the... (2023). Pearson+. [Link]
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5-Chloro-1,3-difluoro-2-nitrobenzene: A Comprehensive Technical Guide for Chemical Researchers
An In-depth Exploration of a Versatile Building Block in Modern Organic Synthesis and Drug Discovery
Introduction
5-Chloro-1,3-difluoro-2-nitrobenzene is a halogenated nitroaromatic compound that has emerged as a critical intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a nitro group flanked by two fluorine atoms and a chlorine atom at the 5-position, imparts a distinct reactivity profile that is highly sought after in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, making it a versatile scaffold for the introduction of various functional groups. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a particular focus on its role in drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and effective use in synthesis. The table below summarizes its key properties.
| Property | Value |
| CAS Number | 3828-41-9[1] |
| Molecular Formula | C6H2ClF2NO2 |
| Molecular Weight | 193.54 g/mol |
| Appearance | Not explicitly stated, but related compounds are often light yellow to orange liquids or solids.[2] |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic strategies, primarily involving nitration of a corresponding halogenated benzene derivative.
Synthetic Pathway Diagram
Caption: General synthetic route to this compound.
Detailed Synthetic Protocol
While a specific, detailed protocol for the synthesis of this compound was not found in the initial search, a general procedure can be inferred from the synthesis of structurally similar compounds, such as the nitration of 3-chloro-2,4-difluorobenzoic acid.[3]
Reaction: Nitration of 1,3-difluoro-5-chlorobenzene.
Reagents:
-
1,3-Difluoro-5-chlorobenzene
-
Concentrated Nitric Acid (HNO3)
-
Concentrated Sulfuric Acid (H2SO4)
Procedure:
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid, slowly add 1,3-difluoro-5-chlorobenzene with constant stirring.
-
After the addition is complete, add concentrated nitric acid dropwise, maintaining the temperature below 10 °C.
-
Once the addition of nitric acid is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
The crude product, which may precipitate as a solid or separate as an oil, is then collected by filtration or extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
Causality Behind Experimental Choices:
-
Use of Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species.
-
Low-Temperature Control: The nitration of aromatic compounds is an exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts. It also helps to control the regioselectivity of the reaction.
-
Work-up Procedure: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the organic product, which is typically insoluble in the aqueous acidic medium.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group and the two fluorine atoms significantly activates the aromatic ring towards attack by nucleophiles. The chlorine atom, being a good leaving group, is the primary site for substitution.
Nucleophilic Aromatic Substitution (SNAr)
The general mechanism for the SNAr reaction of this compound involves the formation of a resonance-stabilized Meisenheimer complex.
SNAr Mechanism Diagram
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
The positions ortho and para to the nitro group are highly activated. In this compound, the chlorine atom is para to the nitro group, making it the most susceptible position for nucleophilic attack. The fluorine atoms, being more electronegative, further enhance the electrophilicity of the carbon atom attached to the chlorine.
Common Nucleophilic Substitution Reactions
A variety of nucleophiles can be used to displace the chlorine atom, leading to a diverse range of derivatives.
-
Amination: Reaction with amines (primary or secondary) yields the corresponding N-substituted anilines. These reactions are fundamental in the synthesis of many pharmaceutical compounds.
-
Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides produces aryl ethers.
-
Thiolation: Reaction with thiols or thiolates affords aryl sulfides.
Applications in Drug Development
The unique reactivity of this compound makes it a valuable building block in the synthesis of pharmaceutically active compounds. The nitro group can be readily reduced to an amino group, which can then be further functionalized.
Role as a Key Intermediate
The ability to introduce diverse functionalities through SNAr reactions, followed by the transformation of the nitro group, provides a powerful strategy for constructing complex molecular architectures found in many drugs. For instance, the synthesis of novel quinolone antibacterial agents has utilized intermediates derived from related chloro-difluoro-nitrobenzene scaffolds.[3] The nitro group itself is a known pharmacophore in some instances, contributing to the biological activity of certain drugs.[4]
Example of a Synthetic Application Workflow
The following diagram illustrates a hypothetical workflow for the utilization of this compound in the synthesis of a potential drug candidate.
Caption: A hypothetical synthetic workflow in drug development.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, the hazards can be inferred from similar halogenated nitroaromatic compounds.[5][6][7][8]
Potential Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[8]
-
Causes skin and serious eye irritation.[8]
-
May cause respiratory irritation.[8]
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[5][7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6][7][8]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][7][8]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[5][6]
In case of exposure, seek immediate medical attention and refer to the specific SDS for detailed first-aid measures.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its activated aromatic system allows for facile nucleophilic aromatic substitution, providing access to a wide range of functionalized intermediates. The subsequent transformation of the nitro group further expands its synthetic utility, making it a key component in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and safe handling is essential for researchers and scientists in the field of drug development to fully exploit its potential.
References
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fundamental chemistry of 5-chloro-1,3-difluoro-2-nitrobenzene
An In-depth Technical Guide to the Fundamental Chemistry of 5-Chloro-1,3-difluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in modern synthetic chemistry, particularly valued in the pharmaceutical and agrochemical industries.[1] Its unique electronic and structural characteristics, defined by the interplay of two fluorine atoms, a chlorine atom, and a potent electron-withdrawing nitro group on an aromatic scaffold, dictate its reactivity. This guide offers a comprehensive exploration of its core chemistry, focusing on synthesis, spectroscopic characterization, and reactivity, with an emphasis on the mechanistic underpinnings of its utility as a versatile chemical building block.
Core Physicochemical & Structural Properties
This compound, also known as 4-chloro-2,6-difluoronitrobenzene, is a substituted nitrobenzene compound. The arrangement of its substituents creates a highly electron-deficient aromatic ring, which is the primary determinant of its chemical behavior. The nitro group at position 2, flanked by fluorine atoms at positions 1 and 3, strongly activates the ring for nucleophilic attack. The chlorine atom at position 5 is consequently positioned para to the activating nitro group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 136272-31-6 | [2] |
| Molecular Formula | C₆H₂ClF₂NO₂ | [3][4] |
| Molecular Weight | 193.54 g/mol | [3][4] |
| IUPAC Name | This compound | N/A |
| Synonyms | 2,6-Difluoro-4-chloronitrobenzene | [2][4] |
| Appearance | Typically a yellow solid or liquid | [1] |
| InChI Key | QWJLYOSFSRRDLO-UHFFFAOYSA-N | [3] |
Synthesis and Manufacturing
The synthesis of this compound typically involves the nitration of a corresponding halogenated precursor. A common and logical pathway is the nitration of 1-chloro-3,5-difluorobenzene. The directing effects of the halogen substituents guide the incoming nitro group to the C2 position.
Experimental Protocol: Nitration of 1-Chloro-3,5-difluorobenzene
This protocol describes a representative method for the synthesis of the title compound.
Materials:
-
1-Chloro-3,5-difluorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Separatory Funnel & Standard Glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Nitrating Mixture Preparation: Slowly add fuming nitric acid to the cooled sulfuric acid via the dropping funnel while maintaining the temperature below 10 °C to create the nitrating mixture (mixed acid).
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, add 1-chloro-3,5-difluorobenzene dropwise to the flask. Vigorous stirring is essential, and the internal temperature must be strictly maintained between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will precipitate the crude product.
-
Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Accurate characterization is essential for confirming the structure and purity of the synthesized compound.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | A single multiplet or triplet of triplets in the aromatic region (δ 7.5-8.0 ppm) corresponding to the two equivalent protons at C4 and C6. Coupling to both adjacent and meta-fluorine atoms is expected. |
| ¹³C NMR | Six distinct signals for the aromatic carbons. Carbons bonded to fluorine (C1, C3) will appear as doublets with large ¹JCF coupling constants. The carbon bearing the nitro group (C2) will be downfield. The carbon bonded to chlorine (C5) will also show a characteristic shift. |
| ¹⁹F NMR | A single resonance is expected due to the chemical equivalence of the two fluorine atoms. This signal will likely show coupling to the adjacent protons (H4, H6). |
| IR Spec. | Strong asymmetric and symmetric N-O stretching bands for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹). C-F stretching bands (~1100-1250 cm⁻¹). C-Cl stretching band (~700-800 cm⁻¹). Aromatic C=C stretching (~1400-1600 cm⁻¹). |
| Mass Spec. | Molecular ion (M⁺) peak with a characteristic M+2 isotope pattern of approximately 3:1 intensity, confirming the presence of one chlorine atom. |
Chemical Reactivity: The Dominance of SₙAr
The fundamental reactivity of this compound is dominated by Nucleophilic Aromatic Substitution (SₙAr) . The powerful electron-withdrawing nitro group, combined with the electronegative fluorine atoms, renders the aromatic ring highly electrophilic and susceptible to attack by nucleophiles.[5][6]
Mechanism of Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[6][7]
-
Addition Step: A nucleophile (Nu⁻) attacks one of the halogen-bearing carbon atoms, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[5][6] The negative charge of this complex is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the nitro group. This stabilization is the driving force for the reaction.[5]
-
Elimination Step: The aromaticity is restored by the expulsion of a halide ion (F⁻ or Cl⁻) as a leaving group.
Caption: The Addition-Elimination mechanism of SₙAr reactions.
Regioselectivity and Leaving Group Ability
In this compound, there are two potential sites for nucleophilic attack: the fluorine-bearing carbons (C1/C3) and the chlorine-bearing carbon (C5).
-
Activation: The positions ortho (C1, C3) and para (C5) to the nitro group are all electronically activated for nucleophilic attack. The negative charge of the Meisenheimer complex can be delocalized onto the nitro group from any of these positions.[5]
-
Leaving Group: In SₙAr reactions, fluoride is often a better leaving group than chloride. This is counterintuitive to trends seen in Sₙ1/Sₙ2 reactions. The rate-determining step in SₙAr is typically the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.
Therefore, nucleophilic substitution is most likely to occur at the C1 or C3 positions, displacing a fluoride ion. This makes the compound an excellent precursor for introducing a wide variety of functional groups specifically at the positions flanking the nitro group.
Applications in Drug Discovery and Development
The facile and regioselective displacement of the fluorine atoms makes this compound a highly valuable scaffold. Chlorine-containing molecules represent a significant portion of FDA-approved drugs.[8]
-
Building Block for Heterocycles: It serves as a starting material for complex heterocyclic systems. Reaction with bifunctional nucleophiles (e.g., amino-thiols, amino-alcohols) can lead to the formation of fused ring systems common in pharmacologically active molecules.
-
Introduction of Pharmacophores: It allows for the straightforward introduction of amines, ethers, and thioethers. These functional groups are critical for modulating a drug candidate's solubility, binding affinity, and metabolic stability.
-
Subsequent Transformations: Following SₙAr, the nitro group can be readily reduced to an aniline derivative. This amine provides a handle for a vast array of subsequent chemical transformations, including amide bond formation, sulfonylation, and diazotization, further expanding the molecular diversity accessible from this single intermediate.
Safety, Handling, and Storage
As a reactive nitro-aromatic compound, this compound must be handled with appropriate care.
-
Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[9][10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11][12] Avoid breathing dust, fumes, or vapors.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][12]
Conclusion
This compound is a cornerstone intermediate whose value is derived from its predictable and highly useful reactivity. Its chemistry is a classic example of nucleophilic aromatic substitution, where electronic activation by a nitro group and the unique leaving group ability of fluorine converge to provide a powerful tool for synthetic chemists. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for leveraging its full potential in the design and development of novel pharmaceuticals and other advanced materials.
References
- Huzhou C-Tide Biotech Co., Ltd. This compound. [Link]
- Fisher Scientific. SAFETY DATA SHEET - 2,6-Difluoronitrobenzene. [Link]
- Chemistry LibreTexts. 16.
- Chemistry LibreTexts. 16.
- Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. [Link]
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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Methodological & Application
Application Note & Protocol: Regioselective Synthesis of 5-Chloro-1,3-difluoro-2-nitrobenzene
Abstract
This document provides a comprehensive guide for the synthesis of 5-chloro-1,3-difluoro-2-nitrobenzene, a valuable chemical intermediate in the pharmaceutical and agrochemical industries. The protocol details the electrophilic aromatic substitution (nitration) of 1-chloro-3,5-difluorobenzene using a standard mixed acid (nitric and sulfuric acid) approach. Emphasis is placed on the mechanistic principles governing the reaction's regioselectivity, detailed safety protocols required for handling nitrating agents, and robust methods for product purification and characterization. This guide is intended for researchers, chemists, and process development professionals engaged in organic synthesis.
Scientific Principles and Mechanistic Insights
The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core of this transformation involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich π-system of the substituted benzene ring.
Generation of the Nitronium Ion
The reaction is typically performed with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate readily loses a molecule of water to form the highly electrophilic nitronium ion, the active agent in the nitration process.[1][2][3]
HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
Directing Effects and Regioselectivity
The key to this synthesis is controlling where the nitro group attaches to the 1-chloro-3,5-difluorobenzene ring. The existing substituents—one chlorine and two fluorine atoms—govern the position of the incoming electrophile.
-
Halogens as Substituents: Both chlorine and fluorine are ortho-, para-directing groups.[4][5] This is due to a resonance effect (+M effect), where their lone pairs of electrons can be donated to the aromatic ring, stabilizing the carbocation intermediate (the sigma complex) when the attack occurs at the ortho or para positions.[6]
-
Inductive vs. Resonance Effects: Simultaneously, halogens are deactivating groups because of their strong electronegativity, which withdraws electron density from the ring via the inductive effect (-I effect).[5][7] For halogens, the deactivating inductive effect outweighs the activating resonance effect, making the overall reaction slower than the nitration of benzene itself.[6]
-
Determining the Substitution Site: In 1-chloro-3,5-difluorobenzene, the potential sites for nitration are positions 2, 4, and 6.
-
Position 2 (and 6): This position is ortho to the chlorine atom and ortho to a fluorine atom.
-
Position 4: This position is ortho to two fluorine atoms and para to the chlorine atom. The combined directing influence of the halogens strongly favors substitution at the 2-position (which is equivalent to the 6-position due to symmetry). The attack at this position results in a resonance-stabilized sigma complex, leading to the formation of this compound as the major product.
-
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1-Chloro-3,5-difluorobenzene | ≥98% | Commercial | CAS: 1435-43-4[8][9] |
| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent | Commercial | Highly corrosive |
| Nitric Acid (HNO₃) | 70%, ACS Reagent | Commercial | Strong oxidizer, corrosive |
| Dichloromethane (CH₂Cl₂) | ACS Reagent | Commercial | For extraction |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared | For neutralization |
| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS Reagent | Commercial | For drying |
| Ethanol (EtOH) | Reagent Grade | Commercial | For recrystallization |
| Crushed Ice | N/A | Lab Prepared | For quenching |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical equipment: GC-MS, NMR spectrometer, Melting point apparatus
Critical Safety Precautions
-
Extreme Hazard: Mixed nitrating acid is highly corrosive, a strong oxidizer, and reacts violently with many substances.[10] It can cause severe chemical burns upon contact.[11]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a chemical-resistant lab coat or apron, and chemical safety goggles with a full-face shield.[12][13]
-
Engineering Controls: This procedure must be performed in a certified chemical fume hood with adequate ventilation to prevent inhalation of toxic nitrogen oxide fumes.[11][14] An emergency eyewash and safety shower must be immediately accessible.[13]
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of undesired byproducts.
-
Quenching: The reaction mixture must be quenched by adding it slowly to a large excess of crushed ice. Never add water to the acid mixture , as this can cause violent spattering.[12]
Synthesis Procedure
-
Preparation of Nitrating Mixture:
-
In a 250 mL three-neck flask equipped with a magnetic stir bar and a thermometer, add 40 mL of concentrated sulfuric acid (98%).
-
Cool the flask in an ice-water bath to 0-5 °C with gentle stirring.
-
Slowly add 20 mL of concentrated nitric acid (70%) dropwise via a dropping funnel. Maintain the internal temperature below 10 °C throughout the addition. Stir the resulting mixed acid for 15 minutes at 0-5 °C.
-
-
Nitration Reaction:
-
Dissolve 10.0 g (67.3 mmol) of 1-chloro-3,5-difluorobenzene in 10 mL of concentrated sulfuric acid in a separate beaker and cool it in the ice bath.
-
Add the substrate solution dropwise to the cold, stirred nitrating mixture over 30-45 minutes.
-
Crucial: Carefully monitor the internal temperature and maintain it between 5-10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-3 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots, quenching them in ice, extracting with dichloromethane, and analyzing by Gas Chromatography (GC) to check for the disappearance of the starting material.
-
-
Work-up and Isolation:
-
Prepare a large beaker containing approximately 400 g of crushed ice.
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) until the washings are neutral to pH paper.
-
Wash the cake with a cold, saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by a final wash with cold deionized water (100 mL).
-
-
Purification:
-
Press the crude product as dry as possible on the filter.
-
Recrystallize the crude solid from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Benzene,1-chloro-3,5-difluoro- [webbook.nist.gov]
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- 10. NITRATING ACID MIXTURE, SPENT | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 14. nutrico.co.za [nutrico.co.za]
Application Note: 5-Chloro-1,3-difluoro-2-nitrobenzene as a Strategic Building Block for Active Pharmaceutical Ingredients (APIs)
Introduction: The Strategic Value of Fluorinated Building Blocks
In modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a well-established strategy for optimizing pharmacological profiles.[1] Fluorine's unique properties—high electronegativity, small steric footprint, and ability to form strong carbon-fluorine bonds—can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1] 5-Chloro-1,3-difluoro-2-nitrobenzene is a trifunctionalized aromatic scaffold that capitalizes on these benefits, offering a robust and versatile platform for the synthesis of complex pharmaceutical intermediates.
This building block is distinguished by a highly electron-deficient aromatic ring, a direct consequence of the potent electron-withdrawing nitro group (-NO₂) and the inductive effects of three halogen atoms. This electronic arrangement renders the molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in pharmaceutical synthesis.[2][3][4] Furthermore, the nitro group itself serves as a synthetic handle, readily convertible to an aniline, which opens a vast array of subsequent chemical transformations.
This application note serves as a technical guide for researchers, scientists, and drug development professionals. It details the core reactivity of this compound, explains the causality behind its reaction selectivity, and provides field-proven, step-by-step protocols for its strategic application in API synthesis workflows.
Physicochemical Properties and Reactivity Analysis
A thorough understanding of the molecule's structure and electronic properties is critical to predicting its behavior in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 3828-41-9 | [5][6] |
| Molecular Formula | C₆H₂ClF₂NO₂ | |
| Molecular Weight | 193.54 g/mol | |
| Appearance | Light yellow solid/liquid | |
| Synonyms | 2-Chloro-1,3-difluoro-5-nitrobenzene | [5] |
Electronic Profile and Regioselectivity in SNAr Reactions
The defining characteristic of this compound is its activation towards nucleophilic attack. The nitro group at the C2 position strongly withdraws electron density from the ring via both resonance and induction. This effect is most pronounced at the ortho (C1, C3) and para (C5) positions, precisely where the three halogen leaving groups are located.
An incoming nucleophile attacks one of these activated carbon centers, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4][7] The stability of this complex is the key to the reaction's feasibility, as the negative charge can be delocalized onto the electronegative oxygen atoms of the nitro group.
Caption: SNAr mechanism proceeds via a stabilized Meisenheimer intermediate.
Leaving Group Hierarchy
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[8] Consequently, the best leaving group is the one attached to the most electrophilic carbon. Due to fluorine's superior electronegativity, C-F bonds are more polarized than C-Cl bonds, making the carbon atom more positive and accelerating nucleophilic attack. Therefore, in many SNAr contexts, fluoride is a better leaving group than chloride.[7][8]
However, the positions are not electronically equivalent. The para position (C5-Cl) often exhibits the strongest activation. While a definitive prediction requires experimental validation for a specific nucleophile and set of conditions, it is common for the para halogen to be substituted preferentially. Sequential substitutions are also possible, allowing for the stepwise introduction of different functional groups.[9]
Core Synthetic Transformations and Applications
Two primary transformations unlock the synthetic potential of this compound: nucleophilic aromatic substitution and nitro group reduction.
Caption: Core two-step workflow for elaborating the building block.
Nucleophilic Aromatic Substitution (SNAr)
This reaction is the primary method for introducing diversity. By selecting different nucleophiles, a wide range of functionalities can be installed on the aromatic core.
-
Amine Nucleophiles (R₂NH, RNH₂): Reaction with primary or secondary amines is a robust method to forge C-N bonds, leading to precursors for many heterocyclic APIs.
-
Oxygen Nucleophiles (ROH, ArOH): Alkoxides or phenoxides can be used to form ether linkages, a common motif in drug molecules.
-
Sulfur Nucleophiles (RSH): Thiolates readily displace the halogens to form thioethers, which can be further oxidized to sulfoxides or sulfones if desired.
Nitro Group Reduction
The conversion of the nitro group to a primary amine is a pivotal step that transforms the electron-poor ring into an electron-rich one, fundamentally altering its reactivity. This aniline moiety is a versatile precursor for:
-
Amide and Sulfonamide Synthesis: Acylation or sulfonylation of the amine is a common strategy for linking molecular fragments.
-
Diazotization Reactions: The aniline can be converted to a diazonium salt, which is a gateway to installing a host of other functional groups (e.g., -OH, -CN, -Br, -I) via Sandmeyer-type reactions.
-
Heterocycle Formation: The amine can act as a nucleophile in cyclization reactions to build fused ring systems.
Crucially, this reduction must be performed chemoselectively, preserving the aryl halides. While standard catalytic hydrogenation with Pd/C can risk dehalogenation, milder and more selective methods are available.[10]
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and confirming product identity.
Protocol 1: Regioselective SNAr with a Secondary Amine (Morpholine)
Objective: To synthesize 4-(3-chloro-2,6-difluoro-4-nitrophenyl)morpholine by selectively substituting the halogen para to the nitro group.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a clean, dry, nitrogen-flushed round-bottom flask, add this compound (e.g., 1.94 g, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol).
-
Add anhydrous DMF (20 mL) via syringe. Stir the suspension at room temperature.
-
Add morpholine (1.05 mL, 12.0 mmol) dropwise over 5 minutes.
-
Heat the reaction mixture to 60-70 °C and stir vigorously.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent. The starting material should have a higher Rf than the more polar product. The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water (100 mL) and stir. A yellow precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
For purification, dissolve the crude solid in EtOAc (50 mL), wash with water (2 x 30 mL) and then brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure product as a yellow solid.
-
Validation: Confirm product identity and purity via ¹H NMR, ¹⁹F NMR, and LC-MS analysis. The mass spectrum should show the expected molecular ion peak.
Protocol 2: Chemoselective Nitro Group Reduction
Objective: To reduce the nitro intermediate from Protocol 1 to the corresponding aniline, 5-chloro-2,4-difluoro-3-morpholinoaniline, while preserving the C-Cl and C-F bonds.
Materials:
-
4-(3-Chloro-2,6-difluoro-4-nitrophenyl)morpholine (1.0 eq)
-
Iron powder (<325 mesh) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (5.0 eq)
-
Ethanol (EtOH)
-
Water
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
In a round-bottom flask, suspend the nitro-intermediate (e.g., 2.63 g, 10.0 mmol), iron powder (2.79 g, 50.0 mmol), and NH₄Cl (2.67 g, 50.0 mmol) in a 4:1 mixture of EtOH:Water (50 mL).
-
Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
In-Process Control: Monitor the reaction by TLC (3:1 Hexanes:EtOAc). The disappearance of the yellow nitro compound and the appearance of a new, often UV-active, spot at a lower Rf indicates progress. The reaction is typically complete in 1-3 hours.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with EtOH.
-
Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.
-
Add water (50 mL) and extract the product with DCM (3 x 40 mL).
-
Combine the organic extracts, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate to yield the aniline product.
-
Validation: The product can be analyzed by LC-MS to confirm the correct mass. IR spectroscopy can confirm the disappearance of the nitro stretches (~1520, 1340 cm⁻¹) and the appearance of N-H stretches (~3300-3500 cm⁻¹).
Conclusion
This compound is a highly valuable and versatile building block for API synthesis. Its predictable reactivity in nucleophilic aromatic substitution, coupled with the synthetic utility of the nitro group, provides a logical and efficient pathway for constructing complex, highly functionalized aromatic intermediates. The protocols outlined in this note demonstrate a reliable two-step sequence—SNAr followed by chemoselective reduction—that serves as a foundational workflow for researchers in drug discovery and development. By mastering the application of this strategic building block, chemists can accelerate the synthesis of novel molecular entities with optimized pharmaceutical properties.
References
- Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2006). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786.
- Li, Y., et al. (2018). Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD. Journal of Nanoscience and Nanotechnology, 18(12), 8201-8206.
- Organic Chemistry Portal. Nitro Reduction.
- Wikipedia. Reduction of nitro compounds.
- Hutchings, M. G. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1862.
- NINGBO INNO PHARMCHEM. (n.d.). High Purity 1,3-Difluoro-5-nitrobenzene (CAS 2265-94-3): Synthesis Intermediate for Pharmaceuticals & Agrochemicals.
- NINGBO INNO PHARMCHEM. (n.d.). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis.
- Wikipedia. Nucleophilic aromatic substitution.
- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS).
- The Organic Chemistry Tutor. (2023, March 1). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube.
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Application Notes and Protocols: Regioselective Nitration of 1-Chloro-3,5-difluorobenzene
Abstract: This document provides a comprehensive guide for the regioselective nitration of 1-chloro-3,5-difluorobenzene to synthesize 1-chloro-3,5-difluoro-2-nitrobenzene, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This protocol emphasizes safety, mechanistic understanding, and detailed procedural steps to ensure a high-yield and safe laboratory experience. The methodology is designed for researchers, scientists, and professionals in drug development who require a reliable and reproducible process.
Introduction and Mechanistic Overview
The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of a nitro group (–NO₂) onto an aromatic ring. This functional group serves as a versatile precursor for a variety of other functionalities, most notably amines via reduction. In the context of 1-chloro-3,5-difluorobenzene, the directing effects of the halogen substituents are critical to the outcome of the reaction.
Mechanism of Electrophilic Aromatic Substitution:
The nitration of benzene and its derivatives proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2] The reaction is typically initiated by the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[2][3] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[2]
The benzene ring, acting as a nucleophile, attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[2] In the final step, a weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.[2]
Regioselectivity in the Nitration of 1-Chloro-3,5-difluorobenzene:
The substituents on the aromatic ring play a crucial role in determining the position of the incoming nitro group. Both chlorine and fluorine are ortho, para-directing deactivators.[4] This means that while they decrease the rate of reaction compared to benzene, they direct the incoming electrophile to the positions ortho and para to themselves.
In 1-chloro-3,5-difluorobenzene, the positions are dictated by the cumulative effect of the three halogen atoms. The chlorine atom and the two fluorine atoms will direct the incoming nitronium ion to the available ortho and para positions. A comprehensive analysis of the directing effects is essential for predicting the major product.[5][6]
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | CAS Number |
| 1-Chloro-3,5-difluorobenzene | ≥98% | Sigma-Aldrich | 1435-43-4 |
| Fuming Nitric Acid (HNO₃) | ≥90% | Fisher Scientific | 7697-37-2 |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | VWR | 7664-93-9 |
| Dichloromethane (CH₂Cl₂) | ACS Grade | EMD Millipore | 75-09-2 |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Sigma-Aldrich | 144-55-8 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific | 7487-88-9 |
| Deionized Water | - | In-house | 7732-18-5 |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Condenser
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and a lab coat are mandatory.[7][8]
Experimental Workflow Diagram
Caption: Experimental workflow for the nitration of 1-chloro-3,5-difluorobenzene.
Detailed Experimental Protocol
Extreme caution should be exercised when handling fuming nitric acid and concentrated sulfuric acid.[9][10][11][12][13] These reagents are highly corrosive and can cause severe burns.[3][7][8] All operations must be performed in a well-ventilated fume hood.[3]
Step 1: Preparation of the Nitrating Mixture
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly, and with constant stirring, add 25 mL of fuming nitric acid to the sulfuric acid through the dropping funnel. The addition should be dropwise to maintain the temperature below 10 °C. This is a highly exothermic process.[14]
-
Once the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes.
Step 2: Nitration Reaction
-
In a separate beaker, dissolve 14.85 g (0.1 mol) of 1-chloro-3,5-difluorobenzene in 20 mL of dichloromethane.
-
Transfer this solution to the dropping funnel.
-
Slowly add the solution of 1-chloro-3,5-difluorobenzene to the cold nitrating mixture over a period of 30-45 minutes, ensuring the reaction temperature is maintained between 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[15]
Step 3: Work-up and Isolation
-
Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. This step should be performed slowly to control the exothermic quenching process.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them successively with 100 mL of deionized water, 100 mL of a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The exact ratio will depend on the polarity of the product and any byproducts.
-
Alternatively, recrystallization from a suitable solvent such as ethanol or methanol can be employed to obtain the pure product.
Safety Precautions
-
Corrosive and Oxidizing Agents: Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents.[8][9][16] They can cause severe burns upon contact with skin and eyes.[7] Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7]
-
Inhalation Hazard: Fumes from nitric and sulfuric acid are toxic and can cause respiratory irritation.[7][8] All manipulations must be conducted in a certified chemical fume hood.
-
Exothermic Reactions: The preparation of the nitrating mixture and the quenching of the reaction are highly exothermic.[14] Proper temperature control is crucial to prevent runaway reactions.
-
Spill Management: Have appropriate spill kits readily available. For acid spills, neutralize with sodium bicarbonate or another suitable neutralizing agent.[3][10]
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Nitric acid waste should not be mixed with other waste streams.[10]
Characterization of the Product
The final product, 1-chloro-3,5-difluoro-2-nitrobenzene, should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons will appear in the range of 7.0-8.5 ppm. The specific splitting pattern will depend on the coupling constants between the protons and fluorine atoms.[17] |
| ¹³C NMR | Aromatic carbons will resonate between 120-160 ppm. Carbons attached to fluorine will show characteristic C-F coupling.[17] |
| ¹⁹F NMR | Signals corresponding to the two fluorine atoms. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-NO₂ stretching (around 1530 and 1350 cm⁻¹), C-Cl stretching, and C-F stretching. Aromatic C-H stretching will be observed around 3100-3000 cm⁻¹.[17] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of the product (C₆H₂ClF₂NO₂ = 193.54 g/mol ).[18][19][20] The presence of chlorine will be indicated by the M+2 isotope peak. |
Conclusion
This application note provides a detailed and reliable protocol for the nitration of 1-chloro-3,5-difluorobenzene. By adhering to the described procedures and safety precautions, researchers can safely and efficiently synthesize the desired 1-chloro-3,5-difluoro-2-nitrobenzene. The mechanistic insights and characterization data provided will aid in understanding the reaction and confirming the identity of the product.
References
- Nitration reaction safety. (2024, June 6). YouTube.
- Chemistry, Process Design, and Safety for the Nitration Industry. (2013, November 22). National Academic Digital Library of Ethiopia.
- Nitric Acid Safety. (n.d.). Environmental Health & Safety, University of Washington.
- Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. (2023, May 19). -ORCA - Cardiff University.
- Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS.
- Reduce your risk of a nitric acid incident. (2024, June 24). UW Environmental Health & Safety.
- How can I safely handle a concentrated (fuming) nitric acid spill? (2016, November 12). Quora.
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (n.d.). ResearchGate.
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017, December 18). PubMed.
- Massachusetts Chemical Fact Sheet Sulfuric Acid and Fuming Sulfuric Acid. (n.d.). P2 InfoHouse.
- Regioselective nitration of aromatic compounds and the reaction products thereof. (n.d.). Google Patents.
- Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 15). YouTube.
- Handling nitric acid Definition - Organic Chemistry II Key Term. (n.d.). Fiveable.
- sulfuric acid, fuming - Report. (n.d.). CAMEO Chemicals | NOAA.
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (n.d.). Google Patents.
- Fuming Sulfuric Acid Precautions? (2015, April 10). r/chemistry - Reddit.
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). PMC - NIH.
- Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene. (n.d.). Google Patents.
- Process for preparing chloro-difluorobenzene. (n.d.). European Patent Office - EP 0447259 A1 - Googleapis.com.
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2025, October 16). ResearchGate.
- Benzene,1-chloro-3,5-difluoro-. (n.d.). the NIST WebBook.
- Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes. (n.d.). Google Patents.
- m-CHLORONITROBENZENE. (n.d.). Organic Syntheses Procedure.
- Lec3 - Spectroscopy of Aromatic Compounds. (2024, February 17). YouTube.
- Analysis of nitrated polycyclic aromatic hydrocarbons. (n.d.). ResearchGate.
- 1-Chloro-3,5-difluorobenzene. (n.d.). Chem-Impex.
- Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid. (n.d.). Google Patents.
- CID 159732874 | C12H6Cl2F4. (n.d.). PubChem - NIH.
- Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018, May 6). YouTube.
- Analysis if Nitrated Polycyclic Aromatic Hydrocarbons (nitro-PAH) by Mass Spectrometry. (2018, November 3). ResearchGate.
- Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. (n.d.). ePrints Soton.
- 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
- LAB QO 4 - Nitration of Chlorobenzene. (n.d.). PDF | Thin Layer Chromatography - Scribd.
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- 10. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. reddit.com [reddit.com]
- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
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- 16. p2infohouse.org [p2infohouse.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Strategic Utility of 5-chloro-1,3-difluoro-2-nitrobenzene in the Synthesis of High-Performance Fluorinated Polymers
Introduction: A Versatile Building Block for Advanced Materials
In the landscape of advanced material synthesis, the strategic selection of monomers is paramount to achieving desired thermomechanical properties, chemical resistance, and processability. 5-chloro-1,3-difluoro-2-nitrobenzene emerges as a highly valuable, albeit specialized, building block for the creation of high-performance fluorinated polymers. Its unique substitution pattern—a trifunctional aromatic ring activated by a potent nitro group—offers a versatile platform for nucleophilic aromatic substitution (SNAr) reactions, paving the way for novel poly(arylene ether)s and related high-performance thermoplastics. This guide elucidates the core principles, field-proven protocols, and critical considerations for leveraging this monomer in the synthesis of next-generation materials.
The presence of three distinct reactive sites (one chlorine and two fluorine atoms), all activated by the ortho/para-directing nitro group, allows for controlled, stepwise polymerization or functionalization. The fluorine atoms, in particular, are excellent leaving groups in SNAr reactions, facilitating polymerization under relatively mild conditions compared to their chloro-analogues.[1][2] The resulting fluorinated polymers are sought after for their enhanced solubility, increased glass transition temperatures (Tg), and low dielectric constants, making them ideal candidates for applications in aerospace, microelectronics, and membrane technologies.[3][4][5]
Core Principles: The Chemistry of Activation and Substitution
The utility of this compound is rooted in the principles of nucleophilic aromatic substitution. The strongly electron-withdrawing nitro group (-NO2) significantly acidifies the aromatic ring, making it susceptible to attack by nucleophiles. This activation is most pronounced at the ortho and para positions relative to the nitro group.
In the case of this compound, the fluorine atom at the 1-position is ortho to the nitro group, while the fluorine at the 3-position and the chlorine at the 5-position are meta. Consequently, the fluorine at the 1-position is the most activated and will be the primary site for nucleophilic displacement. This selective reactivity is the cornerstone of its application in polymerization.
The general mechanism for the SNAr reaction in this context proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2]
Caption: Generalized SNAr mechanism for this compound.
Application Note I: Synthesis of a Novel Fluorinated Poly(arylene ether)
This section details the synthesis of a high-performance poly(arylene ether) via the polycondensation of this compound with a common bisphenol, 4,4'-(propane-2,2-diyl)diphenol (Bisphenol A). The resulting polymer is expected to exhibit excellent thermal stability and solubility in common organic solvents.
Rationale for Experimental Choices
-
Monomers: this compound is chosen for its activated fluorine leaving group. Bisphenol A is a readily available, rigid bisphenol that imparts good mechanical properties to the resulting polymer.
-
Solvent: A high-boiling polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or diphenyl sulfone, is essential to maintain the polymer in solution as its molecular weight increases and to facilitate the salt by-product removal.[6]
-
Base: Anhydrous potassium carbonate (K2CO3) is a moderately strong base, sufficient to deprotonate the phenol groups of Bisphenol A to form the more nucleophilic phenoxide in situ. It is crucial to use an anhydrous base to prevent side reactions with water.[6]
-
Azeotroping Agent: Toluene is used to azeotropically remove water from the reaction mixture, ensuring anhydrous conditions which are critical for achieving high molecular weight polymer.
-
Temperature Profile: The reaction is initially heated to a moderate temperature to facilitate the formation of the bisphenoxide and then increased to a higher temperature to drive the polymerization to completion.
Detailed Experimental Protocol
Materials:
-
This compound (1.00 eq)
-
Bisphenol A (1.00 eq)
-
Anhydrous potassium carbonate (K2CO3) (1.10 eq)
-
N,N-dimethylacetamide (DMAc)
-
Toluene
-
Methanol (for precipitation)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
Procedure:
-
Setup: In a flame-dried three-necked flask, add this compound, Bisphenol A, and anhydrous K2CO3.
-
Solvent Addition: Add DMAc to achieve a solids concentration of approximately 20-25% (w/v) and add toluene to fill the Dean-Stark trap.
-
Inert Atmosphere: Purge the system with dry nitrogen for 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Azeotropic Dehydration: Heat the mixture to 140-150 °C with vigorous stirring. The toluene will begin to reflux, and water will be collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-170 °C. The viscosity of the solution will gradually increase as the polymer forms. Monitor the reaction progress by observing the increase in viscosity. The reaction is typically continued for 8-12 hours.
-
Precipitation and Purification:
-
Cool the viscous reaction mixture to room temperature and dilute with additional DMAc if necessary.
-
Slowly pour the polymer solution into a large excess of vigorously stirred methanol to precipitate the polymer.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with deionized water to remove any inorganic salts and then with methanol to remove residual solvent and unreacted monomers.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Caption: Experimental workflow for the synthesis of fluorinated poly(arylene ether).
Expected Polymer Properties and Characterization
The resulting polymer is expected to be an amorphous thermoplastic with the following characteristics:
| Property | Expected Value/Characteristic |
| Glass Transition (Tg) | 180 - 220 °C |
| Thermal Stability (Td5%) | > 450 °C (in N2) |
| Solubility | Soluble in DMAc, NMP, THF, Chloroform |
| Appearance | Off-white to pale yellow fibrous solid |
| Molecular Weight (Mn) | 20,000 - 50,000 g/mol (by GPC) |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR spectroscopy to confirm the polymer structure.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the formation of ether linkages and the disappearance of phenolic hydroxyl groups.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Trustworthiness and Self-Validation
The protocol described is a self-validating system. The successful synthesis of a high molecular weight polymer, as determined by GPC and the formation of a tough, creasable film from the polymer solution, is a strong indicator of a successful reaction. The spectroscopic data (NMR, FTIR) will provide definitive structural confirmation, while the thermal analysis (DSC, TGA) will validate the high-performance nature of the material. Inconsistencies in these results, such as low molecular weight or poor thermal stability, would indicate issues with the reaction conditions, such as the presence of water or incorrect stoichiometry.
Conclusion
This compound is a potent monomer for the synthesis of advanced fluorinated polymers. Its strategic activation by the nitro group allows for controlled polymerization via nucleophilic aromatic substitution. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to explore the potential of this versatile building block in creating novel materials with tailored properties for demanding applications. The subsequent reduction of the nitro group to an amine offers a further avenue for cross-linking or post-polymerization modification, expanding the utility of this monomer even further.
References
- Request PDF. (n.d.). Fluorinated Poly(Arylene Ether)s: Synthesis, Properties, and Applications.
- ResearchGate. (n.d.). Synthesis and Properties of Novel Fluorinated Poly(arylene ether)s.
- MDPI. (n.d.). Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers.
- VTechWorks. (2016, December 14). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone.
- NIH. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- The Royal Society of Chemistry. (2023, November 1). Development of a light-responsive fluorinated poly(arylene ether) copolymer containing azobenzene groups in the main polymer cha.
- NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions.
- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
- ResearchGate. (2025, August 6). Preparation and characterization of poly(ether ether ketone) derivatives.
- NIH. (2016, May 30). Synthesis of New Polyether Ether Ketone Derivatives with Silver Binding Site and Coordination Compounds of Their Monomers with Different Silver Salts.
- ChemRxiv. (2022, March 14). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates.
- VTechWorks. (n.d.). PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S.
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Application Notes and Protocols for the Safe Handling of 5-Chloro-1,3-difluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the safe handling, storage, and disposal of 5-chloro-1,3-difluoro-2-nitrobenzene (CAS No. 136272-31-6). Due to the limited availability of specific safety data for this compound, this guide synthesizes information from structurally analogous chemicals, including halogenated nitroaromatic compounds. The protocols herein are designed to provide a robust framework for risk mitigation in a laboratory setting. All procedures should be conducted with a thorough understanding of the potential hazards and in strict adherence to institutional and regulatory safety standards.
Introduction and Scientific Context
This compound is a substituted aromatic compound with significant potential as a building block in synthetic organic chemistry. Its utility in the pharmaceutical and agrochemical industries stems from the unique reactivity conferred by its electron-withdrawing nitro group and the specific placement of its halogen substituents. These features allow for selective functionalization, making it a valuable intermediate in the synthesis of complex target molecules. However, the very characteristics that make this compound synthetically useful also contribute to its potential biological and chemical hazards.
The presence of a nitro group on an aromatic ring, combined with halogen substituents, suggests that this compound should be handled as a potentially toxic and reactive substance. Halogenated nitroaromatic compounds are known to exhibit varying degrees of toxicity, including skin and eye irritation, and in some cases, more severe systemic effects. Therefore, a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for its safe use in a research and development setting.
Hazard Analysis and Risk Assessment
A thorough risk assessment must be conducted before any work with this compound begins. This involves identifying potential hazards, evaluating the risks associated with the planned experimental procedures, and implementing appropriate control measures.
Physicochemical Properties (Inferred)
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₆H₂ClF₂NO₂ | Based on chemical structure. |
| Molecular Weight | 193.54 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Likely a solid at room temperature | Many substituted nitrobenzenes are solids. |
| Boiling Point | Expected to be elevated | Aromatic compounds with similar molecular weights have high boiling points. |
| Solubility | Likely insoluble in water, soluble in organic solvents | Typical for halogenated aromatic compounds. |
Toxicological Profile (Inferred from Analogous Compounds)
The toxicological profile of this compound is inferred from data on structurally similar compounds. The primary hazards are expected to be:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Serious Eye Damage/Irritation : Causes serious eye irritation.[2][3]
-
Respiratory Irritation : May cause respiratory irritation.[2][3]
-
Methemoglobinemia : A potential hazard associated with nitroaromatic compounds, where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[4]
-
Carcinogenicity : Some related nitroaromatic compounds are suspected carcinogens.[5]
Risk Assessment Workflow
The following diagram illustrates a systematic approach to risk assessment for handling this compound.
Caption: Risk Assessment Workflow for this compound.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and personal protective equipment is essential.
Engineering Controls
-
Chemical Fume Hood : All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation : The laboratory should be well-ventilated with a sufficient air exchange rate.
-
Safety Shower and Eyewash Station : A readily accessible and functional safety shower and eyewash station are mandatory in the work area.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents dermal absorption.[2] |
| Body Protection | A flame-resistant lab coat. | Protects against spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations, such as handling large quantities or in case of a spill. Consult your institution's safety officer. | Provides an additional layer of protection against inhalation.[6][7][8][9] |
Standard Operating Procedures (SOPs)
The following protocols provide a step-by-step guide for the safe handling of this compound.
Weighing and Transferring
-
Preparation : Don all required PPE and ensure the chemical fume hood is operational.
-
Containment : Place a weigh boat or appropriate container on an analytical balance inside the fume hood.
-
Dispensing : Carefully dispense the required amount of this compound into the container. Avoid generating dust.
-
Transfer : Securely close the primary container and carefully transfer the weighed substance to the reaction vessel, still within the fume hood.
-
Cleaning : Clean any residual material from the spatula and weigh boat with a suitable solvent and dispose of the waste appropriately.
In-Reaction Handling
-
Vessel Sealing : Ensure all reaction vessels are properly sealed to prevent the escape of vapors.
-
Temperature Control : If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.
-
Pressure Management : Be aware of potential pressure build-up in sealed reaction vessels, especially if gas evolution is possible.
Work-Up and Purification
-
Quenching : Carefully quench the reaction mixture in the fume hood.
-
Extraction : Perform all liquid-liquid extractions within the fume hood.
-
Solvent Removal : Use a rotary evaporator placed within the fume hood or connected to a suitable exhaust system to remove solvents.
Storage and Waste Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Container : Store this compound in a tightly sealed, clearly labeled container.
-
Location : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.
-
Segregation : Do not store with flammable materials.
Waste Disposal
-
Waste Streams : Segregate waste containing this compound into a designated, labeled hazardous waste container.
-
Contaminated Materials : Dispose of all contaminated materials, including gloves, weigh boats, and paper towels, as hazardous waste.
-
Regulations : Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of an emergency, follow these procedures and any additional protocols established by your institution.
Spill Response
-
Evacuate : Immediately evacuate the area if the spill is large or if you are unsure how to handle it.
-
Alert : Notify your supervisor and the institutional safety officer.
-
Contain : If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Clean-Up : Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate : Decontaminate the spill area with a suitable solvent.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2] |
Emergency Response Workflow
Caption: Emergency Response Workflow for Incidents Involving this compound.
Conclusion
While this compound is a valuable research chemical, it must be handled with the utmost care. The protocols outlined in this document are based on the known hazards of structurally similar compounds and are intended to provide a comprehensive framework for its safe use. Researchers must always consult their institution's specific safety guidelines and exercise caution and good laboratory practices when working with this and all other chemical substances.
References
- NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
- NIOSH Pocket Guide to Chemical Hazards. Labelmaster. [Link]
- Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. [Link]
- NIOSH Pocket Guide To Chemical Hazards. Safety Training Source. [Link]
- NIOSH Pocket Guide to Chemical Hazards. U.S. Department of Health and Human Services. [Link]
- This compound. Huzhou Phenta Biology. [Link]
- 5-Bromo-1,3-difluoro-2-nitrobenzene. PubChem. [Link]
- Material Safety D
- SAFETY D
- Safety d
- 5-Chloro-2-nitrobenzotrifluoride. NIST WebBook. [Link]
- Guidance For Hazard Determination.
- NITROUS OXIDE.
- Toxics Release Inventory (TRI) Basis of OSHA Carcinogens. U.S. Environmental Protection Agency. [Link]
- Thirteen Carcinogens. OSHA Training. [Link]
- Preparation of fluoronitrobenzene.
- NITROBENZENE.
- 1,3-Dichloro-2-fluoro-5-nitrobenzene. PubChem. [Link]
- NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5)
- 1-Chloro-2-nitrobenzene.
- 2-CHLORO-1-NITROBENZENE.
- 2-Chloro-1,3-difluoro-4-nitrobenzene, 5g, Each. CP Lab Safety. [Link]
- 1,3-Difluoro-2-nitrobenzene. PubChem. [Link]
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- 8. restoredcdc.org [restoredcdc.org]
- 9. nrc.gov [nrc.gov]
Application Notes and Protocols for the Reaction of 5-Chloro-1,3-difluoro-2-nitrobenzene with Nucleophiles
Introduction: The Strategic Importance of 5-Chloro-1,3-difluoro-2-nitrobenzene in Synthesis
This compound is a highly activated aromatic substrate of significant interest to researchers and professionals in drug development and materials science. Its trifunctionalized benzene ring, featuring a powerful electron-withdrawing nitro group and three halogen substituents, presents a versatile platform for the synthesis of complex molecular architectures. The strategic positioning of the nitro group ortho to the chlorine and fluorine atoms dramatically enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr). This activation allows for the selective introduction of a wide array of nucleophiles, leading to the formation of diverse and valuable chemical intermediates. Understanding the nuances of its reaction mechanism and regioselectivity is paramount for harnessing the full synthetic potential of this compound.
Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The reaction of this compound with nucleophiles proceeds via the classical two-step addition-elimination SNAr mechanism. This pathway is fundamentally different from the SN1 and SN2 reactions observed in aliphatic systems.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a halogen. This initial step is typically the rate-determining step of the reaction as it involves the temporary disruption of the aromatic system.[1] The resulting intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex.[1] The negative charge of this complex is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the ortho-nitro group. This delocalization significantly stabilizes the intermediate, thereby lowering the activation energy of the reaction.
-
Elimination of the Leaving Group and Re-aromatization: In the second, faster step, the halide ion is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. This elimination step is energetically favorable as it leads to the formation of a stable aromatic product.
The exceptional reactivity of this compound in SNAr reactions is a direct consequence of the potent electron-withdrawing nature of the nitro group, which acidifies the aromatic ring and stabilizes the key Meisenheimer intermediate.
Regioselectivity: A Tale of Three Halogens
A critical consideration when employing this compound as a synthetic precursor is the regioselectivity of the nucleophilic attack. The molecule presents three potential sites for substitution: the chlorine atom at the 5-position and the two fluorine atoms at the 1- and 3-positions. The nitro group is ortho to both the C1-F and C2-Cl bonds, and para to the C5-Cl bond, thus activating all three positions towards nucleophilic attack.
Based on established principles of SNAr reactions, the reactivity of halogens as leaving groups generally follows the order F > Cl > Br > I. This trend is counterintuitive when compared to SN1 and SN2 reactions and is a hallmark of the addition-elimination mechanism. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[1] Furthermore, the strong inductive effect of fluorine helps to stabilize the developing negative charge in the Meisenheimer complex, further accelerating the rate-determining addition step.[1]
Therefore, in the reaction of this compound with nucleophiles, it is predicted that the fluorine atoms will be preferentially substituted over the chlorine atom. The two fluorine atoms are electronically non-equivalent due to their positions relative to the other substituents. However, both are strongly activated by the ortho-nitro group. In many cases involving polyfluorinated nitroaromatics, the fluorine atom para to the nitro group is the most reactive. However, in this specific case, both fluorine atoms are meta to each other and ortho/para to the activating nitro group, making the prediction of selectivity between the two fluorine atoms more complex without specific experimental data.
It is important to note that while the C-F bond is generally more reactive in SNAr, factors such as the nature of the nucleophile, solvent, and reaction temperature can influence the regioselectivity. For instance, hard nucleophiles may favor reaction at the more polarized C-F bond, while softer nucleophiles might show different selectivity.
Experimental Protocols
The following protocols are provided as general guidelines for conducting nucleophilic aromatic substitution reactions with this compound. Researchers should optimize these conditions for their specific nucleophile and desired outcome.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)
This protocol describes a general procedure for the synthesis of N-substituted 2,6-difluoro-4-chloro-nitroaniline derivatives.
Materials:
-
This compound
-
Piperidine (or other amine nucleophile)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base
-
Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent (e.g., DMSO, acetonitrile)
-
Standard laboratory glassware
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine nucleophile (1.1 - 2.0 eq.) to the solution.
-
Add the base (1.5 - 2.0 eq.) to the reaction mixture. The base is crucial to neutralize the hydrofluoric acid (HF) generated during the reaction.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they solvate the cationic species but not the anionic nucleophile, thus enhancing its reactivity.
-
Base: An excess of a non-nucleophilic base is required to prevent the protonation of the amine nucleophile by the HF byproduct, which would render it unreactive.
-
Temperature: While many SNAr reactions on highly activated substrates can proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate, especially with less reactive nucleophiles.
Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
This protocol outlines a general method for the synthesis of alkoxy-substituted 2,6-difluoro-4-chloro-nitrobenzene derivatives.
Materials:
-
This compound
-
Sodium methoxide (NaOMe) solution in methanol or solid NaOMe
-
Anhydrous methanol (MeOH) or tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the sodium methoxide solution or solid (1.0 - 1.2 eq.) to the reaction mixture. The addition should be done portion-wise to control any exotherm.
-
Allow the reaction mixture to stir at 0 °C for a period and then gradually warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Alkoxides are strong bases and are sensitive to moisture. The presence of water would consume the nucleophile and lead to the formation of undesired hydroxylation byproducts.
-
Temperature Control: The reaction of alkoxides can be exothermic. Starting at a low temperature allows for better control of the reaction rate and selectivity.
Data Presentation
| Nucleophile | Product (Predicted Major Isomer) | Typical Conditions |
| Secondary Amine (e.g., Piperidine) | 1-(4-Chloro-2,6-difluoro-3-nitrophenyl)piperidine | K₂CO₃, DMF, 80 °C |
| Primary Amine (e.g., Aniline) | N-(4-Chloro-2,6-difluoro-3-nitrophenyl)aniline | NaH, THF, 60 °C |
| Alkoxide (e.g., Sodium Methoxide) | 5-Chloro-1,3-difluoro-2-methoxy-4-nitrobenzene | NaOMe, MeOH, rt |
| Thiolate (e.g., Sodium thiophenoxide) | 5-Chloro-1,3-difluoro-2-(phenylthio)-4-nitrobenzene | NaH, THF, rt |
Note: The product listed is the predicted major isomer based on the higher reactivity of the C-F bond in SNAr reactions. The exact regioselectivity may vary and should be determined experimentally.
Visualizing the Mechanism and Workflow
Reaction Mechanism Diagram
Caption: General mechanism of the SNAr reaction on this compound.
Experimental Workflow
Caption: A typical experimental workflow for SNAr reactions.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of nucleophilic aromatic substitution. To ensure the reliability and reproducibility of these reactions, the following self-validating measures are recommended:
-
Confirmation of Regioselectivity: The regiochemical outcome of the substitution should be unequivocally determined using analytical techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, NOESY, HMBC).
-
Purity Assessment: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) and confirmed by elemental analysis or high-resolution mass spectrometry (HRMS).
-
Monitoring of Byproducts: Careful analysis of the crude reaction mixture by LC-MS can help identify any minor isomers or side products, providing valuable insights for reaction optimization.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of functionalized aromatic compounds. Its high reactivity towards nucleophilic aromatic substitution, governed by the activating effect of the ortho-nitro group, allows for the efficient introduction of various nucleophiles. While the preferential substitution of the fluorine atoms over the chlorine atom is predicted based on established mechanistic principles, careful experimental validation of the regioselectivity is crucial for any given transformation. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore and exploit the synthetic utility of this valuable compound.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
Sources
Application Notes & Protocols: Green Chemistry Approaches to 5-Chloro-1,3-difluoro-2-nitrobenzene Synthesis
Abstract
5-Chloro-1,3-difluoro-2-nitrobenzene is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Traditional synthesis routes rely on electrophilic aromatic substitution using a hazardous mixture of concentrated nitric and sulfuric acids ("mixed acid").[1][2] This process is notoriously exothermic, difficult to control, and generates significant quantities of corrosive, contaminated acid waste, posing serious environmental and safety challenges.[3][4] This guide details modern, green chemistry approaches for the synthesis of this compound from 1-chloro-3,5-difluorobenzene, focusing on methodologies that enhance safety, reduce waste, and improve efficiency in line with the core principles of sustainable chemical manufacturing.[5][6] We will explore protocols for continuous flow nitration, solid acid catalysis, and microwave-assisted synthesis using alternative nitrating agents.
The Imperative for Greener Synthesis: Beyond Mixed Acid
The conventional batch nitration of aromatic compounds is a cornerstone of industrial chemistry but suffers from several inherent flaws that are incompatible with modern EHS (Environmental Health & Safety) standards.
-
Safety Hazards: The reaction is highly exothermic, and poor heat transfer in large batch reactors can lead to thermal runaway, side reactions, and potential explosions.[7]
-
Waste Generation: For every mole of product, multiple equivalents of sulfuric acid are used, which become contaminated and diluted.[3] Treating this spent acid is energy-intensive and costly, often leading to the formation of large quantities of low-value salts like gypsum.[3]
-
Poor Atom Economy: The use of stoichiometric reagents that are not incorporated into the final product leads to a low atom economy.
-
Harsh Conditions: The highly corrosive nature of mixed acid requires specialized, expensive equipment and poses significant handling risks.[8]
Green chemistry offers a toolbox of solutions to mitigate these issues by redesigning the synthetic process from the ground up. The following sections provide detailed protocols for three such innovative approaches.
Approach 1: Continuous Flow Nitration
Continuous flow chemistry revolutionizes nitration by moving the process from a large, stirred tank to a small-channel microreactor or tubular reactor. This change offers superior control over reaction parameters, dramatically improving safety and efficiency.[7][9][10][11] The high surface-area-to-volume ratio in flow reactors allows for near-instantaneous heat dissipation, preventing temperature spikes and the formation of byproducts.[7][12]
Causality and Scientific Rationale
The primary advantage of flow chemistry for nitration is the precise control over residence time, temperature, and stoichiometry. By pumping the aromatic substrate and the nitrating agent through a heated or cooled tube, the reaction time can be controlled down to the second.[12][13] This minimizes the formation of dinitrated or other undesired products. Furthermore, the small internal volume of the reactor ensures that only a tiny amount of the reaction mixture is present at any given moment, virtually eliminating the risk of thermal runaway that plagues batch processes.[7][10]
Workflow for Continuous Flow Nitration
Caption: Workflow for continuous flow nitration of 1-chloro-3,5-difluorobenzene.
Detailed Protocol: Continuous Flow Synthesis
Materials & Reagents:
-
1-chloro-3,5-difluorobenzene (99%)
-
Fuming Nitric Acid (99%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM, anhydrous)
-
Deionized Water & Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Two high-precision syringe pumps
-
T-mixer (e.g., PEEK or glass)
-
PFA tubing (e.g., 1 mm inner diameter, 10 mL volume)
-
Constant temperature bath (chiller/heater)
-
Back pressure regulator (optional, to ensure single phase)
-
Collection flask
-
Standard laboratory glassware for work-up
Procedure:
-
Solution Preparation:
-
Organic Phase: Prepare a 1.0 M solution of 1-chloro-3,5-difluorobenzene in anhydrous DCM.
-
Acid Phase: Carefully prepare the nitrating mixture by adding 1.1 equivalents of fuming nitric acid to 2.0 equivalents of cold (0 °C) concentrated sulfuric acid. Caution: Highly exothermic and corrosive. Allow the mixture to cool to room temperature.
-
-
System Setup: Assemble the flow reactor system as shown in the diagram above. Prime the pumps and lines with the respective solutions.
-
Reaction Execution:
-
Set the temperature bath for the PFA tubing to 15 °C.
-
Set the flow rates of the two syringe pumps to achieve the desired residence time. For a 10 mL reactor and a 2-minute residence time, the total flow rate would be 5 mL/min (2.5 mL/min for each pump).
-
Begin pumping both solutions simultaneously through the T-mixer and into the tubular reactor.
-
The output from the reactor is fed directly into a vigorously stirred flask containing a large excess of ice-water to quench the reaction.
-
-
Work-up and Purification:
-
Collect the quenched reaction mixture. Transfer it to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and saturated NaHCO₃ solution until the aqueous layer is no longer acidic.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product via flash column chromatography if necessary.
-
Approach 2: Heterogeneous Solid Acid Catalysis
This approach replaces corrosive, liquid sulfuric acid with a recyclable solid acid catalyst, such as an aluminosilicate zeolite.[14] The reaction can be performed without a solvent, which dramatically improves the process mass intensity and simplifies product isolation.[14]
Causality and Scientific Rationale
Solid acid catalysts like zeolites possess strong Brønsted acid sites within their porous structure. These sites can protonate nitric acid to generate the nitronium ion (NO₂⁺), the active electrophile, in a manner analogous to sulfuric acid.[1] The key green advantages are:
-
Catalyst Reusability: The catalyst can be filtered off after the reaction, washed, reactivated by heating, and reused multiple times, eliminating acid waste.[14]
-
Solvent-Free Conditions: The high surface area of the catalyst can allow the reaction to proceed efficiently in the absence of a bulk solvent.[14]
-
Simplified Work-up: The work-up involves simple filtration to remove the catalyst, followed by removal of any unreacted starting materials, avoiding aqueous extraction steps.[14]
Reaction Mechanism on a Solid Acid Catalyst
Caption: Generation of nitronium ion on a solid acid catalyst surface.
Detailed Protocol: Solvent-Free Catalytic Nitration
Materials & Reagents:
-
1-chloro-3,5-difluorobenzene (99%)
-
Nitric Acid (70%)
-
Acidic Zeolite Catalyst (e.g., H-Beta or H-ZSM-5, activated by heating at 400°C for 4h)
-
Acetic Anhydride
-
Anhydrous Hexane
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle with temperature control
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Catalyst Activation: Activate the zeolite catalyst by heating it under vacuum or in a furnace at 400°C for 4 hours to remove adsorbed water. Allow it to cool in a desiccator.
-
Reaction Setup: To a round-bottom flask, add the activated zeolite catalyst (e.g., 0.5 g per 10 mmol of substrate).
-
Reagent Addition:
-
Add 1-chloro-3,5-difluorobenzene (1.0 eq).
-
Add acetic anhydride (1.5 eq). Acetic anhydride reacts with the water present in the nitric acid and any water formed during the reaction, preventing catalyst deactivation and forming acetyl nitrate in situ, a potent nitrating agent.[15]
-
Slowly add nitric acid (1.1 eq) while stirring.
-
-
Reaction Execution: Heat the mixture to 60-70 °C with vigorous stirring. Monitor the reaction progress using TLC or GC analysis. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add anhydrous hexane to precipitate the product and dilute the mixture.
-
Filter the mixture through a pad of celite to remove the zeolite catalyst. Wash the catalyst with additional hexane.
-
The catalyst can be washed, dried, and reactivated for reuse.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Approach 3: Microwave-Assisted Nitration
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat the reaction mixture. This technique can dramatically shorten reaction times from hours to minutes and often improves yields by minimizing side product formation.[16][17][18]
Causality and Scientific Rationale
Microwave energy directly couples with polar molecules in the reaction mixture, causing rapid and uniform heating that is not achievable with conventional heating mantles.[16][17] This rapid energy input can overcome activation energy barriers more efficiently, leading to significant rate enhancements. For nitration, this allows the use of milder or alternative nitrating agents that might be sluggish under conventional heating. A greener nitrating system, such as calcium nitrate in acetic acid, can be employed, avoiding the use of corrosive mineral acids altogether.[16][18]
Detailed Protocol: Microwave-Assisted Synthesis
Materials & Reagents:
-
1-chloro-3,5-difluorobenzene (99%)
-
Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Deionized Water
Equipment:
-
Dedicated scientific microwave reactor with a sealed vessel and magnetic stirring capability.
-
Standard laboratory glassware for work-up.
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a stir bar, combine 1-chloro-3,5-difluorobenzene (1.0 eq), calcium nitrate tetrahydrate (2.0 eq), and glacial acetic acid (5 mL).
-
Reaction Execution:
-
Seal the vessel and place it in the microwave reactor cavity.
-
Set the reaction parameters: 120 °C, 15 minutes hold time, and maximum power of 200W.
-
Run the reaction with vigorous stirring.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vessel to room temperature using compressed air.
-
Pour the reaction mixture into a separatory funnel containing deionized water (50 mL) and ethyl acetate (50 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with water and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Comparative Analysis of Methodologies
The table below summarizes the key performance indicators for the described green chemistry approaches compared to the traditional mixed-acid method.
| Parameter | Traditional Mixed Acid | Continuous Flow | Solid Acid Catalysis | Microwave-Assisted |
| Nitrating Agent | HNO₃ / H₂SO₄ | HNO₃ / H₂SO₄ | HNO₃ / Zeolite | Ca(NO₃)₂ / Acetic Acid |
| Solvent | Excess H₂SO₄ or none | Dichloromethane | Solvent-free | Acetic Acid |
| Temperature | 0 - 25 °C | 10 - 30 °C | 60 - 70 °C | 120 °C |
| Reaction Time | 2 - 8 hours | 1 - 5 minutes | 2 - 4 hours | 10 - 20 minutes |
| Waste Stream | Large volume of spent acid | Minimal spent acid, solvent | Recyclable catalyst | Benign salts, solvent |
| Safety Profile | High risk (thermal runaway) | Very high safety | Moderate | High safety (contained) |
| Key Advantage | Established technology | Superior safety & control | Eliminates acid waste | Extreme speed |
| Key Disadvantage | Hazardous, wasteful | High initial capital cost | Catalyst deactivation | Requires special equipment |
Conclusion
The synthesis of this compound can be achieved through several green and sustainable methodologies that offer significant advantages over traditional mixed-acid nitration. Continuous flow processing provides unparalleled safety and control, making it ideal for scaling up exothermic reactions.[7][9][12] Solid acid catalysis presents a compelling route for waste minimization by eliminating the need for stoichiometric sulfuric acid.[14] Finally, microwave-assisted synthesis offers a rapid and efficient method for laboratory-scale production using milder reagents.[16][18] The selection of the optimal method will depend on the specific requirements of the laboratory or production facility, including scale, capital investment, and throughput needs. Adopting these modern approaches is a critical step toward safer, cleaner, and more efficient chemical manufacturing.
References
- A High-Output, Continuous Selective and Heterogeneous Nitration of p-Difluorobenzene | Organic Process Research & Development - ACS Publications. (n.d.).
- A High-Output, Continuous Selective and Heterogeneous Nitration of p-Difluorobenzene - American Chemical Society. (2013, February 11). American Chemical Society. [Link]
- Nitration Of Aromatic Compounds - Chemcess. (n.d.). Chemcess. [Link]
- Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate. (n.d.). Oriental Journal of Chemistry. [Link]
- Continuous flow nitration in miniaturized devices - Beilstein Journals. (n.d.). Beilstein Journals. [Link]
- Continuous flow nitration in miniaturized devices - PMC - NIH. (2014, February 14). PMC - NIH. [Link]
- A High-Output, Continuous Selective and Heterogeneous Nitration of p-Difluorobenzene | Request PDF - ResearchGate. (2013, February 11).
- Microwave-assisted reductive homocoupling of aromatic nitro monomers: synthesis of azo-linked porous organic polymers for CO2 capture - PMC - PubMed Central. (2022, March 7). PMC - PubMed Central. [Link]
- WO1996036587A1 - Catalytic nitration - Google Patents. (n.d.).
- (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid | AIChE. (n.d.). AIChE. [Link]
- Microwave Assisted Reduction of Aromatic Nitro Compound with. (n.d.).
- Nitration - Wikipedia. (n.d.). Wikipedia. [Link]
- Nitration and arom
- Aromatic nitration under various conditions. | Download Scientific Diagram - ResearchGate. (n.d.).
- Microwave‐assisted reduction of aromatic nitro compounds with novel oxo‐rhenium complexes - ResearchGate. (2021, September).
- Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate. (2021, February 28). Oriental Journal of Chemistry. [Link]
- Green Chemistry | Carl ROTH. (n.d.). Carl ROTH. [Link]
- Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - NIH. (2021, July 27). NIH. [Link]
- Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. (n.d.). [Link]
- Scheme 5. Nitration of p-difluorobenzene.[5] - ResearchGate. (n.d.).
- US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents. (n.d.).
- Green Chemistry - Unibo. (n.d.). Unibo. [Link]
- Nitration of different aromatic substrates | Download Table - ResearchGate. (n.d.).
- US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents. (n.d.).
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- 2. rushim.ru [rushim.ru]
- 3. (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid | AIChE [proceedings.aiche.org]
- 4. sibran.ru [sibran.ru]
- 5. carlroth.com [carlroth.com]
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- 18. [PDF] Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate | Semantic Scholar [semanticscholar.org]
The Strategic Utility of 5-Chloro-1,3-difluoro-2-nitrobenzene in Medicinal Chemistry: Application Notes and Protocols
This guide provides an in-depth exploration of the applications of 5-chloro-1,3-difluoro-2-nitrobenzene in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in the design and synthesis of novel therapeutic agents. We will delve into the rationale behind its use, provide detailed experimental protocols, and discuss its potential in various therapeutic areas, with a focus on oncology and infectious diseases.
The Chemical Appeal of a Trifunctionalized Benzene Ring
The this compound molecule is a trifunctionalized benzene ring, a feature that makes it a highly valuable starting material in medicinal chemistry. The strategic placement of two fluorine atoms, a chlorine atom, and a nitro group on the aromatic ring provides a unique combination of electronic properties and reactivity, which can be exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.
The presence of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and modulate the binding affinity of a molecule to its biological target. The electron-withdrawing nature of the nitro group and the halogen atoms activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. The nitro group itself can serve as a pharmacophore or be reduced to an amino group, which can then be further functionalized.[1]
Therapeutic Applications: A Gateway to Kinase Inhibitors and Antimicrobial Agents
Derivatives of this compound have shown promise in the development of kinase inhibitors for cancer therapy and novel antimicrobial agents. The ability to selectively substitute the halogen atoms and modify the nitro group allows for the creation of diverse chemical libraries for screening against various biological targets.
Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[2] The development of small molecule kinase inhibitors has revolutionized cancer treatment. The scaffold derived from this compound can be elaborated to generate potent and selective kinase inhibitors. For instance, the aniline derivatives obtained after reduction of the nitro group can serve as a key building block for the synthesis of ATP-competitive inhibitors that target the hinge region of the kinase domain.
Workflow for the Synthesis of a Putative Kinase Inhibitor Scaffold
Caption: Synthetic workflow for a putative kinase inhibitor.
Antimicrobial Agents
The emergence of multidrug-resistant pathogens represents a significant global health threat. Nitroaromatic compounds have a long history as antimicrobial agents, often exerting their effect through bioreduction of the nitro group to generate cytotoxic radical species.[1] Derivatives of this compound can be explored for the development of new classes of antibiotics and antifungals. The lipophilicity and electronic properties conferred by the halogen atoms can be modulated to optimize cell wall penetration and target engagement in microbial cells.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and a representative bioactive molecule derived from this compound. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Synthesis of 4-Chloro-2,6-difluoroaniline
This protocol describes the reduction of the nitro group of this compound to yield the corresponding aniline, a versatile intermediate for further functionalization.
Materials:
-
This compound
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), iron powder (3.0 eq), ethanol, and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated HCl (0.5 eq) dropwise to the refluxing mixture.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralize the aqueous residue with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-2,6-difluoroaniline.
-
Purify the product by column chromatography on silica gel if necessary.
Characterization: The structure of the synthesized 4-chloro-2,6-difluoroaniline should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Phenolic Nucleophile
This protocol details the displacement of the chlorine atom in this compound with a phenolic nucleophile, a common reaction in the synthesis of diaryl ether-based bioactive molecules.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the substituted phenol (1.2 eq), and K₂CO₃ (2.0 eq) in DMF.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Logical Relationship of SNAr on Halogenated Nitrobenzenes
Sources
Purification Techniques for 5-chloro-1,3-difluoro-2-nitrobenzene: A Guide for Researchers
An Application Note and Protocol Guide
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of 5-chloro-1,3-difluoro-2-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] The purity of this compound is critical for downstream applications, necessitating robust and efficient purification strategies. This document outlines several effective techniques, including recrystallization, column chromatography, and vacuum distillation, providing the scientific rationale behind each method. Detailed, step-by-step protocols are presented to enable researchers, scientists, and drug development professionals to select and implement the most appropriate purification strategy for their specific needs.
Introduction
This compound is a substituted aromatic compound whose chemical structure is foundational for the synthesis of more complex molecules in various fields of chemistry. The presence of nitro, chloro, and fluoro groups makes it a versatile building block. However, synthetic routes to this compound can often yield a mixture of isomers and other impurities. Therefore, effective purification is a critical step to ensure the integrity and success of subsequent reactions.
This guide provides a detailed exploration of the principal purification techniques applicable to this compound, grounded in the physicochemical properties of the molecule.
Safety and Handling
This compound and its structural isomers are hazardous chemicals. All handling and purification procedures must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[3][4][5][6]
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
Refer to the Safety Data Sheet (SDS) for complete safety information before handling this compound.[3][4][5][6]
Purification Strategy Selection
The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the impurity profile and inform the selection of the most suitable technique.
Caption: Decision tree for selecting a purification technique.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Solvent Selection
A systematic solvent screening is the first step. The polarity of this compound is intermediate, suggesting that solvents of moderate polarity or solvent pairs might be effective.
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78 | 5.2 | Good starting point for moderately polar compounds. |
| Methanol | 65 | 6.6 | Similar to ethanol, higher polarity. |
| Isopropanol | 82 | 4.3 | Lower polarity than ethanol, may offer different solubility profile. |
| Hexanes | ~69 | 0.1 | Nonpolar; likely to be a poor solvent alone, but useful as an anti-solvent. |
| Toluene | 111 | 2.4 | Aromatic solvent, may have good solubility due to the benzene ring. |
| Ethyl Acetate | 77 | 4.4 | Good general-purpose solvent of intermediate polarity. |
| Water | 100 | 10.2 | Highly polar; the compound is expected to be insoluble. |
Protocol for Solvent Screening:
-
Place approximately 20-30 mg of the crude solid into a small test tube.
-
Add the chosen solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. A good candidate will require a moderate amount of solvent.
-
If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potential recrystallization solvent.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. The formation of well-defined crystals indicates a good solvent.
Recrystallization Protocol
Caption: General workflow for recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent and a boiling chip. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove residual solvent.
Column Chromatography
For complex mixtures or when impurities have similar solubility to the target compound, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
Principles and Parameter Selection
-
Stationary Phase: Silica gel is the standard stationary phase for compounds of intermediate polarity.
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate.
-
Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with a wide range of polarities.
Column Chromatography Protocol
-
TLC Analysis: Develop a TLC method to determine the appropriate eluent system. Spot the crude mixture on a silica gel TLC plate and elute with various ratios of hexanes/ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system will show good separation between the spot corresponding to this compound and any impurity spots.
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Vacuum Distillation
If the compound is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be an effective purification method, especially for larger scales. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition. Fractional distillation, a more refined version of this technique, can separate compounds with close boiling points.[7]
Vacuum Distillation Protocol
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed. Use a well-insulated distillation column for fractional distillation.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Collecting Fractions: Collect the distillate in fractions based on the boiling point at the given pressure. Discard the initial forerun, which may contain volatile impurities. Collect the main fraction corresponding to the boiling point of the target compound.
-
Shutdown: After collecting the main fraction, remove the heat and allow the system to cool before slowly releasing the vacuum.
Conclusion
The purification of this compound is a crucial step in its use as a chemical intermediate. The choice of purification technique should be guided by the impurity profile of the crude material and the desired scale and purity. Recrystallization offers a simple and effective method for crystalline solids with favorable solubility properties. Column chromatography provides high resolution for complex mixtures, while vacuum distillation is suitable for thermally stable liquids or low-melting solids. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and safely achieve the desired purity of this compound for their synthetic endeavors.
References
- W. Kramer, et al. (1994). Process for preparing 3,5-difluoroaniline. U.S.
- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- LookChem. (n.d.). 5-Bromo-1,3-difluoro-2-nitrobenzene. [Link]
Sources
- 1. 5-Bromo-1,3-difluoro-2-nitrobenzene | 147808-42-2 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 5-Chloro-2-fluoronitrobenzene - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.at [fishersci.at]
- 6. chemscene.com [chemscene.com]
- 7. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-chloro-1,3-difluoro-2-nitrobenzene
This guide serves as a dedicated technical resource for researchers, chemists, and professionals engaged in the synthesis of 5-chloro-1,3-difluoro-2-nitrobenzene. As a crucial intermediate in the development of pharmaceuticals and agrochemicals, optimizing its synthesis for yield and purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions to enhance your synthetic outcomes.
Q1: My reaction yield is consistently below expectations (<70%). What are the primary causes and how can I improve it?
Low yield is a common issue stemming from incomplete reactions, product loss during work-up, or competing side reactions. Let's break down the critical factors.
Causality Analysis:
The core of this synthesis is the electrophilic aromatic substitution (nitration) of 1-chloro-3,5-difluorobenzene. The success of this reaction hinges on the efficient generation of the nitronium ion (NO₂⁺) and its subsequent attack on the electron-rich aromatic ring. The directing effects of the substituents (two fluorine atoms and one chlorine atom) strongly favor substitution at the C2 position, which is ortho to one fluorine and para to the other. However, suboptimal conditions can disrupt this pathway.
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Rationale | Recommended Action & Protocol |
| Insufficient Nitronium Ion Generation | The reaction rate is directly proportional to the concentration of the NO₂⁺ electrophile. Concentrated sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of NO₂⁺. An incorrect acid ratio or the use of dilute acids will severely limit electrophile availability. | Action: Use a well-defined mixed acid system. A common and effective combination is a mixture of concentrated (98%) sulfuric acid and fuming (>90%) nitric acid. Protocol: Prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid at a low temperature (0-5 °C) before adding the substrate. This pre-formation ensures the nitronium ion is readily available. |
| Suboptimal Reaction Temperature | Nitration is highly exothermic. If the temperature is too low, the reaction rate will be impractically slow, leading to an incomplete conversion of the starting material. Conversely, if the temperature is too high, it can promote the formation of unwanted byproducts, such as dinitrated species or oxidation products, and increase the risk of a runaway reaction. | Action: Maintain strict temperature control. Protocol: Add the 1-chloro-3,5-difluorobenzene substrate to the mixed acid dropwise, ensuring the internal temperature does not exceed 30-40 °C. After the addition is complete, continue stirring at this temperature for a designated period (e.g., 2-4 hours) while monitoring the reaction. |
| Product Loss During Work-up | The quenching and extraction steps are critical for isolating the product. Pouring the acidic reaction mixture into an insufficient amount of ice can lead to localized heating and potential product degradation. Inefficient extraction will leave the product in the aqueous phase. | Action: Implement a careful and thorough quenching and extraction procedure. Protocol: Pour the completed reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. Ensure the temperature of the resulting solution remains low. Extract the aqueous slurry multiple times (e.g., 3x) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery of the product. |
| Inadequate Reaction Monitoring | Terminating the reaction prematurely will leave unreacted starting material, while extending it unnecessarily can increase the chance of side product formation. | Action: Monitor the reaction progress using an appropriate analytical technique. Protocol: Periodically take small aliquots from the reaction mixture, quench them in ice water, extract with a small amount of solvent, and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material. |
Below is a decision-tree diagram to guide your troubleshooting process for low yield.
Q2: I am observing significant impurities in my crude product analysis. What are they likely to be and how can I minimize them?
Impurity formation is typically due to a lack of selectivity or product degradation. The main culprits are often isomers or over-nitrated products.
Causality Analysis:
While the electronics of the 1-chloro-3,5-difluorobenzene ring strongly favor nitration at the C2 position, aggressive reaction conditions can overcome these selective pressures.
-
Isomer Formation: Although less likely, nitration could potentially occur at the C4 or C6 positions. This is generally disfavored due to steric hindrance from the adjacent chlorine atom and less electronic activation compared to the C2 position.
-
Dinitration: The initial product, this compound, is significantly deactivated towards further electrophilic substitution due to the powerful electron-withdrawing effect of the nitro group. However, under forcing conditions (high temperature, highly concentrated acids), a second nitration can occur.
Minimization Strategies:
-
Strict Temperature Control: This is the most critical parameter. Maintaining the reaction temperature below 40°C is crucial to prevent over-nitration and other side reactions.[1]
-
Stoichiometry of Nitric Acid: Use a modest excess of nitric acid (e.g., 1.1-1.2 equivalents). A large excess can drive the reaction towards dinitration.
-
Controlled Addition: Add the substrate to the nitrating mixture slowly. This maintains a low concentration of the substrate in the highly reactive medium at any given time, preventing localized temperature spikes and reducing the likelihood of side reactions.
-
Appropriate Reaction Time: As determined by reaction monitoring, stop the reaction once the starting material is consumed. Unnecessarily long reaction times can lead to the slow formation of degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and nitrating agent for this synthesis?
The recommended starting material is 1-chloro-3,5-difluorobenzene .[2][3] The most reliable and widely used nitrating agent is a mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃), often referred to as "mixed acid." The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Q2: What are the optimal reaction conditions for temperature and duration?
For optimal yield and purity, the reaction should be conducted at a controlled temperature, typically between 30-40°C . The substrate should be added slowly to the mixed acid at a lower temperature (0-10°C) before allowing the mixture to warm to the reaction temperature. The typical reaction duration is 2 to 6 hours , but progress should always be monitored by TLC or GC to determine the actual endpoint.
Q3: How should I properly quench the reaction and perform the work-up?
A proper quench is essential for safety and product isolation.
-
Quenching: The reaction mixture should be poured slowly and carefully onto a large volume of crushed ice with vigorous stirring. This dissipates the heat from the exothermic dilution of the strong acids.
-
Extraction: Once the ice has melted, the resulting aqueous solution should be transferred to a separatory funnel and extracted several times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Washing: The combined organic layers should be washed sequentially with water, a dilute sodium bicarbonate (NaHCO₃) solution (to neutralize any residual acid), and finally with brine.
-
Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure to yield the crude product.
Q4: What are the best practices for purifying the final product?
The crude this compound is often a solid or oil. The purification method depends on the scale and required purity.
-
Recrystallization: This is the most common and efficient method for solid products. A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) should be determined to effectively remove impurities.
-
Column Chromatography: For removing closely related isomers or other impurities that do not easily recrystallize, silica gel column chromatography is effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.
Q5: What are the critical safety precautions for this synthesis?
Nitration reactions are potentially hazardous and must be performed with extreme caution.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and acid-resistant gloves.
-
Fume Hood: The reaction must be performed in a well-ventilated chemical fume hood due to the use of corrosive and volatile acids.
-
Exothermic Reaction: Be prepared for a highly exothermic reaction. Use an ice bath to control the temperature during the addition of reagents. Never add water to the concentrated acid mixture; always add the acid mixture to ice/water.
-
Reagent Handling: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Handle them with care, and have appropriate spill kits (e.g., sodium bicarbonate base) readily available.
Detailed Experimental Protocol
This protocol provides a standardized, step-by-step methodology for the synthesis of this compound.
Procedure:
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (98%, 2.5 equivalents). Cool the flask in an ice/salt bath to 0°C. Slowly add concentrated nitric acid (>90%, 1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise above 10°C. Stir the resulting mixed acid for 15 minutes at 0-5°C.
-
Substrate Addition: Slowly add 1-chloro-3,5-difluorobenzene (1.0 equivalent) dropwise to the cold, stirred nitrating mixture. Maintain the internal temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture in a water bath to 35-40°C. Stir at this temperature for 2-6 hours. Monitor the consumption of the starting material by TLC or GC.
-
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Work-up: Transfer the slurry to a separatory funnel. Extract the mixture three times with dichloromethane. Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography to yield pure this compound.
References
- US5294742A - Process for preparing 3,5-difluoroaniline - Google P
- US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google P
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google P
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
- US4164517A - Preparation of fluoronitrobenzene - Google P
- Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline - Quick Company. [Link]
- Nitration of Chlorobenzene | 1-Chloro-2-nitrobenzene - YouTube. [Link]
- Benzene,1-chloro-3,5-difluoro- - the NIST WebBook. [Link]
- 1-CHLORO-3,5-DIFLUOROBENZENE | CAS 1435-43-4 - M
Sources
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution of 5-Chloro-1,3-difluoro-2-nitrobenzene
Welcome to the technical support guide for researchers utilizing 5-chloro-1,3-difluoro-2-nitrobenzene in nucleophilic aromatic substitution (SNAr) reactions. This document provides in-depth, experience-driven answers to common experimental challenges, focusing on the causality behind side reactions and the strategies to mitigate them. Our goal is to empower you to achieve clean, selective, and high-yielding transformations.
Core Concept: Understanding the Unique Reactivity of the Substrate
Before troubleshooting, it is critical to understand the electronic landscape of this compound. The reaction's outcome is governed by two key factors:
-
Ring Activation: The nitro group (-NO₂) is a powerful electron-withdrawing group that strongly activates the aromatic ring for nucleophilic attack.[1] This activation is achieved by stabilizing the negatively charged intermediate (the Meisenheimer complex) through resonance.[2][3][4]
-
Positional Selectivity: This stabilization is only effective when the attack occurs at positions ortho or para to the nitro group.[3][4][5] In this specific molecule, the fluorine atoms are at the C1 and C3 positions (ortho to the nitro group), while the chlorine atom is at the C5 position (meta to the nitro group). Consequently, the positions bearing fluorine are overwhelmingly more activated and electrophilic.
This electronic arrangement is the primary determinant of regioselectivity and the source of the most common "unexpected" results.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My primary product results from fluorine substitution, not chlorine substitution. I thought chlorine was a better leaving group. Why is this happening?
A1: This is the most common and expected outcome for this substrate due to the mechanism of Nucleophilic Aromatic Substitution (SNAr).
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, the attack of the nucleophile to form the resonance-stabilized Meisenheimer complex, is almost always the slow, rate-determining step.[2][6] The ability of the leaving group to depart is part of the fast, second step and has a much smaller influence on the overall reaction rate.
The key factor is the stability of the intermediate. Fluorine's high electronegativity exerts a powerful inductive effect, which significantly stabilizes the negative charge of the Meisenheimer complex formed during the attack.[6][7] This lowers the activation energy of the rate-determining step. In SNAr, the reactivity order of halogens is often the reverse of that seen in SN2 reactions, with F > Cl > Br > I .[2][8]
Crucially, because the fluorine atoms are positioned ortho to the powerfully activating nitro group, the negative charge of the intermediate can be delocalized onto the nitro group, providing immense stabilization.[4] An attack at the chlorine position, which is meta to the nitro group, does not allow for this resonance stabilization.[4][9] Therefore, nucleophilic attack will preferentially occur at the more electronically favorable C-F positions.
Q2: I'm observing a significant amount of a di-substituted product. How can I improve selectivity for mono-substitution?
A2: The formation of di-substituted products is a common competitive side reaction, as the product of the first substitution is often still activated enough to react again.
After one fluorine atom is replaced by your nucleophile, the remaining fluorine atom is still ortho to the nitro group and remains highly activated. To favor mono-substitution, you must carefully control the reaction kinetics.
Recommended Mitigation Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Use precisely 1.0 equivalent or a slight deficit (e.g., 0.95 eq.) of the nucleophile relative to the substrate. This ensures there isn't enough nucleophile for the second reaction to proceed to a large extent. |
| Lower Reaction Temperature | Run the reaction at the lowest temperature that provides a reasonable rate. The activation energy for the second substitution may be higher, and lowering the temperature will disproportionately slow it down, increasing selectivity. |
| Slow Addition of Nucleophile | Instead of adding the nucleophile all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the nucleophile low, favoring the faster first reaction over the second. |
| Monitor Reaction Progress | Carefully track the reaction by TLC, GC, or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product appear. |
Q3: My reaction produced an unexpected N,N-dimethylaniline derivative, but I didn't add dimethylamine. Where did it come from?
A3: This is a well-documented side reaction when using dimethylformamide (DMF) as a solvent, particularly at elevated temperatures or in the presence of a strong base.
Under these conditions, DMF can decompose to generate small quantities of dimethylamine.[10] Dimethylamine is a highly potent nucleophile and can compete with your intended nucleophile, leading to the formation of the undesired N,N-dimethylamino byproduct.
Recommended Mitigation Strategies:
-
Switch Solvents: If this side reaction is problematic, replace DMF with another polar aprotic solvent that is more stable under your reaction conditions. Excellent alternatives include:
-
Dimethyl sulfoxide (DMSO)[11]
-
N-Methyl-2-pyrrolidone (NMP)
-
Sulfolane
-
Acetonitrile (if solubility and temperature allow)
-
-
Lower Temperature: If DMF must be used, run the reaction at the lowest possible temperature to minimize its decomposition.
-
Use a Milder Base: If a strong base like NaH or LDA is being used, consider if a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base (e.g., DBU, DIPEA) would suffice.
Q4: My reaction mixture turned dark, and the workup yielded a complex mixture of intractable products. What could be the cause?
A4: A dark, complex reaction profile often points to decomposition, polymerization, or multiple competing side reactions.
Several factors can contribute to this outcome:
-
Hydrolysis: The presence of water, especially in combination with a strong base and heat, can lead to nucleophilic substitution by hydroxide, forming highly colored and often reactive nitrophenolic species. Solution: Ensure all reagents and solvents are rigorously dried and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Excessively Strong Base: Using an unnecessarily strong base (e.g., NaNH₂) can promote side reactions beyond simple deprotonation of your nucleophile. While benzyne formation is unlikely on such an electron-poor ring, other decomposition pathways can be initiated.[3][12] Solution: Use the mildest base capable of facilitating the reaction (e.g., K₂CO₃ is often sufficient for phenols or amines).
-
Nitro Group Reactions: Although the nitro group is primarily an activating group, it can sometimes participate in side reactions. Certain nucleophiles or reaction conditions can lead to its reduction, creating a cascade of byproducts.[13] In rare cases, the nitro group itself can be displaced.[14][15] Solution: Ensure the purity of your nucleophile and consider degassing the solvent to remove oxygen, which can sometimes mediate side reactions.
Recommended Experimental Protocol: Selective Mono-Substitution with a Generic Amine Nucleophile
This protocol is designed to maximize selectivity for the mono-fluoro-substituted product.
Materials:
-
This compound (1.0 eq.)
-
Amine Nucleophile (R₂NH) (1.05 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq.)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0-3.0 eq.).
-
Solvent Addition: Add anhydrous DMSO to create a solution with a concentration of approximately 0.1-0.5 M.
-
Heating & Nucleophile Addition: Begin stirring and heat the mixture to the desired temperature (start with a moderate temperature, e.g., 60-80 °C). Once the temperature is stable, add the amine nucleophile (1.05 eq.) dropwise over 10-15 minutes.
-
Monitoring: Monitor the reaction progress every 30-60 minutes using a suitable method (e.g., TLC or LC-MS). The goal is to see the consumption of the starting material without significant formation of a lower-running (more polar) or higher molecular weight di-substituted product.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate (or another suitable extraction solvent).
-
Extraction: Extract the aqueous layer 2-3 times with the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired mono-substituted product.
References
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Fluorine vs.
- Nucleophilic Arom
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (Chemistry Stack Exchange)
- Nucleophilic arom
- SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
- Addition-Elimination at Aromatics (SNAR). (College of Saint Benedict and Saint John's University)
- 5.6 Nucleophilic Aromatic Substitution: SNAr. (KPU Pressbooks)
- Concerted Nucleophilic Arom
- 16.6: Nucleophilic Aromatic Substitution. (Chemistry LibreTexts)
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways.
- Nitro as a leaving group in an arom
- SNAr Reaction in Other Common Molecular Solvents.
- Nitro compound. (Wikipedia)
- SNAr Compar
- Effect of the nature of the nucleophile and solvent on an SNAr reaction. (Royal Society of Chemistry)
- Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
- Nucleophilic aromatic substitution of the nitro-group. (Royal Society of Chemistry)
- Nucleophilic Aromatic Substitution. (Professor Dave Explains)
- 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (Chemistry LibreTexts)
- A Walk through Recent Nitro Chemistry Advances.
- Vicarious Nucleophilic Substitution (VNS). (Organic Chemistry Portal)
- Concerted Nucleophilic Aromatic Substitutions.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (Master Organic Chemistry)
Sources
- 1. Nitro compound - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. gchemglobal.com [gchemglobal.com]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Nucleophilic aromatic substitution of the nitro-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Temperature Control for Nitration Reactions
Welcome to the Technical Support Center for optimizing temperature control in nitration reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on achieving safe, selective, and high-yield nitrations. The following information is structured to provide immediate, actionable insights in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in nitration reactions?
Precise temperature control is paramount in nitration for several interconnected reasons impacting safety, yield, and purity.[1][2]
-
Reaction Rate and Exothermicity: Nitration reactions are notoriously exothermic, releasing significant amounts of heat.[1][2][3][4] Without adequate cooling, the reaction temperature can escalate rapidly, leading to a dangerous, self-accelerating condition known as a thermal runaway.[2][5][6] This can result in violent reactions, equipment failure, and the release of toxic gases like nitrogen dioxide.[2][5]
-
Selectivity and Byproduct Formation: Temperature directly influences the selectivity of the reaction.[3] Higher temperatures often favor the formation of polynitrated products, such as dinitro or trinitro compounds, which reduces the yield of the desired mononitrated product.[1][3][7] For example, maintaining a temperature at or below 50°C is crucial when nitrating benzene to favor the formation of nitrobenzene over dinitrobenzene.[1]
-
Oxidative Degradation: Nitric acid is a powerful oxidizing agent.[3][8] At elevated temperatures, it can oxidize the organic substrate or the desired product, leading to the formation of tars and other impurities that complicate purification and reduce overall yield.[3]
Q2: What is a thermal runaway, and what are the primary warning signs?
A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable.[5] The rate of heat generation surpasses the rate of heat removal, creating a positive feedback loop that leads to a rapid spike in temperature and pressure.[5][6]
Primary Warning Signs:
-
A sudden, unexpected increase in the internal reaction temperature that does not respond to cooling adjustments.[5]
-
A noticeable rise in pressure within the reaction vessel.[5]
-
Changes in the color of the reaction mixture, often turning dark brown or black due to decomposition.[1][5]
-
The evolution of brown-yellow fumes, which are toxic nitrogen dioxide (NO₂) gas.[5][9]
Q3: What is the difference between kinetic and thermodynamic control in nitration, and how does temperature influence it?
In some reactions, different products can be formed via competing pathways.
-
Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that forms the fastest, meaning it has the lowest activation energy.[10][11][12] This is the kinetic product.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can become reversible, allowing equilibrium to be established. The major product will be the most stable one (lowest Gibbs free energy).[10][11][12] This is the thermodynamic product.
Aromatic nitration is generally considered an irreversible process, making true thermodynamic control challenging.[10] However, temperature still significantly impacts the distribution of isomers. For instance, in the nitration of toluene, lower temperatures favor the formation of the ortho-isomer (kinetic product), while higher temperatures can lead to an increase in the para-isomer, which is often the more thermodynamically stable product.[13]
Q4: Should I always run my nitration at the lowest possible temperature?
Not necessarily. While lower temperatures are generally safer and often improve selectivity by minimizing side reactions like polynitration and oxidation, a temperature that is too low can significantly slow down the reaction rate.[13][14] This can lead to:
-
Incomplete Reaction: If the reaction does not go to completion, the yield will be low.[13][14]
-
Accumulation of Reactants: A slow reaction can lead to the dangerous accumulation of the unreacted nitrating agent. A subsequent, even minor, increase in temperature could then trigger a rapid, delayed, and highly exothermic reaction.[5][13]
The optimal temperature is a balance between a reasonable reaction rate and the minimization of side reactions. This temperature is highly dependent on the reactivity of the substrate.
Q5: What are the advantages of continuous flow nitration for temperature control?
Continuous flow reactors, such as microreactors, offer significant advantages for managing highly exothermic reactions like nitration.[15][16][17]
-
Superior Heat Transfer: These systems have a very high surface-area-to-volume ratio, which allows for extremely efficient heat removal.[13][16][17][18] This drastically reduces the risk of localized hot spots and thermal runaway.[16][17]
-
Enhanced Safety: The small internal volume (low holdup) of flow reactors means that only a tiny amount of reactive material is present at any given moment, inherently minimizing the risk associated with a potential runaway.[16][17][18]
-
Precise Control: Flow chemistry allows for precise control over reaction parameters like temperature, residence time, and stoichiometry, leading to better reproducibility and potentially higher yields and purity.[16][19]
Troubleshooting Guide
This section addresses specific issues you might encounter during your nitration experiments, providing immediate actions and preventative measures.
| Problem | Observable Symptoms | Immediate Actions | Potential Causes & Preventative Measures |
| Thermal Runaway | Rapid, uncontrolled temperature spike; vigorous boiling; evolution of brown NO₂ gas.[2][5] | 1. IMMEDIATELY stop the addition of all reagents.[5] 2. Apply maximum cooling (e.g., add dry ice or acetone to the cooling bath).[5] 3. If the temperature continues to rise dramatically, prepare to quench the reaction by cautiously adding the mixture to a large volume of cold water or ice as a last resort, following established lab safety protocols. 4. Alert your supervisor and evacuate if necessary. | Causes: • Rapid Addition of Nitrating Agent: Heat is generated faster than it can be removed.[5] • Inadequate Cooling: Cooling bath is not cold enough or has insufficient capacity. • Poor Agitation: Inefficient stirring creates localized "hot spots."[5] Prevention: • Add the nitrating agent slowly and dropwise, monitoring the internal temperature continuously.[1][14] • Use a larger, colder, or more efficient cooling bath (e.g., ice-salt or dry ice-acetone).[1] • Ensure vigorous and consistent stirring throughout the reaction. |
| Low Yield | The isolated product quantity is significantly lower than theoretically expected. | - | Causes: • Incomplete Reaction: Reaction time was too short or the temperature was too low.[14] • Side Reactions: Oxidation or polynitration consumed the starting material.[14] • Product Loss During Work-up: Product may be lost during quenching, washing, or extraction steps.[14] Solutions: • Monitor the reaction by TLC or another suitable method to determine completion.[14] If incomplete, consider cautiously increasing the temperature or extending the reaction time. • Maintain the recommended low temperature to minimize side reactions.[14] • Ensure the quenching process is done slowly onto crushed ice to facilitate product precipitation.[1][14] Use the appropriate extraction solvent and perform multiple extractions.[20] |
| Poor Selectivity / High Impurity | Significant formation of dinitro-, trinitro-, or other side products observed (e.g., by NMR, GC-MS). | - | Causes: • High Reaction Temperature: Higher temperatures favor polynitration.[1][3][7] • Incorrect Reagent Ratio: Using an excess of the nitrating agent can drive the reaction towards polynitration. • Oxidation: Elevated temperatures can cause oxidation of the substrate, especially with activated rings like phenols.[3][7] Solutions: • Lower the reaction temperature. This is the most effective method for controlling polynitration.[1] • Carefully control the stoichiometry of the nitrating agent. • Ensure the rate of addition is slow to prevent localized temperature spikes that can cause both polynitration and oxidation.[1] |
| Reaction Fails to Start or is Very Slow | No significant temperature change upon addition of the nitrating agent; starting material is largely unreacted after the expected time. | - | Causes: • Temperature is Too Low: The activation energy barrier is not being overcome. • Deactivated Substrate: The aromatic ring is too electron-poor for the chosen nitrating conditions. • Poor Reagent Quality: The nitric or sulfuric acid may be old or have absorbed water, reducing their potency.[1] Solutions: • Cautiously and slowly increase the temperature in small increments (e.g., 5-10°C) while carefully monitoring for any exotherm.[1][20] • For strongly deactivated substrates, consider using a stronger nitrating agent (e.g., fuming nitric acid/oleum or nitronium tetrafluoroborate) rather than just increasing the temperature.[1] • Always use fresh, concentrated acids.[1] |
Data Presentation: Temperature & Selectivity
The temperature of a nitration reaction has a profound impact on the distribution of isomers. The following table illustrates this effect for the nitration of toluene.
Table 1: Effect of Temperature on Isomer Distribution in the Nitration of Toluene
| Temperature (°C) | % ortho-nitrotoluene | % meta-nitrotoluene | % para-nitrotoluene |
| -30 | 61.9 | 2.8 | 35.3 |
| 0 | 58.7 | 4.4 | 36.9 |
| 30 | 55.7 | 4.3 | 40.0 |
| 60 | 53.0 | 4.0 | 43.0 |
| 100 | 49.5 | 3.5 | 47.0 |
| Data is illustrative and compiled from typical textbook examples.[1] Actual results may vary. |
As the temperature increases, the yield of the para-isomer, the more thermodynamically stable product, generally increases relative to the ortho-isomer.
Experimental Protocols & Visualizations
Protocol: Temperature-Controlled Mononitration of Toluene
This protocol details a standard laboratory procedure where careful temperature control is essential for achieving good yield and selectivity.
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Toluene
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a thermometer. Place the flask in an ice-water bath to pre-cool.
-
Acid Mixture Preparation: In a separate flask, slowly and carefully add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid while cooling in an ice bath.[13] Cool this mixed acid to below 5°C.
-
Toluene Addition: Add 10 mL of toluene to the reaction flask and allow it to cool to below 5°C with stirring.
-
Nitration: Add the cold nitrating acid mixture dropwise to the stirred toluene using a dropping funnel. CRITICAL STEP: Ensure the internal temperature of the reaction mixture does not exceed 5°C throughout the addition. This addition should take approximately 1.5 hours.
-
Warming: Once the addition is complete, allow the mixture to stir in the ice-water bath as it slowly warms to room temperature.[13]
-
Quenching: Carefully pour the reaction mixture into a beaker containing 150 mL of cold water or crushed ice with vigorous stirring.[13]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the lower aqueous layer. Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution, and finally with water again to remove residual acid.[13] Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent to obtain the crude product mixture.
Visualizing the Nitration Workflow
The following diagram outlines the critical decision points and workflow for setting up a temperature-controlled nitration experiment.
Caption: Workflow for a temperature-controlled nitration experiment.
Temperature's Influence on Reaction Pathways
This diagram illustrates how temperature can dictate the outcome of a nitration reaction, leading to either the desired product or unwanted byproducts.
Caption: Impact of temperature on nitration reaction selectivity.
References
- Benchchem. Impact of temperature control on the selectivity of nitration reactions.
- Benchchem. Technical Support Center: Managing Exothermic Reactions During Nitration.
- Benchchem. Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid.
- Benchchem. Technical Support Center: Managing Thermal Runaway in Nitration Reactions.
- Benchchem. Kinetic vs. Thermodynamic Control in Aromatic Nitration: A Comparative Guide.
- Benchchem. Technical Support Center: Optimizing Temperature Control for Selective Nitration.
- StackExchange. Why is mononitration of phenol carried out at low temperatures?
- IChemE. Runaway reaction hazards in processing organic nitrocompounds.
- Laryee. Process Development System - Nitration Reaction.
- Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 395-413.
- Beilstein Journals. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
- Albright, L. F., & Williams, R. J. (1997). Nitration: An Overview of Recent Developments and Processes. In ACS Symposium Series (Vol. 623, pp. 1-16). American Chemical Society.
- Vapourtec. Nitration Reactions | Continuous Flow Processing.
- Benchchem. Technical Support Center: Temperature Control in Nitration of Dimethylbenzoic Acid.
- Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.
- Foundations of Chemical and Biological Engineering I. Kinetic & Thermodynamic Control.
- Benchchem. Technical Support Center: Optimizing Oleum Nitration Reactions.
- MedSchoolCoach. (2020, October 27). Kinetic Control vs. Thermodynamic Control [Video]. YouTube.
- Wikipedia. (2023, December 2). Thermodynamic and kinetic reaction control. In Wikipedia.
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- 17. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Selection for 5-Chloro-1,3-difluoro-2-nitrobenzene Reactions
Welcome to the technical support center for reactions involving 5-chloro-1,3-difluoro-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The unique electronic and steric properties of this substrate—an activated chloro leaving group, two deactivating fluoro groups, and a reducible nitro group—demand careful consideration of the catalytic system to achieve desired outcomes.
Part 1: Catalytic Reduction of the Nitro Group
The transformation of the nitro group to an amine is a fundamental step, unlocking a plethora of subsequent derivatizations. However, the presence of a chloro-substituent introduces the significant risk of hydrodechlorination. This section addresses how to selectively reduce the nitro group while preserving the C-Cl bond.
FAQ 1: Which catalyst is optimal for the selective hydrogenation of this compound to 5-chloro-1,3-difluoro-2-aminobenzene?
The primary challenge is preventing the competitive hydrodehalogenation reaction. While standard catalysts like Palladium on carbon (Pd/C) are highly active for nitro group reduction, they are often too aggressive, leading to C-Cl bond cleavage.
Recommended Catalytic Systems:
-
Platinum-based catalysts: Platinum, particularly when modified, offers superior selectivity. Platinum nanoparticles supported on 2,5-dimethoxyaniline (DMA)-modified reduced graphene oxide (Pt/DMA-RGO) have shown exceptional performance, achieving >95% selectivity for halogenated anilines with minimal dehalogenation.[1] The strong Pt-N interactions and electronic modulation from the modified support are key to this selectivity.[1]
-
Modified Palladium Catalysts: While standard Pd/C can be problematic, its selectivity can be enhanced by introducing modifiers or "poisons" that selectively block the most active sites responsible for dehalogenation.[2] For instance, the introduction of triphenylphosphine (PPh₃) and sodium vanadate (NaVO₃) can significantly improve selectivity in the hydrogenation of halogenated nitroaromatics.[2]
-
Raney Catalysts: Raney Cobalt (Raney Co) has demonstrated high performance and stability for the selective hydrogenation of halogenated nitroaromatics, particularly under continuous flow conditions.[3]
Data Summary: Catalyst Performance in Selective Hydrogenation of Halogenated Nitroaromatics
| Catalyst System | Typical Solvents | Key Advantages | Potential Issues | Reference |
| Pt/C, Pt-V/C | THF, 2-MeTHF, Toluene | High activity, commercially available. | Risk of dehalogenation, especially with Pt/C. | [3] |
| Pt/DMA-RGO | N/A | Excellent selectivity (>95%), stable over recycling. | Requires custom catalyst synthesis. | [1] |
| Raney Co | THF, Ethers | High long-term stability, suitable for flow chemistry. | May require higher pressures/temperatures. | [3] |
| Modified Pd/C | Methanol, Ethanol | Selectivity can be tuned with additives (e.g., PPh₃). | Additives can sometimes lower overall activity. | [2] |
Troubleshooting Guide: Nitro Group Reduction
Problem: My hydrogenation reaction is stalled or shows low conversion.
This is a common issue that can often be traced back to catalyst inactivity or suboptimal reaction conditions.[4]
Workflow for Troubleshooting Low Conversion:
Caption: Decision tree for troubleshooting low hydrogenation conversion.
Problem: I'm observing significant hydrodechlorination.
This indicates that the catalyst is too active or the reaction conditions are too harsh.[4]
Solutions:
-
Switch to a More Selective Catalyst: Move from Pd/C to a Pt-based system or Raney Co as detailed in the FAQ above.[3]
-
Modify the Catalyst: If using Pd/C, consider adding a dehalogenation inhibitor like triphenylphosphine.[2]
-
Milder Reaction Conditions: Reduce hydrogen pressure and/or lower the reaction temperature. Forcing conditions (high pressure and temperature) are known to promote the reduction of less reactive functional groups, including C-Cl bonds.[4]
-
Substrate Concentration: Lowering the substrate concentration can sometimes decrease the rate of dehalogenation relative to nitro reduction.[3]
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on this compound can be leveraged for C-C and C-N bond formation via cross-coupling, a powerful tool in modern synthesis.[5] However, aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, requiring highly active catalyst systems.
FAQ 2.1: How do I select a catalyst for a Suzuki-Miyaura coupling reaction with this substrate?
For an unreactive aryl chloride like this, the choice of phosphine ligand is critical to achieving good yields.[6] The ligand's role is to facilitate the oxidative addition of the C-Cl bond to the Pd(0) center, which is often the rate-limiting step.
Recommended Catalyst Systems:
-
Sterically Hindered Biarylphosphine Ligands (Buchwald Ligands): Ligands such as SPhos and DavePHOS are exceptionally effective for Suzuki couplings of aryl chlorides.[7] Their bulk promotes the formation of a highly reactive monoligated Pd(0) species, accelerating the catalytic cycle.
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands have shown high catalytic activity for activating C-Cl bonds.[8][9] These ligands are strong σ-donors, which increases the electron density on the palladium center, thereby promoting oxidative addition.
-
Sterically Encumbered Alkylphosphine Ligands: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or di(1-adamantyl)-n-butylphosphine (Ad₂PⁿBu) are also highly effective.[10][11]
Data Summary: Recommended Ligands for Suzuki Coupling of Aryl Chlorides
| Ligand Class | Example Ligands | Typical Pd Source | Key Characteristics | Reference |
| Biarylphosphines | SPhos, XPhos, RuPhos | Pd(OAc)₂, Pd₂(dba)₃ | High activity for hindered and electron-poor aryl chlorides. | [7][12] |
| Dialkylphosphines | P(t-Bu)₃, Ad₂PⁿBu | Pd₂(dba)₃, Na₂PdCl₄ | Highly active, air-sensitive. Promotes fast reductive elimination. | [10][11] |
| Ferrocenylphosphines | FcPPh₂, dppf | Pd₂(dba)₃ | Sterically encumbering and electronically rich.[13] | [13] |
| NHC Ligands | IPr, IMes | Pd(NHC) complexes | Strong σ-donors, high thermal stability. | [8][9] |
FAQ 2.2: What catalyst system should I use for a Buchwald-Hartwig amination?
The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides.[14] As with Suzuki couplings, the challenge lies in activating the C-Cl bond.
Recommended Catalyst Systems:
-
Third/Fourth Generation Buchwald Precatalysts/Ligands: Systems utilizing ligands like XPhos or RuPhos with a Pd(OAc)₂ or Pd₂(dba)₃ source are the gold standard.[12][15] These ligands have been specifically designed to couple a wide array of amines with aryl chlorides under mild conditions.[16]
-
Bidentate Phosphine Ligands: Ligands like BINAP and DPPP have been shown to be effective, particularly for coupling primary amines, as they can prevent palladium dimer formation and accelerate the reaction.[14]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas (e.g., Argon), add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube equipped with a stir bar.[12]
-
Addition of Reagents: Add sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv) to the tube.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by aniline (1.1 mmol, 1.1 equiv).
-
Reaction Execution: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Completion is typically expected within 12-24 hours.[12]
-
Work-up: After cooling, dilute the mixture with ethyl acetate. Filter through a pad of Celite, washing with additional ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the resulting residue by flash column chromatography to yield the desired N-aryl product.
FAQ 2.3: What are the key considerations for a successful Sonogashira coupling with this substrate?
The Sonogashira reaction couples a terminal alkyne with an aryl halide.[17] The classic system uses a palladium catalyst and a copper(I) co-catalyst.[18]
Key Considerations:
-
Catalyst Choice: A combination of a Pd(0) source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a Cu(I) salt (typically CuI) is standard.[17][18]
-
Ligand: Phosphine ligands are crucial. For challenging aryl chlorides, more electron-rich and bulky phosphines like P(t-Bu)₃ can be beneficial.[11]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required. It acts as both a base and often as the solvent.
-
Copper-Free Conditions: The copper co-catalyst can sometimes lead to the undesirable homo-coupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols have been developed to mitigate this and are often preferred for cleaner reactions.[19] These systems rely on highly active palladium/ligand complexes to function without the copper co-catalyst.
Troubleshooting Guide: Palladium Cross-Coupling Reactions
Problem: My cross-coupling reaction (Suzuki, Buchwald, etc.) is not working or gives very low yield.
Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.
Part 3: Nucleophilic Aromatic Substitution (SNAr)
The chloro group is activated for SNAr by the ortho-nitro group. While often thermally driven, certain conditions can be sluggish or require a catalyst to proceed efficiently, especially when dealing with two-phase systems.
FAQ 3.1: When should I consider using a phase-transfer catalyst (PTC) for SNAr reactions?
A phase-transfer catalyst should be considered when your nucleophile (often an ionic salt, e.g., NaN₃, KCN, RSNa) is soluble in an aqueous or polar phase, while your substrate, this compound, is soluble in a non-polar organic phase.[20]
How PTCs Work: A PTC, typically a quaternary ammonium (Q⁺X⁻) or phosphonium salt, facilitates the transfer of the nucleophile from the polar phase to the organic phase.[21] The lipophilic cation (Q⁺) pairs with the nucleophile anion, creating an ion pair that is soluble in the organic solvent, where it can then react with the substrate.[20][21] This process dramatically accelerates the reaction rate by overcoming the insolubility barrier of the reactants.[20]
Common PTCs:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Aliquat 336 (a mixture of methyltrioctylammonium chlorides)
-
Crown ethers (for solubilizing alkali metal cations like K⁺)
Troubleshooting Guide: SNAr Reactions
Problem: My SNAr reaction is very slow, and heating leads to decomposition and side products (e.g., hydrolysis from trace water).
Solutions:
-
Implement a PTC System: If you are running a two-phase reaction, adding 1-5 mol% of a PTC like TBAB can lead to a significant rate enhancement at lower temperatures, minimizing decomposition.[20][22]
-
Solvent Choice: Switch to a polar aprotic solvent like DMF, DMSO, or NMP. These solvents are excellent at solvating the transition state (Meisenheimer complex) of the SNAr reaction, thereby accelerating it.
-
Ensure Anhydrous Conditions: If unwanted hydrolysis is an issue, ensure all reagents and solvents are scrupulously dry. Water can act as a competing nucleophile.[22]
References
- BenchChem. (n.d.).
- Zhang, Y., et al. (2024). Enhanced selectivity of the catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.
- Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry.
- Ghaffari, B., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
- ResearchGate. (n.d.). Functionalized polychloroarenes in the Buchwald ligand-promoted Suzuki cross-coupling.
- The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.
- ResearchGate. (n.d.). Catalytic hydrogenation mechanism. a) Poisoning experiments. b) Free....
- ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
- Wikipedia. (n.d.).
- Ghaffari, B., et al. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- RSC Publishing. (n.d.). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry.
- Wordpress. (n.d.).
- International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Beilstein Journal of Organic Chemistry. (n.d.).
- CoLab. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings.
- ResearchGate. (n.d.). (PDF) Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2014).
- MDPI. (n.d.).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ChemRxiv. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Cambridge Open Engage.
- ChemRxiv. (n.d.). Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticl.
- OperaChem. (2023).
- National Institutes of Health (NIH). (n.d.).
- ChemRxiv. (n.d.). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes.
- PubChem. (n.d.). 5-Bromo-1,3-difluoro-2-nitrobenzene.
- BenchChem. (n.d.).
- National Institutes of Health (NIH). (2024).
- MDPI. (n.d.).
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
Sources
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- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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Technical Support Center: Solvent Effects on the Reactivity of 5-Chloro-1,3-difluoro-2-nitrobenzene
Introduction
Welcome to the technical support center for navigating the complexities of reactions involving 5-chloro-1,3-difluoro-2-nitrobenzene. This guide is specifically designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but sensitive reagent. The electron-withdrawing effects of the two fluorine atoms, the chlorine atom, and the nitro group make the aromatic ring highly activated for nucleophilic aromatic substitution (SNAr) but deactivated for electrophilic aromatic substitution.[1] This unique reactivity profile makes solvent choice a critical parameter for successful and reproducible outcomes.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring both success and safety in the laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during SNAr reactions with this compound. Each problem is followed by potential causes and actionable solutions, grounded in established chemical principles.
Issue 1: Low or No Reaction Conversion
You've set up your SNAr reaction with this compound and your chosen nucleophile, but analysis (TLC, LC-MS, GC-MS) shows a large amount of unreacted starting material.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inappropriate Solvent Choice (e.g., Protic Solvents) | Protic solvents (e.g., water, methanol, ethanol) can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" around them.[2][3] This solvation shell stabilizes the nucleophile, reducing its energy and making it less reactive, thereby slowing down or preventing the nucleophilic attack on the electron-deficient aromatic ring.[3] | Switch to a polar aprotic solvent. Solvents like DMSO, DMF, or acetonitrile are excellent choices for SNAr reactions.[4][5] They can dissolve the nucleophile but do not form hydrogen bonds, leaving the nucleophile "naked" and highly reactive. This significantly increases the reaction rate.[6][7] |
| Insufficient Reaction Temperature | SNAr reactions, while often favorable, still require sufficient activation energy to overcome the initial energy barrier for the formation of the Meisenheimer complex. | Increase the reaction temperature. The required temperature will depend on the nucleophile's strength and the solvent used. Monitor the reaction closely for the formation of byproducts as the temperature is increased. |
| Weak Nucleophile | The reactivity of the nucleophile is a key driver of the reaction rate. A less reactive nucleophile will require more forcing conditions to react. | Consider using a stronger nucleophile. If possible, select a more nucleophilic reagent. Alternatively, a base can be added to deprotonate a neutral nucleophile (e.g., an alcohol or amine), generating a more potent anionic nucleophile. |
| Poor Solubility of Reagents | For the reaction to occur, the substrate and the nucleophile must be in the same phase to allow for effective collision and interaction. | Select a solvent that dissolves all reactants. If a single solvent is not suitable, a co-solvent system may be necessary. Ensure the chosen solvent system is compatible with the reaction conditions. |
Issue 2: Formation of Multiple Products or Side Reactions
Your reaction yields a complex mixture of products, making purification difficult and reducing the yield of the desired compound.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Reaction with Solvent | Some polar aprotic solvents, under certain conditions (e.g., high temperatures, presence of a strong base), can act as nucleophiles. For example, DMF can decompose to dimethylamine, which can then participate in the SNAr reaction. | Choose a more inert solvent. Consider using solvents like DMSO, sulfolane, or N-methyl-2-pyrrolidone (NMP) which are generally more stable under typical SNAr conditions. |
| Competitive Nucleophilic Attack | If your nucleophile has multiple reactive sites, or if there are other nucleophilic species present in the reaction mixture, a variety of products can be formed. | Use a protecting group strategy to block unwanted reactive sites on your nucleophile. Ensure all reagents are pure and free from nucleophilic impurities. |
| Elimination-Addition (Benzyne) Mechanism | Under very harsh conditions with extremely strong bases (like sodium amide), an elimination-addition mechanism proceeding through a benzyne intermediate can occur, leading to substitution at positions other than the one bearing the leaving group.[8] | Use milder reaction conditions. This mechanism is less likely with this compound due to the activated nature of the ring for SNAr. Stick to standard SNAr conditions with appropriate bases like K₂CO₃ or Et₃N. |
Issue 3: Reaction Stalls or is Incomplete
The reaction proceeds initially but then slows down and fails to reach completion, even after an extended period.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Product Inhibition | The product of the reaction may be interacting with one of the reactants or catalysts, effectively slowing down the reaction rate. | Consider a different solvent that may not favor the inhibitory interaction. It may also be beneficial to perform the reaction at a more dilute concentration. |
| Decomposition of Reagents or Solvent | At elevated temperatures, the substrate, nucleophile, or solvent may slowly decompose over time, reducing the concentration of active species. | Run the reaction at the lowest effective temperature. Perform stability studies on your reagents under the reaction conditions if decomposition is suspected. The use of a more robust solvent may also be necessary. |
| Equilibrium has been Reached | While less common for SNAr, it's possible the reverse reaction is becoming significant, leading to an equilibrium mixture. | Remove a byproduct to drive the reaction forward. For example, if a volatile byproduct is formed, it could potentially be removed under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: Why are polar aprotic solvents generally preferred for SNAr reactions with this compound?
Polar aprotic solvents like DMSO, DMF, and acetonitrile are ideal for SNAr reactions for two main reasons:
-
Solubility: They are polar enough to dissolve the ionic nucleophiles (often used as salts) and the polar substrate.[5]
-
Enhanced Nucleophilicity: They do not have acidic protons and therefore cannot form hydrogen bonds with the nucleophile.[2] This lack of strong solvation leaves the nucleophile more "naked" and reactive, significantly accelerating the rate of nucleophilic attack. In contrast, polar protic solvents solvate and stabilize the nucleophile through hydrogen bonding, which hinders its reactivity.[3]
Q2: I am observing a faster reaction with fluoride as a leaving group compared to chloride in a similar activated aromatic system. Isn't chloride generally a better leaving group?
While in SN1 and SN2 reactions, the leaving group ability often correlates with the strength of the corresponding acid (i.e., I > Br > Cl > F), this is not always the case in SNAr reactions. For activated aryl halides, the reactivity order is often F > Cl ≈ Br > I.[9] This is known as the "element effect."[9]
The reason for this is that the first step of the SNAr mechanism, the nucleophilic attack to form the Meisenheimer complex, is often the rate-determining step.[8] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This effect often outweighs the fact that the C-F bond is stronger than the C-Cl bond.
Q3: Can I use a non-polar solvent like toluene or hexane for my reaction?
It is generally not recommended to use non-polar solvents for SNAr reactions involving ionic nucleophiles. These solvents will not effectively dissolve the nucleophile, leading to a heterogeneous mixture with very slow or no reaction. For the reaction to proceed, the reactants need to be in the same phase.
Q4: How does the dielectric constant of a solvent relate to its effectiveness in an SNAr reaction?
The dielectric constant is a measure of a solvent's polarity and its ability to separate charges.[10][11] While a higher dielectric constant generally indicates a more polar solvent, it is not the sole predictor of a solvent's suitability for SNAr reactions.[12] For instance, both methanol (a protic solvent) and DMF (an aprotic solvent) have similar dielectric constants (33 and 37, respectively), but DMF is a much better solvent for SNAr reactions. This is because the specific interactions, particularly the ability or inability to form hydrogen bonds, play a more dominant role in influencing the nucleophile's reactivity.[12]
Table 1: Properties of Common Solvents in SNAr Reactions
| Solvent | Dielectric Constant (ε) | Type | Typical Application Notes |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Excellent for SNAr; dissolves a wide range of nucleophiles; can be difficult to remove. |
| N,N-Dimethylformamide (DMF) | 37 | Polar Aprotic | Good general-purpose solvent for SNAr; can decompose at high temperatures. |
| Acetonitrile (MeCN) | 38 | Polar Aprotic | Useful for many SNAr reactions; less polar than DMSO or DMF. |
| Methanol (MeOH) | 33 | Polar Protic | Generally poor for SNAr with anionic nucleophiles due to hydrogen bonding. |
| Water (H₂O) | 78 | Polar Protic | Generally unsuitable for SNAr with anionic nucleophiles due to strong solvation. |
Q5: What is the mechanism of the SNAr reaction for this compound?
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, which is highly electron-deficient due to the inductive and resonance effects of the nitro and fluoro substituents. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8] The negative charge is delocalized onto the nitro group, which stabilizes the intermediate.[8]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final substitution product.
Caption: The two-step addition-elimination SNAr mechanism.
Experimental Protocols
General Protocol for a Typical SNAr Reaction
This protocol provides a general guideline. Specific quantities, temperatures, and reaction times should be optimized for each specific nucleophile and substrate combination.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alcohol, or thiol)
-
Base (if required, e.g., K₂CO₃, Et₃N)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen polar aprotic solvent.
-
Add the nucleophile (1.0-1.2 eq). If the nucleophile is a salt, it can be added directly. If it is a neutral species like an alcohol or amine, add a suitable base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or an appropriate aqueous solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Caption: A typical workflow for an SNAr experiment.
References
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (n.d.). National Institutes of Health (NIH). [Link]
- 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). American Chemical Society. [Link]
- Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. [Link]
- Influence of protic and aprotic solvents on SN reactions. (2019). Chemistry Stack Exchange. [Link]
- What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent? (2017). Quora. [Link]
- 11.5: Characteristics of the SN1 Reaction. (2024). Chemistry LibreTexts. [Link]
- 7.5 SN1 vs SN2. (n.d.). KPU Pressbooks. [Link]
- Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. (2004).
- Ch 8 : Solvent Effects. (n.d.). University of Calgary. [Link]
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (n.d.). National Institutes of Health (NIH). [Link]
- Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simul
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). Journal of the American Chemical Society. [Link]
- Concerted Nucleophilic Aromatic Substitution Reactions. (2019).
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). CORE. [Link]
- 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-Chloro-1,3-difluoro-2-nitrobenzene
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chloro-1,3-difluoro-2-nitrobenzene. The scale-up of this synthesis, which involves an electrophilic aromatic nitration, presents significant challenges that require a deep understanding of reaction thermodynamics, kinetics, and process safety. This document provides field-proven insights, troubleshooting protocols, and critical safety considerations to ensure a controlled, safe, and efficient scale-up process.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via the electrophilic aromatic substitution of 1-chloro-3,5-difluorobenzene using a mixed acid system of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid serves as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][2][3]
Reaction Scheme:
-
Starting Material: 1-chloro-3,5-difluorobenzene
-
Reagents: Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)
-
Product: this compound
The overall workflow involves careful reagent addition, controlled reaction execution, a well-defined quenching and workup procedure, and final product purification.
Caption: High-level workflow for the synthesis of this compound.
Core Scale-Up Considerations: The Science of Safety and Success
Scaling a reaction is not merely about using larger flasks and more reagents; it involves navigating fundamental changes in physical and chemical properties.[4] Nitration reactions are notoriously energetic, and a failure to account for these changes can have catastrophic consequences.[5]
Thermal Management: Taming the Exotherm
Nitration is a highly exothermic process.[6][7] The heat generated is proportional to the volume of the reactants, while the ability to remove that heat is proportional to the surface area of the reactor. As you scale up, the volume increases by the cube of the radius, while the surface area only increases by the square.[8] This fundamental geometric principle means that heat dissipation becomes significantly less efficient at larger scales, increasing the risk of a thermal runaway.[9]
-
Expertise & Experience: A reaction that is easily controlled in an ice bath at a 1g scale can quickly overwhelm the cooling capacity of a large reactor. The primary directive during scale-up is to control the rate of heat generation. This is achieved not by relying solely on external cooling, but by controlling the reaction rate itself through the slow, controlled addition of the limiting reagent (the mixed acid).[6]
-
Trustworthiness: Before any scale-up, you must calculate the maximum adiabatic temperature rise to understand the worst-case scenario if cooling were to fail.[10] Employ a robust reactor system with a powerful cooling jacket, and potentially internal cooling coils, to manage the heat load. Continuous and accurate monitoring of the internal reaction temperature is non-negotiable.[4][10]
Mixing and Mass Transfer: The Fight Against Hotspots
Inefficient mixing at scale leads to localized areas of high reagent concentration, or "hotspots."[10] In these zones, the reaction can accelerate uncontrollably, initiating a thermal runaway. Furthermore, poor mixing can result in lower yields and the formation of impurities, such as dinitrated byproducts.
-
Expertise & Experience: The choice of impeller and stirring speed is critical. What works in a small flask (e.g., a magnetic stir bar) is inadequate for a multi-liter reactor. Mechanical overhead stirrers with appropriate impeller designs (e.g., pitched-blade turbine for good axial flow) are necessary to ensure homogeneity.[10] The goal is to ensure the nitrating agent is dispersed immediately upon addition.
-
Trustworthiness: The effectiveness of mixing should be visually confirmed (if possible) during a dry run with a non-reactive solvent. The protocol must specify not just a temperature range but also a required agitation rate, which should be re-evaluated at each new scale.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up process in a direct question-and-answer format.
Caption: Decision tree for troubleshooting common scale-up synthesis issues.
Issue 1: Uncontrolled Exotherm or Runaway Reaction
-
Question: My reaction temperature is climbing rapidly even with full cooling, and the pressure is rising. What should I do?
-
Answer: You are experiencing a thermal runaway.[4]
-
IMMEDIATELY STOP ALL REAGENT ADDITION. This is the most critical step to prevent adding more fuel to the reaction.
-
Apply Maximum Cooling: Ensure your cooling system is operating at its highest capacity.
-
Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, be prepared to quench the reaction by dumping it into a pre-prepared, large-volume, stirred vessel containing ice and water. This is a last resort as it can be hazardous, but it is preferable to a reactor failure.
-
Root Cause Analysis: This failure is almost always due to an addition rate that is too fast for the system's heat removal capability or inadequate mixing.[6][10] Review your process safety data and scale-down the reaction until the protocol is refined.
-
Issue 2: Low Yield and Incomplete Conversion
-
Question: My reaction has stalled, and GC analysis shows a significant amount of starting material remaining. Why?
-
Answer: This indicates that the reaction conditions are not optimal for complete conversion.
-
Check Stoichiometry: Ensure that the molar ratio of nitric acid to the starting material is correct. A slight excess of the nitrating agent is common, but a deficiency will lead to incomplete reaction.
-
Evaluate Temperature: The reaction may be running too cold. Cautiously and slowly increase the internal temperature by 1-2 °C increments, allowing it to stabilize while monitoring for any exotherm before further increases.
-
Assess Mixing: As discussed, poor mixing can lead to areas where the reagents do not come into contact, effectively stalling the reaction in those zones. Ensure your agitation is sufficient for the vessel size.
-
Issue 3: Formation of Dinitrated or Other Impurities
-
Question: My final product is contaminated with a significant amount of what appears to be a dinitrated byproduct. How can I prevent this?
-
Answer: Over-nitration is typically caused by conditions that are too harsh.
-
Strict Temperature Control: This is the most common cause. Hotspots from poor mixing or an overall reaction temperature that is too high will accelerate the second nitration. Maintain the lowest possible temperature that still allows for a reasonable reaction rate.
-
Slow Addition: Adding the mixed acid too quickly can create localized high concentrations of the nitronium ion, favoring multiple nitrations on a single molecule before the reagent has dispersed.
-
Correct Stoichiometry: Using a large excess of the nitrating agent can drive the reaction towards dinitration. Use only a minimal excess required for full conversion of the starting material.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is a mixed acid of H₂SO₄ and HNO₃ used?
-
Concentrated sulfuric acid is a stronger acid than nitric acid. It protonates the nitric acid, which then readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[2][3] The sulfuric acid also sequesters the water produced, preventing it from inhibiting the reaction.[1]
-
-
Q2: What is the single most important parameter to control during scale-up?
-
The rate of addition of the mixed acid. By controlling the addition rate, you directly control the rate of heat generation, which is the key to preventing a thermal runaway.[6]
-
-
Q3: How should the reaction be quenched safely at a large scale?
-
The safest method is a "reverse quench." The completed reaction mixture should be slowly transferred, under controlled conditions, into a separate, well-stirred vessel containing a large excess of crushed ice or ice-water. Never add water or ice directly to the concentrated acid mixture, as this can cause violent boiling and splashing.
-
-
Q4: My product seems to darken or decompose during vacuum distillation. What are my options?
-
Nitroaromatic compounds can be thermally unstable.[11][12][13][14] If distillation is causing decomposition, even under vacuum, consider purification by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture). This is often a milder and safer method for thermally sensitive compounds.
-
-
Q5: What analytical methods are recommended for in-process control and final product analysis?
-
For in-process control (IPC), a quick analysis of a quenched aliquot by Gas Chromatography (GC) can determine the ratio of starting material to product. For final product purity and characterization, GC-MS is excellent for identifying impurities, while HPLC with UV detection can provide quantitative purity data.[15][16] NMR (¹H, ¹³C, ¹⁹F) should be used to confirm the structure of the final product.
-
Protocols and Data
Representative Lab-Scale Protocol (5g Scale)
This protocol is for illustrative purposes and must be thoroughly risk-assessed before implementation.
-
Preparation: In a flask equipped with an overhead stirrer, thermometer, and addition funnel, charge 1-chloro-3,5-difluorobenzene (5.0 g). In a separate beaker, cool concentrated H₂SO₄ (10 mL) in an ice bath. Slowly add concentrated HNO₃ (5 mL) to the H₂SO₄, keeping the temperature below 15 °C.
-
Reaction: Cool the reactor flask containing the starting material to 0-5 °C. Begin the dropwise addition of the cold mixed acid via the addition funnel, ensuring the internal temperature does not exceed 10 °C. The addition should take approximately 30-45 minutes.
-
Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional hour. Monitor the reaction progress by GC.
-
Workup: Pour the reaction mixture slowly and with vigorous stirring onto 100 g of crushed ice. Allow the ice to melt completely. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers and wash sequentially with water (50 mL), 5% sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude oil by vacuum distillation to yield the final product.
Table 1: Key Parameter Considerations for Scale-Up
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) | Production (50 kg) | Rationale for Change |
| Reactor Volume | 100 mL Flask | 5 L Jacketed Reactor | 500 L Glass-Lined Reactor | Must be at least twice the total volume of all reagents.[4] |
| Agitation | Magnetic Stirrer | Overhead Stirrer, 150-250 RPM | Overhead Stirrer, 50-100 RPM | Mechanical stirring is essential for homogeneity at larger scales.[10] |
| Addition Time | 30-45 min | 2-4 hours | 6-10 hours | Slower addition is critical to allow for efficient heat removal at scale.[6] |
| Max. Temp (°C) | 10 °C | 10 °C | 10 °C | The setpoint remains the same, but the ability to maintain it becomes the primary challenge. |
| Cooling System | Ice Bath | Circulating Chiller (-10 °C) | High-Capacity Brine/Glycol System | Cooling capacity must scale proportionally with the reaction volume and exotherm.[10] |
References
- Tsang, W. (n.d.).
- Gramatica, P., et al. (n.d.). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. PubMed.
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety.
- Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up.
- Tsang, W. (1986, September 15).
- AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Funny EHS Info. (2024, June 7).
- Ju, K. S., & Parales, R. E. (n.d.).
- OAKTrust. (n.d.).
- Albright, L. F., et al. (n.d.). Nitration: An Overview of Recent Developments and Processes. American Chemical Society.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- ResearchGate. (2025, August 10). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
- Extance, A. (2021, July 21).
- Royal Society of Chemistry. (2022, May 20).
- University of South Florida. (n.d.).
- University of Massachusetts Boston. (n.d.).
- Wikipedia. (n.d.).
- JoVE. (2025, May 22).
- ResearchGate. (2011, October).
- NCBI Bookshelf. (n.d.). Exposure Data - Some nitrobenzenes and other industrial chemicals.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. cerritos.edu [cerritos.edu]
- 3. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. The explosive power of nitration | Opinion | Chemistry World [chemistryworld.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. fauske.com [fauske.com]
- 9. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 10. amarequip.com [amarequip.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. researchgate.net [researchgate.net]
troubleshooting unexpected NMR shifts in 5-chloro-1,3-difluoro-2-nitrobenzene
Technical Support Center: 5-chloro-1,3-difluoro-2-nitrobenzene
Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexpected Nuclear Magnetic Resonance (NMR) spectral data for this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to solve complex analytical challenges.
Understanding the Molecule: An NMR Perspective
This compound is a highly substituted aromatic ring. Its NMR spectra are governed by the powerful electronic effects of its substituents. The two fluorine atoms and the chlorine atom are strongly electronegative, exerting significant inductive electron withdrawal (-I effect).[1][2] The nitro group (NO₂) is one of the strongest electron-withdrawing groups, acting through both inductive and resonance effects (-M effect). These combined effects lead to a highly electron-deficient (deshielded) aromatic system, which is the primary determinant of its chemical shifts.
Expected NMR Chemical Shifts
Accurate troubleshooting begins with a reliable reference. The table below summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound in CDCl₃. Please note that experimental values can vary based on the factors discussed in this guide.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | H-4 | ~ 7.5 - 7.8 | Doublet of Doublets (dd) or Triplet (t) |
| H-6 | ~ 7.2 - 7.5 | Doublet of Doublets (dd) or Triplet (t) | |
| ¹³C | C-1/C-3 | ~ 155 - 160 (¹JCF ≈ 250-270 Hz) | Doublet (d) |
| C-2 | ~ 135 - 140 | Singlet (s) or Triplet (t) | |
| C-4 | ~ 120 - 125 | Singlet (s) or Doublet (d) | |
| C-5 | ~ 128 - 133 | Doublet (d) | |
| C-6 | ~ 115 - 120 | Doublet (d) | |
| ¹⁹F | F-1/F-3 | ~ -105 to -115 | Multiplet (m) |
Note: Predictions are based on standard additive models and data from structurally similar compounds. The exact coupling patterns can be complex due to ¹H-¹⁹F and ¹⁹F-¹⁹F couplings.
Frequently Asked Questions (FAQs)
Q1: Why are the proton signals in my spectrum shifted significantly downfield (to a higher ppm value) compared to benzene? A1: This is expected due to the strong deshielding effects of the substituents. The fluorine, chlorine, and especially the nitro group, withdraw electron density from the aromatic ring.[3][4] This reduction in the local electron cloud around the protons means a stronger external magnetic field is experienced by the nuclei, causing them to resonate at a higher frequency (downfield shift).
Q2: My spectrum shows more peaks than expected. What is the likely cause? A2: The most common cause of extra peaks is the presence of impurities. These could include residual solvents from your purification (e.g., ethyl acetate, hexane), unreacted starting materials, or byproducts from the synthesis.[5] It is also possible, though less likely with this specific molecule, to see separate signals from rotamers if there is restricted rotation around a bond, but this is more common with bulky groups adjacent to each other.[6]
Q3: The chemical shifts in my spectrum don't match the reference values, even though the sample is pure. What should I check? A3: Chemical shifts are highly sensitive to the local environment.[7][8] The most probable causes for deviation are:
-
Solvent Effects: Running the spectrum in a different solvent (e.g., Benzene-d₆, DMSO-d₆) instead of the reference (CDCl₃) can cause significant changes, particularly with aromatic solvents which induce specific shifts (Aromatic Solvent Induced Shifts or ASIS).[9][10]
-
Concentration: At high concentrations, intermolecular interactions such as π-π stacking can occur, altering the electronic environment and thus the chemical shifts.[2][11]
-
Temperature: Temperature affects molecular vibrations and interactions, which can cause shifts. This is especially true for protons involved in hydrogen bonding, although less relevant for this specific molecule.[12][13]
Q4: Why is my ¹⁹F NMR spectrum so useful for this molecule? A4: ¹⁹F NMR is an exceptionally powerful tool for fluorinated compounds. The ¹⁹F nucleus has a 100% natural abundance and high sensitivity.[14] Most importantly, it has a very wide chemical shift range (over 800 ppm), which makes it highly sensitive to subtle changes in the electronic environment and provides excellent signal dispersion, often avoiding the peak overlap issues seen in ¹H NMR.[15][16]
Systematic Troubleshooting Guide
When faced with an unexpected NMR spectrum, a systematic approach is crucial. Follow these steps to diagnose the issue. The logical flow of this process is visualized in the diagram below.
Caption: A logical workflow for diagnosing unexpected NMR shifts.
Step 1: Foundational Checks - Ruling out Simple Errors
-
Verify Impurities: The most common source of unexpected signals is contamination.
-
Causality: Residual solvents or unreacted starting materials will have their own characteristic NMR signals.
-
Action: Compare your spectrum to reference tables of common NMR solvent impurities.[17] Review your synthetic pathway and predict the signals of potential byproducts or starting materials. If suspected, a spiking experiment (adding a small amount of the suspected impurity to your sample) can confirm its identity.
-
-
Instrument & Acquisition Parameters: Ensure the instrument is performing correctly.
-
Causality: Poor shimming leads to broad, distorted peaks.[18][19] Incorrectly set acquisition parameters can affect signal-to-noise and resolution.
-
Action: Check the instrument's performance by running a standard sample (often provided by the facility). Verify that your acquisition time and spectral width are appropriate for the expected resolution and peak range.
-
Step 2: Sample Integrity Assessment
-
Check Solubility and Homogeneity:
-
Causality: Undissolved material in the NMR tube creates an inhomogeneous sample, severely degrading the magnetic field homogeneity and causing very broad lineshapes.[6][19]
-
Action: Visually inspect the NMR tube for any solid particles or cloudiness. If present, filter the sample through a small plug of glass wool into a clean tube.
-
-
Presence of Paramagnetic Species:
-
Causality: Paramagnetic impurities (like dissolved oxygen or metal ions) can dramatically shorten relaxation times, leading to significant peak broadening.[20]
-
Action: If peaks are unusually broad despite good shimming and solubility, try degassing the sample by bubbling an inert gas (N₂ or Ar) through it for several minutes before capping the tube.
-
Step 3: Environmental Factor Analysis
If the sample is pure and the instrument is working, the unexpected shifts are likely due to the sample's environment. These experiments are designed to probe these effects.
-
Solvent Effects:
-
Causality: Solvents do not just dissolve the sample; they interact with it. Aromatic solvents like benzene-d₆ can induce significant upfield or downfield shifts in nearby protons due to the solvent's own ring current anisotropy.[9] This can be a powerful tool for resolving overlapping signals.
-
Action: Acquire a spectrum in a different deuterated solvent, preferably one with different properties (e.g., switch from CDCl₃ to benzene-d₆ or acetone-d₆). A significant change in chemical shifts confirms a strong solvent-solute interaction.[10]
-
-
Concentration Effects:
-
Causality: At higher concentrations, molecules are closer together, increasing the likelihood of intermolecular interactions. For an aromatic system like this, π-π stacking is a possibility, where the electron cloud of one ring influences the nuclei of a neighboring molecule.[21] This typically causes upfield shifts.
-
Action: Perform a dilution study. Prepare a series of samples at different concentrations (e.g., 50 mM, 10 mM, 1 mM) and acquire spectra for each. If chemical shifts change systematically with concentration, it is strong evidence for intermolecular interactions.[22]
-
Step 4: Advanced Interaction Analysis
-
Intra- and Intermolecular Interactions:
-
Causality: The presence of multiple halogens and a nitro group can lead to specific, non-covalent interactions. Halogen bonding (an interaction between the electrophilic region of a halogen and a nucleophile, like the oxygen of a nitro group) can occur.[23][24][25] These interactions can subtly perturb the electron density and cause minor but measurable shifts.
-
Action: Variable Temperature (VT) NMR can be insightful. Changes in chemical shift with temperature can indicate a dynamic equilibrium between different conformational states or association states (e.g., monomer vs. dimer).[12][13] This is a more advanced experiment and should be performed after ruling out more common causes.
-
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Mixing: Gently vortex or swirl the vial until the solid is completely dissolved.
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a pipette containing a small plug of glass wool directly into a clean NMR tube.
-
Transfer: Transfer the clear solution to the NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Protocol 2: Variable Temperature (VT-NMR) Experiment
-
Prepare a sample as described in Protocol 1. Use a solvent with a suitable temperature range (e.g., Toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures).
-
Insert the sample into the NMR spectrometer. Allow the temperature to equilibrate at the starting temperature (e.g., 298 K) for 5-10 minutes.
-
Tune and shim the probe at the starting temperature.
-
Acquire a standard ¹H or ¹⁹F spectrum.
-
Increment the temperature (e.g., by 10 K). Allow the system to equilibrate for 5-10 minutes.
-
Re-shim the instrument (especially the Z1 and Z2 shims) as the magnetic field homogeneity is temperature-dependent.
-
Acquire another spectrum.
-
Repeat steps 5-7 over the desired temperature range.
-
Plot the chemical shift of key signals as a function of temperature to identify any temperature-dependent behavior.[26]
References
- Scribd. (n.d.). Factors Influencing Chemical Shifts in NMR.
- Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift.
- National Center for Biotechnology Information. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis.
- St. Paul's Cathedral Mission College. (n.d.). Factors Influencing Chemical Shifts.
- SlideShare. (n.d.). Factors affecting chemical shift.
- YouTube. (2021, March 10). Factors Affecting Chemical Shift.
- YouTube. (2025, July 21). How Does Temperature Affect NMR? - Chemistry For Everyone.
- AIP Publishing. (n.d.). Temperature‐Dependent Chemical Shifts in the NMR Spectra of Gases.
- ACS Publications. (n.d.). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics.
- Defense Technical Information Center. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
- OSTI.GOV. (1961, October 1). temperature-dependent chemical shifts in the nmr spectra of gases.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.
- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?
- UCSD NMR Facility. (n.d.). Trouble Shooting Page.
- ACS Publications. (n.d.). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment.
- Scilit. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
- PubMed. (2015, April 23). Interplay of Halogen and π-π Charge-Transfer Bondings in Intermolecular Associates of Bromo- or Iododinitrobenzene with Tetramethyl-p-phenylenediamine.
- Thieme Connect. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
- Agilent. (2019, October 10). Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention.
- Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments.
- ResearchGate. (n.d.). Intermolecular hydrogen-bonding interactions involving the nitro group.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- University of Colorado Boulder. (n.d.). NMR Chemical Shifts.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- UCSB, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.
- University of Ottawa. (n.d.). 19F NMR Reference Standards.
- MDPI. (n.d.). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives.
- University of Ottawa. (n.d.). 19Flourine NMR.
- ResearchGate. (2025, August 5). (PDF) Understanding NMR Chemical Shifts.
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Khan Academy. (n.d.). Electronegativity and chemical shift.
- Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
- PubMed. (2006, September 28). Intermolecular interactions of nitrobenzene-benzene complex and nitrobenzene dimer: significant stabilization of slipped-parallel orientation by dispersion interaction.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- ChemRxiv. (n.d.). Leveraging Halogen Interactions for a Supramolecular Nanotube.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
- SpectraBase. (n.d.). 3,5-Dichloro-2,4-difluoro-nitrobenzene.
- University of California, Irvine. (n.d.). 1H NMR Chemical Shifts (δ, ppm).
- University College London. (n.d.). Chemical shifts.
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Technical Support Center: Managing Exothermic Reactions in Nitrobenzene Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitrobenzene. The nitration of benzene is a classic yet formidable exothermic reaction. Failure to properly manage the heat generated can lead to reduced yield, formation of hazardous byproducts like dinitrobenzene, and in severe cases, a dangerous runaway reaction.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure your experiments are conducted safely and efficiently.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you may encounter during the nitration process. The question-and-answer format is designed to help you quickly identify your issue and take appropriate action.
Issue 1: The reaction temperature is rising too quickly and exceeding the target.
Question: I've started adding the nitrating mixture to the benzene, and the internal temperature is rapidly approaching and exceeding the recommended 50-60°C limit. What should I do?[4][5][6]
Answer: A rapid temperature increase is a critical event that requires immediate attention to prevent a runaway reaction.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[7]
-
Enhance Cooling: Ensure your reaction flask is fully immersed in the cooling bath (e.g., ice-water). If the temperature continues to rise, consider a more potent cooling medium like an ice-salt bath.[7]
-
Vigorous Agitation: Confirm that your stirring is vigorous and efficient. Poor mixing can create localized hot spots that drive the temperature up.[8]
-
Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably despite these measures, prepare for an emergency quench. This involves pouring the reaction mixture slowly and cautiously onto a large volume of crushed ice or ice-water with powerful stirring.[8] Caution: This procedure is itself hazardous as the dilution of concentrated sulfuric acid is highly exothermic.[8] This should only be performed as a final measure in accordance with your laboratory's established emergency protocols.
Causality and Prevention:
A thermal runaway in this context is typically caused by the rate of heat generation exceeding the rate of heat removal. Understanding the root cause is key to prevention.
-
Rapid Addition of Nitrating Agent: The most common cause is adding the mixed acid too quickly.[8] This generates heat faster than the cooling system can dissipate it.
-
Preventative Measure: Employ a dropping funnel for a slow, dropwise addition of the nitrating mixture. Continuously monitor the internal thermometer and adjust the addition rate to maintain the target temperature.[7]
-
-
Inadequate Cooling: The cooling bath may lack the capacity to handle the heat load, especially for larger-scale reactions.
-
Preventative Measure: Use a sufficiently large cooling bath and ensure good thermal contact with the reaction vessel. For reactions larger than a few grams, a simple beaker of ice water may be insufficient.
-
-
Poor Agitation: Benzene and the nitrating mixture are immiscible.[1][4] Inefficient stirring leads to poor heat transfer and localized areas of high reactant concentration ("hot spots"), which can initiate a runaway.[8]
-
Preventative Measure: Use an overhead stirrer or a sufficiently large magnetic stir bar to ensure vigorous mixing and a uniform temperature throughout the reaction mass.
-
Workflow for Managing Temperature Excursions
The following diagram outlines the decision-making process when faced with a rapid temperature increase.
Caption: Decision workflow for a thermal excursion event.
Issue 2: My reaction is producing a dark brown/red color and fumes.
Question: I'm maintaining the temperature below 60°C, but the mixture is turning very dark and I see some brownish fumes. What is happening?
Answer: The formation of dark colors and nitrogen oxide fumes indicates undesirable side reactions, typically oxidation of the benzene ring or over-nitration. This is often a result of localized hot spots or incorrect acid concentrations.
Immediate Actions:
-
Check Temperature and Agitation: Re-verify your internal thermometer's accuracy and placement. Ensure agitation is vigorous enough to break up the separate layers of benzene and acid.[4]
-
Assess Nitrating Mixture: If the problem persists, the issue may be with your nitrating mixture. Using fuming nitric or sulfuric acid when not required can drastically increase the reaction's intensity.[8]
Causality and Prevention:
-
Over-Nitration: Temperatures above 60°C significantly increase the rate of dinitration, forming dinitrobenzene.[6] The nitro group on nitrobenzene deactivates the ring, so forcing conditions (higher temperatures) are needed for a second nitration.[9]
-
Oxidation: Hot, concentrated nitric acid is a powerful oxidizing agent.[2] Localized hot spots can cause it to oxidize benzene, leading to decomposition and the release of NOx gases.
Frequently Asked Questions (FAQs)
Q1: What are the key safety parameters and precautions for nitrobenzene synthesis?
A1: The primary concerns are the exothermic nature of the reaction and the toxicity of the materials.[1][3]
-
Temperature Control: This is the most critical parameter. Maintain the reaction temperature between 50-60°C to ensure a controlled rate and prevent dinitration.[4][5][6]
-
Reagent Handling: Benzene is carcinogenic and flammable.[4] Concentrated nitric and sulfuric acids are extremely corrosive.[4] Always handle these chemicals in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (Butyl or Viton rubber recommended), and chemical splash goggles.[10][11]
-
Ventilation: The reaction can release toxic nitrogen oxide fumes, especially if overheated.[10] Adequate ventilation through a fume hood is mandatory.
-
Emergency Preparedness: Have an ice bath, a quenching station (large container of ice water), and spill neutralization materials (e.g., sodium bicarbonate) readily available before starting the experiment.[8]
Q2: How do I properly prepare the mixed acid (nitrating mixture)?
A2: The preparation of the nitrating mixture is itself an exothermic process that requires care.
-
Place the required volume of concentrated nitric acid in a flask.
-
Cool the flask in an ice-water bath.
-
Add the concentrated sulfuric acid slowly and in small portions to the nitric acid with continuous swirling or stirring.[4]
-
NEVER add nitric acid to sulfuric acid, and never add water to the mixed acid, as this can cause a violent exothermic reaction and splashing.[8]
-
Keep the mixture cool until you are ready to use it.
The reaction between the two acids generates the electrophile, the nitronium ion (NO₂⁺), which is essential for the reaction.[6][12] Sulfuric acid acts as a catalyst by protonating the nitric acid.[6]
Q3: How does scaling up the reaction from 10g to 100g affect thermal management?
A3: Scaling up a reaction changes the surface area-to-volume ratio. A 10-fold increase in volume does not result in a 10-fold increase in the surface area available for heat dissipation. This means that larger reactions retain heat more efficiently and are significantly more challenging to cool.
-
Heat Generation: Increases cubically with scale (related to volume).
-
Heat Removal: Increases squarely with scale (related to surface area). Therefore, you cannot simply multiply all reagent addition times and cooling capacities by 10. You must disproportionately increase the cooling efficiency and slow down the addition rate to maintain control. For larger scales, a simple ice bath may be insufficient, and a cryostat or jacketed reactor with a circulating coolant might be necessary.
Interplay of Factors in Thermal Control
This diagram illustrates the key factors that must be balanced for safe thermal management.
Caption: Balancing heat generation and removal is key to control.
Standard Laboratory Protocol
This section provides a detailed methodology for a lab-scale synthesis of nitrobenzene, emphasizing safety and control points.
1. Preparation of the Nitrating Mixture
-
In a 250 mL Erlenmeyer flask, place 35 mL of concentrated nitric acid.[4]
-
Place the flask in an ice-water bath in a chemical fume hood.
-
Slowly and with constant swirling, add 40 mL of concentrated sulfuric acid to the nitric acid.[4] Keep the mixture in the ice bath until use.
2. Nitration of Benzene
-
In a 500 mL round-bottomed flask equipped with a magnetic stirrer and an internal thermometer, add 29 mL of benzene.[4] Place this flask in a large ice-water bath.
-
Using a dropping funnel, begin the slow, dropwise addition of the cold nitrating mixture to the stirred benzene.
-
CRITICAL STEP: Monitor the internal temperature continuously. Adjust the addition rate to ensure the temperature does not exceed 50°C.[4][12] This addition phase should take approximately 45-60 minutes.
-
After all the nitrating mixture has been added, remove the ice bath and replace it with a water bath. Heat the mixture to 60°C for 45-60 minutes with continuous vigorous stirring to ensure the reaction goes to completion.[4] A reflux condenser should be fitted to the flask during this heating period.[4]
3. Work-up and Quenching
-
Cool the reaction mixture back to room temperature.
-
In a large beaker (e.g., 1 L), prepare a mixture of approximately 250 g of crushed ice and 250 mL of cold water.
-
CRITICAL STEP: Very slowly and with vigorous stirring, pour the reaction mixture from the flask into the ice-water.[8] This dilutes the acids and precipitates the crude nitrobenzene.
-
Transfer the entire mixture to a separatory funnel. The denser nitrobenzene layer will be at the bottom.[5]
-
Separate the lower organic layer. Discard the upper aqueous acid layer according to your institution's hazardous waste procedures.
-
Wash the crude nitrobenzene layer sequentially with:
-
100 mL of cold water
-
50 mL of 5% sodium bicarbonate solution (to neutralize residual acid)
-
100 mL of cold water
-
-
Dry the washed nitrobenzene over anhydrous calcium chloride until the oily liquid is clear.[5]
-
The product can be purified further by distillation, collecting the fraction that boils between 207-211°C.[1][4] Caution: Do not distill to dryness, as higher nitrated impurities can be explosive at high temperatures.[5]
Key Experimental Parameters Summary
| Parameter | Recommended Value/Range | Rationale |
| Reaction Temperature | 50-60°C | Prevents formation of dinitrobenzene and oxidative side products.[4][5][6] |
| Heating Period | 45-60 minutes at 60°C | Drives the reaction to completion after the initial exothermic phase.[4] |
| Agitation | Vigorous / Efficient | Essential to overcome immiscibility, ensure even heat distribution, and prevent localized hot spots.[4][8] |
| Addition Rate | Slow, dropwise | Allows the cooling system to dissipate the heat of reaction effectively, preventing thermal runaway.[7][8] |
References
- Technical Support Center: Managing Exothermic Reactions During Nitr
- Prepar
- Managing exothermic reactions during 2-Nitrobenzaldehyde synthesis - Benchchem. (URL: )
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- Controlling temperature of nitration reactions - Google P
- Preparation of nitrobenzene - PrepChem.com. (URL: [Link])
- A Calorimetric Study of the Kinetics of Chlorobenzene Mononitr
- Nitrobenzene - HAZARD SUMMARY. (URL: [Link])
- Nitroglycerin - Wikipedia. (URL: [Link])
- Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. (URL: [Link])
- Safety Data Sheet: Nitrobenzene - Carl ROTH. (URL: [Link])
- Safety Data Sheet: Nitrobenzene - Carl ROTH (2015). (URL: [Link])
- Nitrobenzene : Prepar
- Synthesizing Nitrobenzene - YouTube. (URL: [Link])
- Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline. (URL: [Link])
- Nitrobenzene: general inform
- Quenching Reactive Substances - Virginia Tech Chemistry Department. (URL: [Link])
- Aromatic 2a. Nitration of Benzene. - YouTube. (URL: [Link])
- the nitration of benzene - electrophilic substitution - Chemguide. (URL: [Link])
- Nitration of Benzene - Chemistry Steps. (URL: [Link])
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Validation & Comparative
A Researcher's Guide to the 1H NMR Spectrum of 5-chloro-1,3-difluoro-2-nitrobenzene: A Comparative Analysis
This guide provides an in-depth analysis of the 1H NMR spectrum of 5-chloro-1,3-difluoro-2-nitrobenzene, a polysubstituted aromatic compound of interest in synthetic chemistry and materials science. We will dissect the expected spectral features, compare them with structurally related alternatives, and provide a robust experimental framework for researchers seeking to perform similar analyses. Our approach emphasizes the underlying principles of NMR spectroscopy, ensuring a clear understanding of how molecular structure dictates spectral output.
Structural and Electronic Considerations: Predicting the Spectrum
The 1H NMR spectrum of an aromatic compound is exquisitely sensitive to the nature and position of its substituents. In this compound, the benzene ring is adorned with three distinct electron-withdrawing groups: a nitro group (-NO₂), two fluoro groups (-F), and a chloro group (-Cl).
-
Inductive and Resonance Effects: All four substituents exert a strong electron-withdrawing inductive effect due to their high electronegativity. The nitro group, in particular, is a powerful deactivating group that also withdraws electron density via resonance, primarily from the ortho and para positions.[1][2][3] This cumulative withdrawal of electron density from the aromatic ring leads to significant "deshielding" of the remaining ring protons. Deshielded protons experience a stronger effective magnetic field and thus resonate at a higher chemical shift (further downfield) compared to the protons of unsubstituted benzene (δ ≈ 7.3 ppm).[2][4]
-
Proton Environments: The molecule has two chemically non-equivalent protons, designated H-4 and H-6 (see Figure 1).
-
H-6: This proton is positioned ortho to the strongly deshielding nitro group and ortho to a fluorine atom at C-1. Proximity to the nitro group is expected to cause the most substantial downfield shift.[1][3]
-
H-4: This proton is para to the nitro group and flanked by a fluorine (at C-3) and a chlorine (at C-5). While still significantly deshielded by the cumulative effects of all groups, its chemical shift is anticipated to be upfield relative to H-6.
-
-
Predicted Splitting Patterns: The multiplicity of each signal is determined by spin-spin coupling with neighboring magnetic nuclei (1H and 19F, both with I = ½).
-
H-4 and H-6 will couple to each other. This is a four-bond meta-coupling (⁴JHH), which is typically small (2-3 Hz).[4]
-
Each proton will also couple to the two fluorine atoms. Three-bond ortho H-F coupling (³JHF) is generally stronger (6-10 Hz) than four-bond meta H-F coupling (⁴JHF, 0-3 Hz) and five-bond para H-F coupling (⁵JHF).[4]
-
H-6 will exhibit a large ortho coupling to F-1 and a smaller meta coupling to F-3.
-
H-4 will show a large ortho coupling to F-3 and a smaller para coupling to F-1.
-
-
Therefore, each proton signal is predicted to be a complex multiplet, likely appearing as a doublet of doublets of doublets (ddd), reflecting coupling to one proton and two distinct fluorine nuclei.
Figure 1. Coupling relationships in this compound.
Comparative Spectral Analysis
To contextualize the spectrum of our target compound, we will compare its predicted features with the known spectral data of several structurally related molecules. This comparative approach is a powerful tool for validating signal assignments and understanding substituent effects.[4]
| Compound | Proton(s) | Approx. Chemical Shift (δ, ppm) | Key Observations |
| This compound | H-6 | ~8.1 - 8.3 (Predicted) | Expected to be the most downfield signal due to the strong deshielding ortho-nitro group. Complex splitting from H-4, F-1, and F-3. |
| H-4 | ~7.6 - 7.8 (Predicted) | Downfield, but less so than H-6. Complex splitting from H-6, F-1, and F-3. | |
| 1,3-Difluoro-2-nitrobenzene [5] | H-4, H-6 | 7.6 - 7.8 | Removal of the Cl at C-5 slightly shields the adjacent protons. The spectrum simplifies to an ABX or AA'XX' system depending on the symmetry and coupling constants. |
| H-5 | ~7.3 - 7.5 | ||
| 1-Fluoro-2-nitrobenzene [6] | H-3 | ~8.06 | The proton ortho to the nitro group is significantly downfield. |
| H-4, H-5, H-6 | 7.18 - 7.65 | The remaining protons appear in a more typical aromatic region, demonstrating the localized power of the nitro group's deshielding effect. | |
| 1-Chloro-3-nitrobenzene [7] | H-2 | ~8.08 | The proton between the two deactivating groups (Cl and NO₂) is the most deshielded. |
| H-4, H-6 | ~8.00, ~7.53 | Demonstrates the additive deshielding effects of a meta-directing chloro and nitro group. | |
| Nitrobenzene [1][3] | H-2, H-6 (ortho) | ~8.25 | Provides a baseline for the strong deshielding effect of a nitro group on its ortho protons. The signals are the most downfield in the spectrum.[1][3] |
| H-4 (para) | ~7.71 | The para proton is also deshielded due to resonance.[1] | |
| H-3, H-5 (meta) | ~7.56 | The meta protons are the least affected and appear most upfield.[1] |
Analysis of Trends:
-
Nitro Group Dominance: Across all examples, the presence of a nitro group consistently shifts ortho and para protons significantly downfield.[1][2][3] This confirms our prediction that H-6 in the target molecule will have the highest chemical shift.
-
Halogen Effects: Fluorine and chlorine contribute to the overall deshielding. The comparison with 1,3-difluoro-2-nitrobenzene suggests that adding a chlorine at the C-5 position will further push the chemical shifts of H-4 and H-6 downfield.
-
Splitting Complexity: The introduction of 19F nuclei dramatically increases the complexity of the splitting patterns compared to nitrobenzene or 1-chloro-3-nitrobenzene. This complexity, while challenging, provides a wealth of structural information through the measurement of H-F coupling constants.
A Validated Protocol for 1H NMR Acquisition
Acquiring a high-quality, interpretable spectrum requires a systematic approach. The following protocol is designed for the analysis of halogenated nitroaromatics and similar compounds.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample (e.g., this compound).
-
Select a suitable deuterated solvent. Acetone-d₆ or Chloroform-d (CDCl₃) are common choices. Ensure the solvent does not have signals that overlap with the expected aromatic region (6.5-8.5 ppm).[8]
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and provides a reference point.[9]
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Spectrometer Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution, which is critical for resolving the complex multiplets expected.
-
Set acquisition parameters:
-
Pulse Angle: A 30-45° pulse is often sufficient for routine 1H NMR to ensure a good signal-to-noise ratio without saturating the signals.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay (5x T₁) is necessary.
-
Number of Scans: Start with 8 or 16 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to convert the raw data (Free Induction Decay - FID) into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals. The relative area under each multiplet should correspond to the number of protons it represents (in this case, a 1:1 ratio).[9][10]
-
Analyze the peak picking and coupling constants (J-values) for each multiplet to confirm the structural assignments.
-
Figure 2. Standard workflow for NMR sample analysis.
Conclusion
The 1H NMR spectrum of this compound is characterized by two complex multiplets in the downfield aromatic region. The precise chemical shifts and coupling patterns are a direct consequence of the powerful and cumulative electronic effects of the nitro, fluoro, and chloro substituents. By predicting the spectrum based on fundamental principles and comparing it with known data from analogous compounds, a confident and unambiguous structural assignment can be achieved. The provided experimental protocol offers a reliable framework for researchers to obtain high-resolution data for this and other complex aromatic systems, underscoring the indispensable role of NMR spectroscopy in modern chemical research.
References
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A Senior Application Scientist's Guide to the 13C NMR Analysis of 5-chloro-1,3-difluoro-2-nitrobenzene
For researchers, scientists, and professionals in drug development, the precise structural elucidation of complex aromatic compounds is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR spectrum of 5-chloro-1,3-difluoro-2-nitrobenzene, a compound of interest in synthetic chemistry and materials science. We will explore the expected spectral features, provide a robust experimental protocol, and compare the utility of 13C NMR with other analytical techniques for this class of compounds.
The Power of 13C NMR in Structural Elucidation
13C NMR spectroscopy is a powerful tool for determining the carbon skeleton of an organic molecule.[1] Unlike 1H NMR, which provides information about the protons in a molecule, 13C NMR directly probes the carbon atoms. This is particularly valuable for complex aromatic systems where the proton signals may be crowded or difficult to interpret. The chemical shift of each carbon atom in a 13C NMR spectrum is highly sensitive to its local electronic environment, providing crucial information about the functional groups and substituents attached to it.[2]
A key feature in the 13C NMR spectra of organofluorine compounds is the presence of carbon-fluorine (C-F) coupling.[3][4] The 19F nucleus has a spin of 1/2, similar to a proton, and it couples with nearby 13C nuclei, leading to the splitting of carbon signals. The magnitude of this coupling, denoted by the coupling constant J (in Hertz), depends on the number of bonds separating the carbon and fluorine atoms. One-bond couplings (¹JCF) are typically large, while two-bond (²JCF), three-bond (³JCF), and even longer-range couplings can also be observed.[5][6] These coupling patterns provide invaluable information for assigning the signals in the spectrum to specific carbon atoms in the molecule.
Predicted 13C NMR Analysis of this compound
Caption: Structure of this compound with carbon numbering.
Based on the electronegativity and resonance effects of the fluorine, chlorine, and nitro substituents, we can anticipate the following features in the proton-decoupled 13C NMR spectrum:
| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |
| C1 | 155-160 | Doublet of doublets | ¹JC1-F1 ≈ 240-260, ³JC1-F3 ≈ 5-10 |
| C2 | 135-140 | Doublet | ³JC2-F1 ≈ 5-10 |
| C3 | 153-158 | Doublet of doublets | ¹JC3-F3 ≈ 240-260, ³JC3-F1 ≈ 5-10 |
| C4 | 115-120 | Doublet | ²JC4-F3 ≈ 20-25 |
| C5 | 125-130 | Singlet (or very small doublet) | ⁴JC5-F1, ⁴JC5-F3 likely unresolved |
| C6 | 110-115 | Doublet | ²JC6-F1 ≈ 20-25 |
Justification for Predictions:
-
C1 and C3: These carbons are directly bonded to highly electronegative fluorine atoms, causing them to be significantly deshielded and appear at the lowest field (highest ppm). They will exhibit large one-bond C-F coupling (¹JCF). Additionally, they will show smaller three-bond coupling to the other fluorine atom.
-
C2: This carbon is attached to the electron-withdrawing nitro group, leading to a downfield shift. It is expected to show a small three-bond coupling to F1.
-
C4 and C6: These carbons are ortho to fluorine atoms and will therefore be split by a two-bond C-F coupling (²JCF).
-
C5: This carbon is bonded to the chlorine atom. The effect of chlorine on the chemical shift is less pronounced than that of fluorine or a nitro group. Any four-bond couplings to the fluorine atoms are likely to be too small to be resolved.
Experimental Protocol for 13C NMR Acquisition
Acquiring a high-quality 13C NMR spectrum of this compound requires careful consideration of the experimental parameters.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Chloroform-d is a common choice for its good solubilizing power and well-defined solvent peak at ~77 ppm.
-
NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled 13C experiment (zgpg30 or similar).
-
Spectral Width: Set a spectral width of approximately 250 ppm to ensure all carbon signals are captured.
-
Number of Scans: Due to the low natural abundance of 13C, a sufficient number of scans (typically several hundred to a few thousand) will be required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, a longer delay (5 x T₁) would be necessary.
-
Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay.
-
-
Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Caption: Workflow for acquiring a 13C NMR spectrum.
Comparison with Alternative Analytical Techniques
While 13C NMR is a powerful tool for structural elucidation, it is often used in conjunction with other analytical methods. Here's a comparison for the analysis of this compound:
| Technique | Information Provided | Advantages | Limitations |
| 13C NMR | Carbon framework, connectivity through C-F coupling | Unambiguous structural information | Lower sensitivity, longer acquisition times[10] |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | High sensitivity, small sample amount needed[11] | Isomers can be difficult to distinguish |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-NO₂, C-F, C-Cl) | Fast, non-destructive | Provides limited information on the overall structure[12][13] |
| 19F NMR Spectroscopy | Number and environment of fluorine atoms | High sensitivity for fluorine, large chemical shift range | Does not directly probe the carbon skeleton |
Synergistic Approach:
The most comprehensive analysis is achieved by combining these techniques. For instance, MS can confirm the molecular weight, IR can identify the key functional groups, and 1H and 13C NMR can then be used to piece together the exact isomeric structure.
Conclusion
The 13C NMR analysis of this compound provides a wealth of information for its structural confirmation. By understanding the interplay of substituent effects and C-F coupling, a detailed and accurate interpretation of the spectrum is achievable. While other analytical techniques provide complementary data, 13C NMR remains an indispensable tool for the definitive elucidation of the carbon framework of such complex aromatic molecules. This guide provides the foundational knowledge and a practical framework for researchers to confidently approach the 13C NMR analysis of this and similar compounds.
References
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- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
- Carbon-fluorine coupling constants, n J CF .
- Supporting Information - The Royal Society of Chemistry. [Link]
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- Predict 13C carbon NMR spectra - NMRDB.org. [Link]
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A Comparative Guide to the ¹⁹F NMR Characterization of 5-chloro-1,3-difluoro-2-nitrobenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and pharmaceutical development, fluorinated aromatic compounds are of paramount importance. Their unique electronic properties can significantly influence molecular conformation, binding affinity, and metabolic stability, making them invaluable building blocks in the design of novel therapeutics and functional materials. Among these, substituted difluoronitrobenzenes are critical intermediates. A precise and unambiguous structural characterization is essential for their effective utilization.
This guide provides an in-depth analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic features of 5-chloro-1,3-difluoro-2-nitrobenzene. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predictive methodologies, grounded in established principles of NMR spectroscopy, to elucidate its expected spectral characteristics. To provide a robust comparative framework, we will contrast these predicted data with experimental ¹⁹F NMR data for two structurally related and commonly encountered isomers: 1,2-difluoro-4-nitrobenzene and 1,3-difluoro-2-nitrobenzene.
This guide is designed to equip researchers with the necessary insights to interpret and distinguish the ¹⁹F NMR spectra of these and similar fluorinated aromatics, ensuring confidence in structural assignments and facilitating downstream applications.
The Power of ¹⁹F NMR in Characterizing Fluorinated Aromatics
Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful tool for the analysis of organofluorine compounds.[1][2] The ¹⁹F nucleus possesses a nuclear spin of 1/2, is 100% naturally abundant, and has a high gyromagnetic ratio, affording high sensitivity, close to that of ¹H NMR.[1] A key advantage of ¹⁹F NMR is its vast chemical shift range, which typically spans over 400 ppm, significantly reducing the likelihood of signal overlap, a common challenge in ¹H NMR of complex molecules.[3]
The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment.[1] Electron-withdrawing groups deshield the nucleus, causing a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values).[1] This sensitivity makes ¹⁹F NMR a precise probe of substituent effects and electronic structure within a molecule.
Furthermore, spin-spin coupling between fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and other nuclei, such as protons (¹⁹F-¹H coupling), provides invaluable information about through-bond connectivity.[4][5] These coupling constants, measured in Hertz (Hz), are often transmitted over several bonds, aiding in the unambiguous assignment of signals and the confirmation of molecular structure.
¹⁹F NMR Spectral Analysis of this compound (Predicted Data)
Due to the absence of publicly available experimental ¹⁹F NMR spectra for this compound, the following spectral parameters are predicted based on established substituent chemical shift (SCS) effects in fluorinated aromatic systems. The prediction methodology involves starting with the known chemical shift of a simpler, related molecule and applying incremental shifts based on the electronic contributions of the additional substituents.
Predicted ¹⁹F NMR Parameters for this compound:
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-1 | ~ -110 to -115 | Doublet of doublets (dd) | ³J(F1-H6) ≈ 7-10 Hz, ⁵J(F1-H4) ≈ 1-2 Hz |
| F-3 | ~ -105 to -110 | Doublet of doublets (dd) | ³J(F3-H4) ≈ 7-10 Hz, ⁵J(F3-H6) ≈ 1-2 Hz |
Rationale for Predictions:
-
Chemical Shifts: The presence of the strongly electron-withdrawing nitro group ortho to both fluorine atoms is expected to cause a significant downfield shift compared to 1,3-difluorobenzene (δ ≈ -110 ppm). The chlorine atom at the 5-position will have a smaller, more complex effect, but is generally electron-withdrawing through induction and electron-donating through resonance. The F-3 nucleus is anticipated to be slightly more deshielded (less negative chemical shift) than F-1 due to the para-relationship with the chlorine atom, which can exert a modest deshielding effect.
-
Multiplicity and Coupling: In a ¹H-coupled ¹⁹F NMR spectrum, each fluorine signal is expected to appear as a doublet of doublets. The larger coupling constant will arise from the three-bond coupling (³J) to the ortho proton, while the smaller coupling will be due to the five-bond coupling (⁵J) to the para proton. A small four-bond ¹⁹F-¹⁹F coupling (⁴J(F1-F3)) might also be observable, which would further split each signal into a triplet of doublets, though this coupling is often small in meta-disposed fluorine atoms.
Below is a DOT graph illustrating the primary coupling interactions expected for this compound.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-chloro-1,3-difluoro-2-nitrobenzene
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and chemical research, the unambiguous identification of isomeric and substituted aromatic compounds is paramount. 5-chloro-1,3-difluoro-2-nitrobenzene (CAS No. 136272-31-6) and its isomers represent a class of compounds where subtle structural differences can have significant implications for their chemical reactivity and biological activity. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a cornerstone analytical technique for the structural elucidation of such molecules. The fragmentation patterns observed upon electron ionization (EI) provide a veritable fingerprint, allowing for differentiation between closely related structures.
This guide provides an in-depth technical comparison of the anticipated mass spectrometry fragmentation of this compound with related halogenated nitroaromatic compounds. While a publicly available mass spectrum for this specific compound is not readily accessible, this guide will leverage established principles of mass spectrometry, fragmentation mechanisms of analogous compounds, and field-proven insights to predict and rationalize its fragmentation behavior. By understanding the causality behind the fragmentation pathways, researchers can gain a deeper understanding of the structural information encoded in the mass spectra of halogenated nitroaromatics.
The Architecture of Fragmentation: Foundational Principles
Electron ionization mass spectrometry subjects molecules to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) that is both a radical and a cation. This high-energy species is unstable and rapidly undergoes a series of fragmentation reactions to produce smaller, more stable ions. The fragmentation pathways are governed by the inherent stability of the resulting fragment ions and neutral losses, which are in turn influenced by the functional groups and their positions on the aromatic ring.
For halogenated nitrobenzenes, the primary fragmentation pathways involve the loss of the nitro group (NO₂), a nitro radical (•NO), a chlorine atom (•Cl), or a fluorine atom (•F). The relative abundance of the resulting fragment ions is dictated by the stability of the carbocations and radicals formed, as well as the bond strengths of the C-N, C-Cl, and C-F bonds.
Predicted Fragmentation of this compound
The molecular weight of this compound (C₆H₂ClF₂NO₂) is 193.5 g/mol . The molecular ion peak [M]⁺˙ is expected at m/z 193 and 195, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio)[1][2][3][4]. The primary fragmentation pathways are predicted as follows:
-
Loss of the Nitro Group (NO₂): A common fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a neutral NO₂ molecule (46 Da)[5][6]. This would lead to a fragment ion at m/z 147 and 149.
-
Loss of a Chlorine Radical (•Cl): The cleavage of the C-Cl bond would result in the loss of a chlorine radical (35 or 37 Da). This pathway would produce a fragment ion at m/z 158.
-
Loss of a Fluorine Radical (•F): The C-F bond is significantly stronger than the C-Cl bond, making the loss of a fluorine radical (19 Da) less favorable. However, it may still be observed, leading to a fragment ion at m/z 174 and 176.
-
Loss of Nitric Oxide (NO): Rearrangement followed by the loss of a neutral NO molecule (30 Da) is another characteristic fragmentation of nitroaromatics, which would result in a fragment ion at m/z 163 and 165. This is often associated with an "ortho effect" where adjacent groups interact[7][8][9][10][11].
-
Subsequent Fragmentations: The initial fragment ions will likely undergo further fragmentation. For example, the [M-NO₂]⁺ ion (m/z 147/149) could subsequently lose a chlorine or fluorine atom.
The following Graphviz diagram illustrates the predicted primary fragmentation pathways of this compound.
Comparative Fragmentation Analysis
To provide a robust comparison, we will examine the known fragmentation patterns of structurally similar compounds.
Comparison with Dichloronitrobenzene Isomers
The mass spectra of dichloronitrobenzene isomers are well-documented and provide a valuable reference. For instance, 1,3-dichloro-5-nitrobenzene (CAS 618-62-2), an isomer of our target molecule with chlorine atoms instead of fluorine, exhibits a prominent molecular ion peak and significant fragmentation through the loss of NO₂ and Cl[12].
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Relative Abundance (Approx.) |
| [M]⁺˙ | [C₆H₃Cl₂NO₂]⁺˙ | 191 | High |
| [M-NO₂]⁺ | [C₆H₃Cl₂]⁺ | 145 | Moderate |
| [M-Cl]⁺ | [C₆H₃ClNO₂]⁺ | 156 | Low |
| [M-NO₂-Cl]⁺ | [C₆H₃Cl]⁺ | 110 | Moderate |
Data compiled from publicly available spectral databases.
The comparison highlights that the loss of the nitro group is a major fragmentation pathway. The subsequent loss of a chlorine atom from the [M-NO₂]⁺ fragment is also a significant event.
Comparison with a Trifluoromethyl Analog: 5-Chloro-2-nitrobenzotrifluoride
The NIST WebBook contains a mass spectrum for 5-chloro-2-nitrobenzotrifluoride (CAS 118-83-2), which features a CF₃ group instead of a fluorine atom at position 1. This provides insight into the fragmentation of a molecule with both chlorine and fluorine-containing substituents.
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Relative Abundance (Approx.) |
| [M]⁺˙ | [C₇H₃ClF₃NO₂]⁺˙ | 225 | High |
| [M-NO₂]⁺ | [C₇H₃ClF₃]⁺ | 179 | Moderate |
| [M-Cl]⁺ | [C₇H₃F₃NO₂]⁺ | 190 | Low |
| [M-NO₂-CF₃]⁺ | [C₆H₃Cl]⁺ | 110 | Low |
| [M-NO]⁺ | [C₇H₃ClF₃O]⁺ | 195 | Moderate |
Data interpreted from the NIST Chemistry WebBook.[13]
Interestingly, the loss of NO is a more prominent fragmentation pathway in this molecule compared to what is typically observed for dichloronitrobenzenes. This suggests that the presence of the trifluoromethyl group may influence the fragmentation mechanism, possibly through an "ortho effect" with the adjacent nitro group.
The Influence of Halogen Type: Fluorine vs. Chlorine
The differing electronegativity and bond strengths of fluorine and chlorine have a profound impact on fragmentation patterns.
-
Bond Strength: The C-F bond (approx. 485 kJ/mol) is significantly stronger than the C-Cl bond (approx. 340 kJ/mol). This means that the cleavage of a C-F bond is energetically less favorable and will generally result in fragment ions of lower abundance compared to the cleavage of a C-Cl bond.
-
Electronegativity: Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect can influence the stability of adjacent carbocations and the overall electron distribution in the aromatic ring, thereby affecting fragmentation pathways.
For this compound, we can predict that the loss of the chlorine radical will be a more favorable process than the loss of a fluorine radical. The relative abundance of the [M-Cl]⁺ ion is therefore expected to be higher than that of the [M-F]⁺ ion.
Experimental Protocol for GC-MS Analysis
To obtain high-quality, reproducible mass spectra for comparative analysis, a standardized experimental protocol is crucial. The following provides a detailed, step-by-step methodology for the GC-MS analysis of halogenated nitroaromatic compounds.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the analytical standard in a suitable volatile solvent such as hexane or dichloromethane[14][15].
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in the same solvent.
-
Sample Matrix: For real-world samples, employ an appropriate extraction technique, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes of interest and minimize matrix interference[14][15].
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Data Acquisition and Analysis
-
Acquisition: Acquire the data in full scan mode to capture all fragment ions.
-
Identification: Identify the target compound by its retention time and by comparing the acquired mass spectrum with a reference library (if available) or by manual interpretation.
-
Comparative Analysis: Overlay the mass spectra of the different isomers or related compounds to visually compare their fragmentation patterns. Pay close attention to the relative abundances of key fragment ions.
The following diagram outlines the general workflow for the GC-MS analysis.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be a complex interplay of competing pathways, primarily involving the loss of the nitro group and halogen atoms. By drawing comparisons with known fragmentation patterns of dichloronitrobenzenes and a trifluoromethyl analog, we can anticipate the key fragment ions and their likely relative abundances. The significant difference in bond strength between C-F and C-Cl bonds is a critical factor that will govern the preferential loss of chlorine over fluorine.
This guide provides a framework for the rational interpretation of the mass spectrum of this compound and its isomers. The detailed experimental protocol offers a self-validating system for researchers to generate high-quality, comparable data. A thorough understanding of these fragmentation mechanisms is not merely an academic exercise but a practical tool for the confident identification and structural elucidation of complex halogenated nitroaromatic compounds in diverse scientific applications.
References
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
- Scion Instruments. (n.d.). Sample preparation GC-MS.
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
- Niessen, W. M. A. (2014). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Journal of Mass Spectrometry, 49(5), 315-326. [Link]
- T. A. Blazer, T. A. (2008). Ortho Effect in Electron Ionization Mass Spectrometry of N-acylanilines Bearing a Proximal Halo Substituent. Journal of the American Society for Mass Spectrometry, 19(8), 1114-1118. [Link]
- Wikipedia. (n.d.). Collision-induced dissociation.
- Wikipedia. (n.d.). Tandem mass spectrometry.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
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comparing reactivity of 5-chloro-1,3-difluoro-2-nitrobenzene with other isomers
An In-Depth Comparative Guide to the Reactivity of 5-Chloro-1,3-difluoro-2-nitrobenzene and Its Isomers in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the functionalization of aromatic rings is a cornerstone of molecular design. Halo-nitroaromatic compounds are particularly valuable synthons, acting as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their utility hinges on their reactivity in nucleophilic aromatic substitution (SNAr) reactions, a process governed by a delicate interplay of electronic and steric factors.
This guide provides a detailed comparative analysis of the reactivity of this compound, using its isomers as benchmarks to illuminate the mechanistic principles that dictate reaction outcomes. Understanding these nuances is paramount for predicting regioselectivity, optimizing reaction conditions, and ultimately achieving rational synthesis of complex molecular targets.
The Mechanistic Foundation: Understanding SNAr Reactivity
Nucleophilic aromatic substitution is not a single-step displacement like the SN2 reaction, which is sterically impossible on a planar aromatic ring.[1] Instead, it typically proceeds via a two-step addition-elimination mechanism, often referred to as the SNAr pathway.[2]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This step is typically the rate-determining step as it involves the temporary loss of aromaticity.[1]
-
Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4]
-
Elimination and Rearomatization: The leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product.
The stability of the Meisenheimer complex is the critical factor controlling the reaction rate. Its stabilization is profoundly influenced by three key structural features of the substrate.
Key Pillars of SNAr Reactivity:
-
Activating Groups: The presence of strong electron-withdrawing groups (EWGs) is essential to decrease the electron density of the ring, making it susceptible to nucleophilic attack.[5][6] The nitro group (–NO₂) is one of the most powerful activating groups used in SNAr reactions.[1]
-
Substituent Position: The activating effect of an EWG is most potent when it is positioned ortho or para to the leaving group. In these positions, the EWG can directly participate in the resonance delocalization of the negative charge in the Meisenheimer complex, providing significant stabilization.[2][4][5] A meta position offers only weaker inductive stabilization and does not activate the ring to the same extent.[4]
-
Leaving Group Nature: Unlike in SN2 reactions, the C-X bond-breaking step is not rate-determining. Therefore, the leaving group's ability is not tied to its bond strength with carbon. Instead, it is related to the halogen's electronegativity, which polarizes the C-X bond and makes the ipso-carbon more electrophilic. The generally accepted reactivity order for halogens in SNAr is F > Cl > Br > I.[3][7] This "element effect" makes highly fluorinated aromatics excellent substrates for SNAr.
Visualizing the SNAr Mechanism
Caption: The addition-elimination mechanism of SNAr.
Comparative Reactivity Analysis: Isomer by Isomer
Let's dissect the reactivity of this compound by comparing it with a key constitutional isomer, 2-chloro-1,3-difluoro-5-nitrobenzene. This comparison highlights how the placement of the activating –NO₂ group dictates the reaction's course.
| Feature | Compound A: this compound | Compound B: 2-Chloro-1,3-difluoro-5-nitrobenzene |
| Structure | ![]() | ![]() |
| –NO₂ Position | C2 | C5 |
| F Position 1 | C1 (ortho to –NO₂) | C1 (para to –NO₂) |
| F Position 2 | C3 (ortho to –NO₂) | C3 (ortho to –NO₂) |
| Cl Position | C5 (meta to –NO₂) | C2 (meta to –NO₂) |
| Activated Sites | C1 and C3 (both F atoms) | C1 and C3 (both F atoms) |
| Deactivated Site | C5 (Cl atom) | C2 (Cl atom) |
| Predicted Reactivity | High reactivity at C-F bonds. The two fluorine atoms are strongly activated by the ortho-nitro group. The chlorine atom is significantly less reactive due to its meta position, which lacks resonance stabilization for the intermediate. | High reactivity at C-F bonds. The fluorines at C1 (para) and C3 (ortho) are both strongly activated by the nitro group. The chlorine at C2 is meta and therefore much less susceptible to nucleophilic attack. |
In-Depth Analysis
Compound A: this compound
In this molecule, the powerful –NO₂ group at the C2 position exerts its maximum activating effect on the adjacent C1 and C3 positions. Consequently, the two fluorine atoms are primed for displacement. The chlorine atom at C5, being meta to the nitro group, is not activated by resonance. Any nucleophilic attack at C5 would result in a Meisenheimer complex where the negative charge cannot be delocalized onto the nitro group, making this pathway energetically unfavorable. Therefore, reactions with nucleophiles will overwhelmingly favor the substitution of one of the fluorine atoms.
Compound B: 2-Chloro-1,3-difluoro-5-nitrobenzene
Here, the positions are rearranged, but the fundamental electronic principles hold. The –NO₂ group at C5 activates both the ortho position (C3) and the para position (C1). Both resident fluorine atoms are thus highly activated towards substitution. The chlorine atom at C2 remains in a meta relationship to the nitro group and is, therefore, comparatively inert. The reactivity profile of this isomer is expected to be very similar to Compound A, with nucleophilic attack occurring selectively at the C-F bonds.
The primary takeaway is that for both isomers, the regioselectivity is dictated by the position of the nitro group, leading to the preferential displacement of a fluoride ion. The chlorine atom is effectively a spectator due to its meta-positioning.
Visualizing Isomeric Differences in Activation
Caption: Electronic activation patterns in two key isomers.
Experimental Protocol: A Self-Validating System
To empirically validate these predictions, a standardized SNAr reaction can be performed. The following protocol describes a general procedure for the reaction of an activated aryl fluoride with an amine nucleophile, a common transformation in medicinal chemistry.
Objective:
To compare the reactivity of this compound (Compound A) and 2-chloro-1,3-difluoro-5-nitrobenzene (Compound B) with a model nucleophile, such as morpholine.
Materials:
-
Compound A or Compound B (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aryl halide (e.g., Compound A, 1.0 mmol), anhydrous potassium carbonate (2.0 mmol), and anhydrous DMSO (5 mL).
-
Nucleophile Addition: Add morpholine (1.2 mmol) to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80 °C. The causality for this choice is to provide sufficient thermal energy to overcome the activation barrier while minimizing potential side reactions.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The disappearance of the starting aryl halide spot and the appearance of a new, more polar product spot indicates reaction progression. Comparing the time required for complete consumption of Compound A versus Compound B provides a direct measure of their relative reactivity.
-
Workup: After completion, cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). The choice of ethyl acetate is based on its ability to effectively dissolve the organic product while having low miscibility with water.
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification and Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm the structure and verify that substitution occurred at a fluorine position, not the chlorine position.
Experimental Workflow Diagram
Caption: A generalized workflow for SNAr reactions.
Conclusion and Outlook
The reactivity of substituted halo-nitroaromatics is a textbook example of structure-function relationships in organic chemistry. For this compound and its isomers, the position of the nitro group is the undisputed director of reactivity. It powerfully activates ortho and para positions, rendering the fluorine atoms at these sites labile to nucleophilic displacement. Conversely, the chlorine atom, residing in a meta position, is electronically disfavored as a leaving group.
This predictable regioselectivity is a significant asset for synthetic chemists, allowing for the selective introduction of nucleophiles onto a complex scaffold. By understanding the fundamental principles of electronic activation and leveraging the unique "element effect" of fluorine, researchers can confidently design and execute synthetic routes to novel molecules with applications spanning the entire spectrum of chemical sciences.
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- Emokpae, T. A., & Hirst, J. (2005). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent.
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A Comparative Guide for Synthetic Chemists: 5-chloro-1,3-difluoro-2-nitrobenzene vs. 5-bromo-1,3-difluoro-2-nitrobenzene
For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is paramount to synthetic efficiency and success. This guide offers an in-depth, objective comparison of two closely related, yet distinct, halogenated nitroaromatic intermediates: 5-chloro-1,3-difluoro-2-nitrobenzene and 5-bromo-1,3-difluoro-2-nitrobenzene. By examining their properties, reactivity, and applications, supported by experimental principles, this document aims to empower chemists to make informed decisions for their synthetic strategies.
Executive Summary
Both this compound and its bromo-analog are valuable precursors in pharmaceutical and agrochemical synthesis, primarily utilized for their ability to undergo nucleophilic aromatic substitution (SNAr). The core difference lies in the halogen at the 5-position, which influences the compound's reactivity and potential for subsequent transformations. While conventional wisdom from aliphatic chemistry suggests bromide is a better leaving group, the opposite is often true in SNAr reactions. However, in this specific substitution pattern, where the halogen is meta to the activating nitro group, the reactivity differences in SNAr are less pronounced than in ortho/para systems. The choice between the two often hinges on a nuanced interplay of electronic effects, desired secondary reactions (e.g., cross-coupling), and practical considerations like cost and availability.
Physicochemical Properties: A Head-to-Head Comparison
A foundational understanding of a reagent's physical properties is crucial for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | This compound | 5-bromo-1,3-difluoro-2-nitrobenzene |
| Molecular Formula | C₆H₂ClF₂NO₂ | C₆H₂BrF₂NO₂ |
| Molecular Weight | 193.53 g/mol | 237.99 g/mol [1][2] |
| CAS Number | 136272-31-6[3] | 147808-42-2[1][4][5][6] |
| Appearance | Pale yellow solid/liquid | Yellow solid[5] |
| Boiling Point | Not readily available | ~266 °C[4] |
| Density | Not readily available | ~1.890 g/cm³[4] |
Note: Some physical data for the chloro-analog is not consistently reported in public databases, requiring researchers to rely on supplier-specific information.
Core Reactivity Principle: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of these molecules stems from the electron-deficient nature of the aromatic ring, a consequence of the powerful electron-withdrawing effects of the nitro group and the two fluorine atoms. This high degree of activation makes the ring susceptible to attack by nucleophiles, leading to the displacement of a leaving group—a reaction known as Nucleophilic Aromatic Substitution (SNAr).[7][8]
The SNAr mechanism is a two-step addition-elimination process.[9]
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][10]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring.[10]
Crucially, the rate-determining step is typically the initial nucleophilic attack.[10][11] This is because it involves the disruption of the stable aromatic system.
Comparative Reactivity Analysis: Chloro vs. Bromo as Leaving Groups
In SNAr reactions, the typical leaving group trend seen in SN1/SN2 reactions (I > Br > Cl > F) is inverted. The reactivity order is often F > Cl ≈ Br > I.[7] This counterintuitive phenomenon, known as the "element effect," arises because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond.[10][11][12] The high electronegativity of the halogen atom enhances the electrophilicity of the carbon it is attached to, making it more susceptible to attack.
However, in the specific case of 5-halo-1,3-difluoro-2-nitrobenzenes, the situation is more complex. The halogen leaving group (Cl or Br) is positioned meta to the strongly activating nitro group. This placement means the nitro group can only exert an inductive electron-withdrawing effect; it cannot stabilize the negative charge of the Meisenheimer complex through resonance, which is the most powerful activating effect.[13][14] Resonance stabilization is most effective when the activating group is ortho or para to the leaving group.[7][10][12]
Consequences for Reactivity:
-
SNAr Reactivity: Due to the meta-positioning of the nitro group, both the chloro and bromo compounds are less reactive in SNAr reactions compared to isomers where the halogen is ortho or para.[14] The difference in reactivity between the chloro and bromo analogs in this specific meta-activated system is expected to be minimal. The choice may therefore be guided by other factors.
-
Transition Metal Catalysis: The significant advantage of 5-bromo-1,3-difluoro-2-nitrobenzene lies in its utility in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The Carbon-Bromine bond is significantly more reactive than the Carbon-Chlorine bond under typical palladium-catalyzed conditions, allowing for selective functionalization at the 5-position.[5] This provides a powerful synthetic handle that is largely absent in the chloro-analog under standard conditions.
Application in Synthesis
Both compounds are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][15][16][17][18] Their activated aromatic core allows for the introduction of various nucleophilic fragments, building molecular complexity.
-
Pharmaceuticals: These intermediates are used to construct core scaffolds in drug candidates. The fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group can be reduced to an amine for further functionalization.[17]
-
Agrochemicals: They serve as building blocks for pesticides and herbicides.[4][16]
The bromo-derivative offers the additional advantage of being a linchpin for fragment-based drug discovery, where an initial SNAr reaction can be followed by a cross-coupling to introduce a second, diverse fragment.
Representative Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general methodology for a typical SNAr reaction. Note: This is a representative procedure and must be adapted and optimized for specific nucleophiles and substrates. All reactions should be conducted by qualified personnel in a suitable laboratory environment with appropriate safety precautions.
Objective: To synthesize N-substituted 2,6-difluoro-4-halo-nitroaniline.
Reagents & Equipment:
-
5-halo-1,3-difluoro-2-nitrobenzene (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (1.5 - 2.0 eq)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, nitrogen/argon line
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 5-halo-1,3-difluoro-2-nitrobenzene (1.0 eq) and the inorganic base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMF) to dissolve/suspend the reagents.
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C). The choice of temperature is critical and depends on the nucleophilicity of the amine and the specific substrate. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired product.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents (DMF, DMSO) are used because they effectively solvate cations but poorly solvate anions, leaving the nucleophile "bare" and more reactive. They also help stabilize the charged Meisenheimer intermediate.[19]
-
Base: The base is used to deprotonate the nucleophile (if it's a protonated amine) or to scavenge the acid (HX) generated during the reaction, driving the equilibrium towards the products.
-
Inert Atmosphere: Prevents potential side reactions with oxygen or moisture, especially with sensitive reagents.
Conclusion and Recommendations
The choice between this compound and 5-bromo-1,3-difluoro-2-nitrobenzene is not a matter of universal superiority but of strategic synthetic planning.
-
For Nucleophilic Aromatic Substitution (SNAr) as the sole key transformation, both reagents will perform similarly due to the meta-positioning of the halogen relative to the nitro group. The decision should be based on cost, availability, and safety profiles from the chosen supplier.
Ultimately, a thorough analysis of the entire synthetic route, including downstream transformations and economic factors, will guide the discerning chemist to the optimal choice.
References
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- Powers, D. G., & Sigman, M. S. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 134(36), 14932–14935. [Link]
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A Comparative Guide to the Analytical Purity Assessment of 5-chloro-1,3-difluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate analytical method is paramount and is dictated by the physicochemical properties of 5-chloro-1,3-difluoro-2-nitrobenzene and the potential impurity profile. This guide offers detailed, field-proven protocols and explains the scientific rationale behind the selection of specific instrumental parameters, ensuring that the described methods are robust and self-validating.
Physicochemical Properties and Analytical Considerations
This compound (C₆H₂ClF₂NO₂) is a substituted nitrobenzene with a molecular weight of 193.54 g/mol .[1] Its aromatic structure and the presence of a nitro group make it amenable to UV detection in HPLC. The compound's volatility also allows for analysis by gas chromatography. The primary analytical challenge lies in the separation and quantification of closely related structural isomers and potential process-related impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, it offers excellent resolution and sensitivity. A well-developed HPLC method can separate the main component from its isomers and other impurities.[2]
Rationale for Method Development
The choice of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar to non-polar compounds like this compound through hydrophobic interactions. A gradient elution with an acetonitrile-water mobile phase is employed to ensure the elution of both polar and non-polar impurities, providing a comprehensive impurity profile. The addition of a small amount of acid, such as formic or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[3] UV detection is selected due to the strong chromophore (nitrobenzene ring) present in the molecule.
Detailed Experimental Protocol for HPLC Analysis
Objective: To separate and quantify impurities in a this compound sample.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 60 40 20 10 90 25 10 90 25.1 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
Visualization of the HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography (GC) for Orthogonal Purity Assessment
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. It serves as an excellent orthogonal method to HPLC, providing confidence in the purity results. The United States Environmental Protection Agency (EPA) Method 8091 outlines the gas chromatographic conditions for the detection of nitroaromatics, which can be adapted for this specific compound.[4]
Rationale for Method Development
A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for the separation of nitroaromatic compounds. An electron capture detector (ECD) is highly sensitive to halogenated and nitro-containing compounds, making it an ideal choice for detecting trace impurities in this compound. The use of a temperature gradient program allows for the efficient separation of compounds with a range of boiling points.
Detailed Experimental Protocol for GC Analysis
Objective: To provide an orthogonal separation and quantification of volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, an electron capture detector (ECD), and a data acquisition system.
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent like hexane or isooctane at a concentration of approximately 100 µg/mL.[4]
Visualization of the GC Workflow
Caption: Workflow for GC purity analysis of this compound.
Method Comparison and Data Summary
The choice between HPLC and GC depends on the specific analytical needs. HPLC is generally preferred for its versatility and applicability to a wider range of impurities, while GC offers high sensitivity for volatile halogenated and nitro compounds.
| Parameter | HPLC-UV | GC-ECD |
| Principle | Liquid-solid partitioning | Gas-liquid partitioning |
| Typical Column | C18 (Reversed-Phase) | DB-5 (Low-polarity) |
| Mobile/Carrier | Acetonitrile/Water | Helium/Nitrogen |
| Detector | UV-Vis | Electron Capture (ECD) |
| Analyte Volatility | Not required | Required |
| Sensitivity | Good (ng range) | Excellent for target compounds (pg range) |
| Selectivity | Good for chromophoric compounds | High for electronegative compounds |
| Primary Application | General purity, non-volatile impurities | Volatile impurities, orthogonal check |
Spectroscopic Characterization
While chromatographic techniques are essential for quantitative purity assessment, spectroscopic methods are vital for structural confirmation and identification of the main component and any isolated impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure, confirming the identity of the compound and allowing for the identification of structural isomers.
-
Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), it provides molecular weight information and fragmentation patterns, which are crucial for the definitive identification of impurities.[5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, serving as a fingerprint for the compound.[6]
Conclusion
A comprehensive purity assessment of this compound necessitates a multi-faceted analytical approach. Reverse-phase HPLC with UV detection serves as the primary method for quantitative purity analysis, offering robustness and versatility. Gas chromatography with an electron capture detector provides an excellent orthogonal method, particularly for volatile and halogenated impurities. The combination of these chromatographic techniques, supported by spectroscopic characterization, ensures the identity, purity, and quality of this critical pharmaceutical intermediate, thereby upholding the principles of scientific integrity and regulatory compliance in drug development.
References
- SIELC Technologies. Separation of 1,3-Dichloro-2-nitrobenzene on Newcrom R1 HPLC column. [Link]
- Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
- United States Environmental Protection Agency.
- MDPI. A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. [Link]
- ResearchGate. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. [Link]
Sources
A Comparative Guide to the Spectroscopic Signatures of 5-chloro-1,3-difluoro-2-nitrobenzene
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 5-chloro-1,3-difluoro-2-nitrobenzene, a substituted aromatic compound with potential applications as a synthetic intermediate, requires thorough characterization to ensure its identity and purity. This guide provides a detailed comparative analysis of its expected spectroscopic data, drawing upon established principles and data from structurally analogous compounds to offer a predictive and practical framework for its identification. While direct, publicly available experimental spectra for this compound are scarce, this guide synthesizes information from related molecules to provide a robust analytical benchmark.
Introduction: The Structural Context
This compound (C₆H₂ClF₂NO₂) possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the nitro group and the halogens (chlorine and fluorine) significantly influences the electronic environment of the aromatic ring, which is directly observable in its NMR, IR, and mass spectra. Understanding these influences is key to interpreting the data correctly.
For comparative purposes, this guide will reference the spectroscopic features of the following related compounds:
-
1,3-Difluoro-2-nitrobenzene : The parent compound lacking the chloro substituent.
-
5-Bromo-1,3-difluoro-2-nitrobenzene : A close analogue where chlorine is replaced by bromine.
-
Nitrobenzene : The fundamental aromatic nitro compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing two distinct signals for the two aromatic protons.
-
H-4: This proton is situated between a chlorine and a fluorine atom. It will appear as a doublet of doublets due to coupling with the adjacent fluorine at C-3 and a smaller long-range coupling with the fluorine at C-1. The electron-withdrawing effects of the surrounding halogens and the nitro group will shift this proton significantly downfield.
-
H-6: This proton is adjacent to a fluorine atom (C-1) and will also experience coupling, appearing as a doublet of doublets. Its chemical shift will be influenced by the ortho-nitro group and the para-chloro group.
Predicted Chemical Shifts and Coupling Constants:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) | Rationale |
| H-4 | 7.8 - 8.2 | ³J(H-F) ≈ 7-10 Hz, ⁴J(H-F) ≈ 2-4 Hz | Strong deshielding from adjacent F and Cl, and meta NO₂. |
| H-6 | 7.5 - 7.9 | ³J(H-F) ≈ 7-10 Hz, ⁴J(H-Cl) ≈ 0-1 Hz | Deshielding from ortho NO₂ and F. |
Comparison with Analogues:
-
In nitrobenzene, the ortho protons (H-2/H-6) are the most deshielded (δ ≈ 8.2 ppm), followed by the para proton (H-4) at δ ≈ 7.7 ppm, and the meta protons (H-3/H-5) at δ ≈ 7.5 ppm.[1]
-
For 1-fluoro-2-nitrobenzene, the proton ortho to the nitro group and adjacent to fluorine (H-3) is significantly affected by both groups.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts being heavily influenced by the attached substituents. The carbon atoms attached to fluorine will show characteristic large one-bond C-F coupling constants.
Predicted Chemical Shifts and Coupling Constants:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) | Rationale |
| C-1 | 155 - 160 | ¹J(C-F) ≈ 240-260 Hz | Attached to fluorine, deshielded. |
| C-2 | 145 - 150 | Attached to the nitro group, significantly deshielded. | |
| C-3 | 153 - 158 | ¹J(C-F) ≈ 240-260 Hz | Attached to fluorine, deshielded. |
| C-4 | 120 - 125 | Attached to a proton, influenced by adjacent halogens. | |
| C-5 | 130 - 135 | Attached to chlorine, deshielded. | |
| C-6 | 115 - 120 | Attached to a proton, influenced by the ortho nitro group and fluorine. |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum will provide direct information about the fluorine environments. Two distinct signals are expected for the two fluorine atoms, as they are chemically non-equivalent.
-
F at C-1: This fluorine is ortho to a nitro group and a proton.
-
F at C-3: This fluorine is ortho to a nitro group and a chlorine atom.
The chemical shifts will be influenced by the through-space and through-bond electronic effects of the neighboring substituents.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
The IR spectrum will be dominated by strong absorptions corresponding to the nitro group and the C-F and C-Cl bonds.
Expected Key IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 1520 - 1560 | Asymmetric NO₂ stretch | Strong |
| 1340 - 1370 | Symmetric NO₂ stretch | Strong |
| 1200 - 1300 | C-F stretch | Strong |
| 700 - 850 | C-Cl stretch | Medium-Strong |
| 3050 - 3150 | Aromatic C-H stretch | Medium |
| 1600 - 1620 | Aromatic C=C stretch | Medium |
Comparative Insights: The IR spectrum of nitrobenzene clearly shows the characteristic strong asymmetric and symmetric NO₂ stretching bands.[3] Similarly, related compounds like 5-chloro-2-nitrobenzoic acid exhibit these defining nitro group absorptions. The presence of C-F bonds in 1,3-difluoro-2-nitrobenzene introduces strong absorptions in the 1200-1300 cm⁻¹ region.[4]
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry will confirm the molecular weight of this compound (193.54 g/mol ) and provide insights into its fragmentation pathways.
Expected Observations:
-
Molecular Ion (M⁺): A prominent molecular ion peak at m/z 193 and an isotope peak at m/z 195 with an approximate ratio of 3:1, characteristic of the presence of one chlorine atom.
-
Key Fragments:
-
[M - NO₂]⁺: Loss of the nitro group (46 Da) to give a fragment at m/z 147/149.
-
[M - NO]⁺: Loss of nitric oxide (30 Da) to give a fragment at m/z 163/165.
-
Loss of halogens can also be anticipated.
-
Comparison with Analogues: The mass spectrum of nitrobenzene shows a strong molecular ion peak and a characteristic fragment corresponding to the loss of the nitro group.[3] For halogenated nitrobenzenes, the isotopic patterns of chlorine and bromine are key identifiers.[5][6]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[7]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-specific probe or by tuning the spectrometer to the ¹⁹F frequency.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for this type of molecule.
-
Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.
Visualizing the Analytical Workflow
The logical flow for the spectroscopic analysis of this compound can be visualized as follows:
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The structural confirmation of this compound relies on a multi-technique spectroscopic approach. By predicting the ¹H, ¹³C, and ¹⁹F NMR spectra and corroborating these findings with IR and mass spectrometry data, researchers can confidently identify this compound. The comparative data from structurally similar molecules provide a solid foundation for interpreting the experimental results. This guide serves as a comprehensive reference for the anticipated spectroscopic signatures, enabling accurate and efficient characterization in a research and development setting.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- PubChem. (n.d.). 1,3-Difluoro-2-nitrobenzene.
- NIST. (n.d.). Nitrobenzene. In NIST Chemistry WebBook.
- StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
- NIST. (n.d.). 5-Chloro-2-nitrobenzotrifluoride. In NIST Chemistry WebBook.
- PubChem. (n.d.). 5-Bromo-1,3-difluoro-2-nitrobenzene.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR [m.chemicalbook.com]
- 3. Benzene, nitro- [webbook.nist.gov]
- 4. 1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | CID 87922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloro-2-nitrobenzotrifluoride [webbook.nist.gov]
- 6. 5-Bromo-1,3-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 21335487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
A Comparative Guide to the Synthesis of 5-Chloro-1,3-difluoro-2-nitrobenzene: An Evaluation of Competing Pathways
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective production of highly functionalized aromatic compounds is a perpetual challenge. 5-Chloro-1,3-difluoro-2-nitrobenzene stands as a valuable intermediate, with its unique substitution pattern offering a versatile scaffold for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This guide provides an in-depth analysis and comparison of potential synthetic pathways to this target molecule, offering insights into the underlying chemical principles and practical considerations for laboratory and process scale-up.
Introduction: The Significance of this compound
The strategic placement of chloro, fluoro, and nitro groups on the benzene ring imparts distinct reactivity and physicochemical properties to this compound. The electron-withdrawing nature of the nitro and fluoro substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily reduced to an amine, opening avenues for a plethora of further chemical transformations. The chlorine and fluorine atoms also provide sites for various cross-coupling reactions, making this compound a highly sought-after building block.
This guide will dissect the most plausible synthetic route to this compound, alongside a critical evaluation of viable alternatives. The discussion will be grounded in established reaction mechanisms and supported by data from analogous transformations reported in the scientific literature.
Pathway 1 (Proposed Primary Route): Electrophilic Nitration of 1-Chloro-2,4-difluorobenzene
The most direct and atom-economical approach to the target molecule is the electrophilic nitration of the commercially available starting material, 1-chloro-2,4-difluorobenzene. The regiochemical outcome of this reaction is governed by the directing effects of the halogen substituents. Both fluorine and chlorine are ortho-, para-directing groups. However, the strong activating effect of the fluorine atoms, coupled with steric hindrance, will influence the position of the incoming nitro group.
In 1-chloro-2,4-difluorobenzene, the positions ortho and para to the chlorine atom are C2 and C4 (already substituted with fluorine) and C6. The positions ortho and para to the C2-fluorine are C1 (substituted with chlorine) and C3, and C5. The positions ortho and para to the C4-fluorine are C3 and C5, and C1 (substituted with chlorine). The cumulative directing effect of the two fluorine atoms and the chlorine atom will preferentially activate the C2 and C6 positions for electrophilic attack. The nitro group is a bulky electrophile, and its introduction is also subject to steric hindrance.
Based on the directing effects, the nitration is expected to yield a mixture of isomers, primarily 2-chloro-1,5-difluoro-4-nitrobenzene and the desired this compound. The separation of these isomers would be a critical step in this pathway.
Experimental Protocol (Proposed)
-
Reaction Setup: To a stirred solution of 1-chloro-2,4-difluorobenzene (1.0 eq) in concentrated sulfuric acid at 0-5 °C, a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 20-25 °C) for a specified duration, monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice, and the precipitated solid is collected by filtration. The crude product is washed with cold water until neutral and then dried.
-
Purification: The isomeric mixture is separated by fractional crystallization or column chromatography to isolate the desired this compound.
Visualization of Pathway 1
Caption: Proposed synthesis of this compound via nitration.
Alternative Synthesis Pathways
To provide a comprehensive evaluation, two alternative synthetic routes are considered. These pathways, while potentially longer or involving more challenging reagents, may offer advantages in terms of selectivity or availability of starting materials in certain contexts.
Pathway 2: Chlorination of 1,3-Difluoro-2-nitrobenzene
This approach involves the electrophilic chlorination of 1,3-difluoro-2-nitrobenzene. The nitro group is a strong deactivating and meta-directing group. The two fluorine atoms are ortho-, para-directing. The combined directing effects would likely favor chlorination at the C5 position, leading to the desired product. However, the starting material, 1,3-difluoro-2-nitrobenzene, is not as readily available as 1-chloro-2,4-difluorobenzene.
Visualization of Pathway 2
Caption: Alternative synthesis via chlorination of a dinitro precursor.
Pathway 3: Sandmeyer-type Reaction from a Substituted Aniline
This multi-step pathway would begin with a suitable chloro-difluoroaniline, for instance, 4-chloro-2,6-difluoroaniline. Diazotization of the aniline followed by a Sandmeyer-type reaction (e.g., with NaNO2 in the presence of a copper catalyst) could introduce the nitro group. The success of this route is highly dependent on the stability of the diazonium salt and the efficiency of the nitration step.
Visualization of Pathway 3
Caption: Multi-step synthesis involving a Sandmeyer reaction.
Comparative Analysis of Synthesis Pathways
| Parameter | Pathway 1: Nitration | Pathway 2: Chlorination | Pathway 3: Sandmeyer-type Reaction |
| Starting Material | 1-Chloro-2,4-difluorobenzene | 1,3-Difluoro-2-nitrobenzene | 4-Chloro-2,6-difluoroaniline |
| Reagent Cost & Availability | High availability, moderate cost | Lower availability, higher cost | Moderate availability, moderate cost |
| Number of Steps | 1 | 1 | 2 |
| Estimated Yield | Moderate to Good (isomer separation required) | Potentially high | Moderate |
| Selectivity | Moderate (isomer formation) | Potentially high | Good |
| Process Safety | Use of strong acids, exothermic reaction | Use of chlorine gas and Lewis acids | Handling of potentially unstable diazonium salts |
| Scalability | Readily scalable with appropriate thermal management | Scalable, requires specialized gas handling | More complex for large-scale production |
Conclusion and Recommendations
The direct nitration of 1-chloro-2,4-difluorobenzene (Pathway 1) emerges as the most promising and practical route for the synthesis of this compound, primarily due to the commercial availability of the starting material and the single-step nature of the reaction. The main challenge lies in the efficient separation of the resulting isomers, which would require careful optimization of purification techniques such as fractional crystallization or preparative chromatography.
Pathway 2 offers a potentially more selective route, but its viability is hampered by the limited availability and higher cost of the starting material, 1,3-difluoro-2-nitrobenzene. Pathway 3, while feasible, introduces the complexity and potential hazards associated with diazotization and Sandmeyer reactions, making it less attractive for large-scale synthesis compared to the direct nitration approach.
For researchers embarking on the synthesis of this compound, a thorough investigation into the optimization of the nitration of 1-chloro-2,4-difluorobenzene and the subsequent isomer separation is highly recommended. This approach is likely to provide the most efficient and cost-effective means of accessing this valuable synthetic intermediate.
References
- Note: As direct synthesis of this compound is not extensively documented, the following references pertain to analogous reactions and found
-
Process for the preparation of chlorofluoronitrobenzenes and difluoronitrobenzenes. U.S. Patent 5,545,768. This patent describes various methods for the synthesis of related compounds, providing insights into halogen exchange and nitration reactions on substituted benzenes.
-
Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Chinese Patent CN102020624A. This patent details the chlorination of 2,4-difluoronitrobenzene, offering a procedural basis for the proposed Pathway 2.
-
Process for preparing chloro-difluorobenzene. European Patent EP0447259A1. This patent provides information on the preparation of chlorodifluorobenzenes from chlorofluoroanilines via diazotization, which is relevant to the principles of Pathway 3.
-
Nitration of Halobenzenes. March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992; pp 523-526. This textbook provides a comprehensive overview of the mechanisms and directing effects in electrophilic aromatic substitution, including the nitration of halogenated benzenes. (A general reference, no direct link available).
-
Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene. Chinese Patent CN103664511A. This patent describes a Sandmeyer-type reaction for the synthesis of a related halogenated benzene, providing procedural context for Pathway 3.
A Comparative Guide to Chloro-difluoro-nitrobenzene Isomers for Synthetic and Medicinal Chemistry
Abstract: Chloro-difluoro-nitrobenzene isomers are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement of the chloro, difluoro, and nitro substituents on the benzene ring profoundly influences the molecule's physicochemical properties, spectroscopic signature, and chemical reactivity. This guide provides a comprehensive comparative analysis of key chloro-difluoro-nitrobenzene isomers, offering insights into their structural nuances and practical implications for experimental design. We will delve into their comparative physicochemical properties, spectroscopic differentiation, and reactivity in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental protocols and data.
Introduction to Chloro-difluoro-nitrobenzene Isomers
Halogenated nitroaromatic compounds are a cornerstone of modern organic synthesis, valued for their utility as versatile intermediates.[1][2] The presence of both electron-withdrawing nitro groups and halogens activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a fundamental reaction in the construction of complex molecules.[3][4] Among this class of compounds, chloro-difluoro-nitrobenzenes are particularly noteworthy. The strategic incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity, making these isomers highly sought after in drug discovery.[5]
This guide will focus on a comparative study of four representative and commercially significant isomers:
-
1-Chloro-2,4-difluoro-5-nitrobenzene
-
2-Chloro-1,3-difluoro-5-nitrobenzene
-
1-Chloro-3,4-difluoro-2-nitrobenzene
-
4-Chloro-1,2-difluoro-5-nitrobenzene
Understanding the distinct properties of each isomer is critical for researchers to make informed decisions in synthetic planning and to predict the behavior of these compounds in various chemical transformations.
Molecular Structure and Isomerism
The identity and properties of each isomer are dictated by the unique spatial arrangement of its substituents on the benzene ring.
Caption: Key Isomers of Chloro-difluoro-nitrobenzene.
Comparative Physicochemical Properties
The position of the substituents has a tangible impact on the bulk physical properties of the isomers, such as melting point, boiling point, and density. These differences arise from variations in intermolecular forces, molecular symmetry, and crystal packing efficiency.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1-Chloro-2,4-difluoro-5-nitrobenzene | 394-36-5 | C₆H₂ClF₂NO₂ | 193.54 | ~228 | ~1.6 |
| 2-Chloro-1,3-difluoro-5-nitrobenzene | 3828-41-9 | C₆H₂ClF₂NO₂ | 193.54[6] | Not available | Not available |
| 1-Chloro-3,4-difluoro-2-nitrobenzene | 771-76-6 | C₆H₂ClF₂NO₂ | 193.54[7] | Not available | Not available |
| 4-Chloro-1,2-difluoro-5-nitrobenzene | Not available | C₆H₂ClF₂NO₂ | 193.54 | Not available | Not available |
| 1-Chloro-2,3-difluoro-4-nitrobenzene | 169468-80-8 | C₆H₂ClF₂NO₂ | 193.53[8] | Not available | Not available |
Note: Experimental data for all isomers is not consistently available in public databases. The provided data is based on available information and may have slight variations depending on the source.
Spectroscopic Analysis: Differentiating the Isomers
Spectroscopic techniques are indispensable for the structural elucidation and differentiation of these isomers. ¹⁹F NMR is particularly powerful due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion.[9][10]
¹⁹F NMR Spectroscopy: The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, which is influenced by the positions of the chlorine and nitro groups. The coupling constants (J-values) between fluorine atoms and between fluorine and hydrogen atoms provide further structural information. For instance, the magnitude of the coupling constant can indicate the number of bonds separating the coupled nuclei.
¹H NMR Spectroscopy: While there are only two aromatic protons in these molecules, their chemical shifts and coupling patterns are unique to each isomer. The electron-withdrawing nature of the nitro and halogen substituents will generally shift the proton signals downfield.
¹³C NMR Spectroscopy: The carbon chemical shifts, particularly for the carbons directly attached to the substituents, provide a distinct fingerprint for each isomer.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the chloro-difluoro-nitrobenzene isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: spectral width of ~200 ppm, 64-128 scans, relaxation delay of 2 seconds. Use a common fluorine reference standard like CFCl₃ (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer experiment time will be required.
-
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals and analyze the chemical shifts and coupling constants to assign the structure. Computational methods, such as Density Functional Theory (DFT), can be used to predict NMR spectra and aid in structural assignment.[11][12]
Chemical Reactivity: A Comparative Study of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of the synthetic utility of these isomers. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The rate and regioselectivity of the SNAr reaction are critically dependent on the positions of the electron-withdrawing groups (EWG) relative to the leaving group (in this case, the chlorine atom).
An EWG, such as the nitro group, must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[4] An EWG in the meta position does not provide this resonance stabilization, rendering the compound significantly less reactive towards nucleophilic attack.
Caption: Generalized SNAr Mechanism.
Reactivity Predictions:
-
1-Chloro-2,4-difluoro-5-nitrobenzene: The nitro group is meta to the chlorine. However, the two fluorine atoms are ortho and para, which also activate the ring. The chlorine is the most likely leaving group due to the relative bond strengths (C-Cl is weaker than C-F). Nucleophilic attack is expected to readily displace the chlorine.
-
2-Chloro-1,3-difluoro-5-nitrobenzene: The nitro group is para to the chlorine, and the fluorine atoms are ortho. This isomer is expected to be highly reactive towards SNAr at the chlorine position.
-
1-Chloro-3,4-difluoro-2-nitrobenzene: The nitro group is ortho to the chlorine, and a fluorine is para. This isomer should also be highly reactive at the chlorine position.
-
4-Chloro-1,2-difluoro-5-nitrobenzene: The nitro group is ortho to the chlorine, and a fluorine is also ortho. This isomer is predicted to be reactive towards SNAr.
The relative reactivity will also be influenced by the steric hindrance around the reaction center and the specific nucleophile used.
Experimental Protocol: Comparative SNAr Reaction
-
Reaction Setup: In separate reaction vessels, dissolve an equimolar amount (e.g., 1 mmol) of each chloro-difluoro-nitrobenzene isomer in a suitable polar aprotic solvent (e.g., 5 mL of DMSO or DMF).
-
Nucleophile Addition: Add a slight excess (e.g., 1.1 mmol) of a chosen nucleophile (e.g., aniline or sodium methoxide) to each reaction vessel at room temperature.
-
Reaction Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular time intervals (e.g., every 30 minutes).
-
Work-up and Isolation: Once a reaction is complete (or after a set time period for comparison), quench the reaction by pouring the mixture into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Analysis: Analyze the crude product yield and purity by ¹H NMR and/or GC-MS to compare the conversion rates and identify the major products. This will provide an empirical ranking of the isomers' reactivity under the chosen conditions.
Applications in Drug Development and Materials Science
The unique properties of chloro-difluoro-nitrobenzene isomers make them valuable precursors in various fields.
-
Pharmaceuticals: These compounds are key intermediates in the synthesis of a wide range of therapeutic agents, including antibiotics, anticancer drugs, and anti-inflammatory agents.[13][14][15] The difluoro-nitro-aniline core, accessible through SNAr followed by reduction of the nitro group, is a common motif in many bioactive molecules.
-
Agrochemicals: They are used in the synthesis of herbicides and pesticides.
-
Dyes and Pigments: The chromophoric nature of the nitroaromatic system allows for their use in the production of specialty dyes and pigments.[16]
Safety and Handling
Chloro-difluoro-nitrobenzene isomers should be handled with care in a well-ventilated fume hood. They are generally considered irritants to the skin, eyes, and respiratory system.[17][18] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for each specific isomer before use.
Conclusion
The isomers of chloro-difluoro-nitrobenzene, while sharing the same molecular formula, exhibit distinct physicochemical properties, spectroscopic signatures, and chemical reactivities. The strategic positioning of the nitro and fluorine substituents dictates their behavior, particularly in nucleophilic aromatic substitution reactions. A thorough understanding of these isomeric differences is paramount for researchers in organic synthesis, medicinal chemistry, and materials science to effectively harness their synthetic potential and design novel functional molecules. Spectroscopic analysis, especially ¹⁹F NMR, provides a robust method for their differentiation and quality control.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-chloro-1,3-difluoro-2-nitrobenzene
Welcome to a comprehensive guide on the safe and compliant disposal of 5-chloro-1,3-difluoro-2-nitrobenzene. In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond the experiment itself. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides the essential, step-by-step procedures for managing this specific halogenated nitroaromatic compound, ensuring the safety of your team and the integrity of your facility.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before we address the "how" of disposal, we must first understand the "why." this compound, like many of its chemical cousins, is a reactive compound with a distinct hazard profile. Its structure—a benzene ring substituted with nitro, chloro, and fluoro groups—dictates its chemical behavior and toxicological properties. A thorough risk assessment is the foundation of a safe disposal plan.
Based on data for structurally similar compounds, the primary hazards are clear. The substance is harmful if swallowed, inhaled, or if it comes into contact with the skin.[1][2] It is classified as a skin and serious eye irritant and may cause respiratory irritation.[1][2][3][4] This profile necessitates meticulous handling to prevent any route of exposure.
Table 1: Hazard Profile of Structurally Similar Difluoronitrobenzene and Chloronitrobenzene Compounds
| Hazard Classification | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [4] |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled | [1][2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1][2][3][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [1][3][4] |
This table synthesizes data from Safety Data Sheets for closely related chemicals to provide a reliable hazard profile.
Given these hazards, the core principle of our disposal plan is containment and isolation . We must prevent this chemical from entering the general waste stream, the sewer system, or the environment.[3]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the primary container or any waste containing this compound, it is imperative to be equipped with the correct Personal Protective Equipment (PPE). This is your first and most critical line of defense.
Essential PPE includes:
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical safety goggles are mandatory.[3]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and replaced immediately if contaminated or damaged.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[4]
-
Respiratory Protection: All handling of waste should be conducted within a certified chemical fume hood to avoid inhalation of vapors or mists.[2] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary.
Waste Segregation and Collection: A Critical Step
Proper segregation is the cornerstone of a compliant and cost-effective hazardous waste program. Mis-segregation can lead to dangerous chemical reactions, increased disposal costs, and regulatory violations.
This compound is classified as a halogenated organic waste .[5][6] This is due to the presence of chlorine and fluorine atoms in its structure.
Protocol for Segregation:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic liquids. These containers are often provided by your institution's Environmental Health & Safety (EH&S) department.[6][7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents. Specifically write "this compound" and its approximate concentration or volume.
-
Avoid Mixing:
-
DO NOT mix halogenated waste with non-halogenated organic waste.[7] Doing so contaminates the entire volume and significantly increases disposal costs, as halogenated compounds require specific high-temperature incineration.[6]
-
DO NOT mix with aqueous waste, acids, or bases.[6]
-
DO NOT dispose of this chemical down the drain. This is a violation of environmental regulations.[3]
-
The waste container should be kept securely closed when not in use and stored in a well-ventilated area, preferably within a secondary containment tray inside a fume hood or a designated satellite accumulation area.[8]
Step-by-Step Disposal Protocol
This protocol outlines the procedure from generating the waste to its final handoff for disposal.
-
Waste Generation: As experiments are completed, transfer any unused this compound and any solvent used for rinsing contaminated glassware (e.g., acetone, hexane) into the designated halogenated organic waste container .
-
Container Management:
-
Contaminated Solids: Any solid materials contaminated with this chemical (e.g., silica gel, filter paper, contaminated gloves, or absorbent pads from a spill) should be collected separately in a labeled, sealed plastic bag or a designated solid hazardous waste container. Clearly label the contents.
-
Requesting Pickup: Once the waste container is full (or before it exceeds your facility's satellite accumulation time limit), submit a hazardous waste pickup request to your institution's EH&S department or your contracted licensed disposal company.[3]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal request, as required by your institution and local regulations.
Emergency Procedures: Spill and Exposure Response
Accidents can happen. A clear, rehearsed emergency plan is essential.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your facility's emergency response team.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.[3]
-
Contain: For a small, manageable spill, prevent its spread by enclosing it with an inert absorbent material like sand, diatomaceous earth, or a universal binder.[9] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for disposal as hazardous solid waste.[9]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][10]
For any exposure, have the Safety Data Sheet (SDS) available for the medical personnel.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
References
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- Safety Data Sheet for 1-Chloro-4-nitrobenzene. (2025, December 18). Thermo Fisher Scientific.
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A Researcher's Guide to the Safe Handling of 5-chloro-1,3-difluoro-2-nitrobenzene
Understanding the Risks: A Profile of Halogenated Nitroaromatics
Halogenated nitroaromatic compounds are a class of chemicals widely used as intermediates in the synthesis of pharmaceuticals, pesticides, and dyes.[1] The presence of both halogen and nitro groups on the aromatic ring can impart significant reactivity and toxicity.[2][3] While specific toxicological data for 5-chloro-1,3-difluoro-2-nitrobenzene is limited, data from analogous compounds such as 1-chloro-2-nitrobenzene and 1,3-difluoro-2-nitrobenzene indicate several potential hazards.[4][5]
These hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6][7][8][9]
-
Skin and Eye Irritation: Can cause significant irritation upon contact.[5][6][10][11]
-
Chronic Effects: Some related compounds are suspected of causing cancer.[4]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[4][12]
Given these potential risks, a comprehensive personal protective equipment (PPE) and handling plan is not just recommended, it is imperative for ensuring personal and environmental safety.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar hazardous chemicals.
| Body Part | Personal Protective Equipment | Standard | Justification |
| Hands | Chemical resistant gloves (Nitrile or Neoprene recommended) | EN 374 | Protects against skin contact and absorption.[11][12] Regularly inspect gloves for signs of degradation or breakthrough. |
| Eyes | Safety goggles with side-shields or a face shield | EN 166 | Prevents splashes or aerosols from contacting the eyes.[6][12] A face shield offers broader protection. |
| Body | Impervious clothing, such as a lab coat or chemical-resistant suit | EN 14605 or EN 13034 | Provides a barrier against spills and contamination of personal clothing.[6][12] |
| Respiratory | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | NIOSH Approved | Minimizes the inhalation of harmful vapors or dusts.[6][13] |
It is crucial to ensure that all PPE is properly fitted and regularly inspected for any damage that could compromise its protective capabilities.[14]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing the risk of exposure and ensuring the integrity of your research.
Preparation and Handling Workflow
-
Preparation :
-
Thoroughly review the safety data sheets of structurally similar compounds to understand the potential hazards.[4][5][7]
-
Verify that the chemical fume hood is functioning correctly.
-
Put on all required PPE as detailed in the table above.
-
Ensure a spill kit containing an appropriate absorbent material is readily accessible.
-
-
Handling :
-
All weighing and measuring of the compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][8]
-
Keep the container tightly sealed when not in use to prevent the release of vapors.[12]
-
Handle the substance carefully to avoid the formation of dust or aerosols.[6]
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Segregate and dispose of all waste, including contaminated PPE, according to institutional and local regulations.
-
Remove PPE in a manner that avoids cross-contamination and dispose of it properly.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][12]
-
Emergency Procedures: A Rapid Response Plan
In the event of an accidental exposure or spill, a swift and informed response is critical.
Emergency Response Workflow
-
In Case of a Spill :
-
Evacuate the immediate area and alert nearby personnel and your supervisor.
-
If it is safe to do so, contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area.
-
-
In Case of Personal Exposure :
-
Skin Contact : Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water.[5][6][7] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][10] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[5][6] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste containing this chemical, including contaminated lab supplies and PPE, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Route : The collected waste must be disposed of through an approved hazardous waste disposal facility.[4] Do not discharge the waste into drains or the environment.[4][12] Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, secure in the knowledge that you have taken the necessary precautions to protect yourself, your colleagues, and the environment.
References
- Aarti Industries. (n.d.). 98-95-3_GPS_Nitrobenzene (CL-4: PUBLIC).
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- ChemScene. (2024, June 14). Safety Data Sheet - 1-Chloro-2-fluoro-3-nitrobenzene.
- Chen, Z., et al. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 1-chloro-2-nitrobenzene.
- Dräger. (n.d.). Nitrobenzene | C6H5NO2 | 98-95-3 – Detectors & Protection Equipment.
- Stavber, S., & Jereb, M. (2021). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 25(5), 1235-1243. [Link]
- Wang, Y., et al. (2025). Hydrogenation Kinetics of Halogenated Nitroaromatics over Pt/C in a Continuous Micro-packed Bed Reactor. ResearchGate.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
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- ChemicalBook. (2025, July 5). 5-Chloro-2-fluoronitrobenzene - Safety Data Sheet.
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- Fisher Scientific. (2025, December 18). Safety Data Sheet - 1-Chloro-2-nitrobenzene.
- Thermo Fisher Scientific. (2010, August 30). Safety Data Sheet - 1,4-Difluoro-2-nitrobenzene.
- Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid.
- PubChem. (n.d.). 5-Bromo-1,3-difluoro-2-nitrobenzene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


